molecular formula C5H8N2S B102076 2-(2-Aminoethyl)thiazole CAS No. 18453-07-1

2-(2-Aminoethyl)thiazole

Cat. No.: B102076
CAS No.: 18453-07-1
M. Wt: 128.20 g/mol
InChI Key: TWZOYAWHWDRMEZ-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)thiazole is a privileged chemical scaffold in medicinal chemistry and pharmacological research. Its core structure serves as a key precursor and analogue in the development of histamine receptor agonists. Scientific studies on substituted 4- and 5-(2-aminoethyl)thiazoles have identified compounds within this class, such as Amthamine, as potent and selective full agonists for the histamine H2-receptor . This makes this compound and its derivatives invaluable tools for probing histamine H2-receptor function and specificity in vitro, contributing to the understanding of receptor-ligand interactions and supporting the development of new therapeutic agents . The structure of this compound allows for strategic substitutions, enabling researchers to explore qualitative structure-activity relationships (QSAR) to optimize potency and selectivity for specific research objectives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,3-thiazol-2-yl)ethanamine
Source PubChem
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InChI

InChI=1S/C5H8N2S/c6-2-1-5-7-3-4-8-5/h3-4H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWZOYAWHWDRMEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60171583
Record name 2-(2-Aminoethyl)thiazole
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Molecular Weight

128.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

18453-07-1
Record name 2-Thiazolylethylamine
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Record name 2-(2-Aminoethyl)thiazole
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Record name 2-(2-Aminoethyl)thiazole
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Record name 2-(thiazol-2-yl)ethanamine
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Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 2-(2-Aminoethyl)thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies used to elucidate and confirm the structure of 2-(2-Aminoethyl)thiazole, a key heterocyclic amine with applications in medicinal chemistry. This document details the interpretation of spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Experimental protocols for these techniques are provided, along with data presented in structured tables for clarity and comparative analysis. Furthermore, this guide utilizes Graphviz diagrams to illustrate the logical workflow of the structure elucidation process.

Introduction

This compound, with the chemical formula C₅H₈N₂S and a molecular weight of 128.20 g/mol , is a significant building block in the synthesis of pharmacologically active compounds. Its structure, featuring a thiazole ring linked to an aminoethyl side chain, offers multiple sites for chemical modification, making it a versatile scaffold in drug discovery. Accurate structural confirmation is paramount for understanding its chemical reactivity, structure-activity relationships (SAR), and metabolic fate. This guide outlines the synergistic application of modern spectroscopic techniques to provide an unambiguous structural assignment.

Spectroscopic Data Analysis

The structural elucidation of this compound relies on the careful analysis of data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their connectivity within the molecule. The expected chemical shifts (δ) and coupling constants (J) for this compound are summarized in Table 1.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H4 (thiazole)~7.2 - 7.4Doublet~3.51H
H5 (thiazole)~6.8 - 7.0Doublet~3.51H
-CH₂- (ethyl, adjacent to thiazole)~3.2 - 3.4Triplet~6.52H
-CH₂- (ethyl, adjacent to amine)~3.0 - 3.2Triplet~6.52H
-NH₂ (amine)~1.5 - 2.5Broad Singlet-2H
  • Thiazole Protons: The two protons on the thiazole ring (H4 and H5) are expected to appear as doublets in the aromatic region, with a characteristic coupling constant of approximately 3.5 Hz.

  • Ethyl Protons: The two methylene (-CH₂-) groups of the ethyl side chain will each appear as a triplet due to coupling with the adjacent methylene group. The methylene group attached to the electron-withdrawing thiazole ring is expected to be deshielded and appear at a slightly higher chemical shift.

  • Amine Protons: The protons of the primary amine (-NH₂) typically appear as a broad singlet. The chemical shift of this peak can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. The predicted chemical shifts for the carbon atoms in this compound are presented in Table 2.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentChemical Shift (ppm)
C2 (thiazole)~168 - 172
C4 (thiazole)~140 - 144
C5 (thiazole)~115 - 119
-CH₂- (ethyl, adjacent to thiazole)~35 - 40
-CH₂- (ethyl, adjacent to amine)~40 - 45
  • Thiazole Carbons: The carbon atom C2, being adjacent to both sulfur and nitrogen, is the most deshielded. The other two thiazole carbons, C4 and C5, will appear in the aromatic region.

  • Ethyl Carbons: The two methylene carbons of the ethyl group will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for this compound are listed in Table 3. In thiazole derivatives, characteristic absorption bands can be observed for the N-H group in the range of 3353 cm⁻¹, the C=N group around 1515 cm⁻¹, the C=C group in the region of 1455 cm⁻¹, and the C-S-C group at approximately 1091 cm⁻¹[1].

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (amine)3300 - 3500Medium, broad
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aliphatic)2850 - 3000Medium
C=N Stretch (thiazole)1620 - 1680Medium
C=C Stretch (thiazole)1450 - 1550Medium
C-N Stretch1000 - 1250Medium
C-S Stretch600 - 800Weak
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ is expected at m/z 128. Key fragmentation patterns would involve the cleavage of the ethyl side chain.

Table 4: Expected Mass Spectrometry Data for this compound

m/zIon
128[C₅H₈N₂S]⁺ (Molecular Ion)
98[M - CH₂NH₂]⁺
84[Thiazole-CH₂]⁺
57[CH₂CH₂NH₂]⁺

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality spectroscopic data.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. For ¹H NMR, a typical pulse program would involve a 30° pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is used with a wider spectral width and a longer acquisition time.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the liquid or solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Acquisition: Record the IR spectrum in the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Analysis: Acquire the mass spectrum, ensuring good resolution to determine the accurate mass of the molecular ion and fragment ions.

Workflow and Logical Relationships

The process of structure elucidation follows a logical progression, starting from basic molecular information and moving to detailed spectroscopic analysis.

StructureElucidation Workflow for Structure Elucidation of this compound A Obtain Basic Information (Molecular Formula, MW) B Mass Spectrometry (Determine Molecular Weight and Fragmentation) A->B C Infrared Spectroscopy (Identify Functional Groups) A->C F Data Integration and Structure Confirmation B->F D 13C NMR Spectroscopy (Determine Carbon Skeleton) C->D C->F E 1H NMR Spectroscopy (Determine Proton Connectivity) D->E D->F E->D E->F

Caption: Logical workflow for the structural elucidation of a small molecule.

The initial information about the molecular formula provides the foundation. Mass spectrometry confirms the molecular weight. IR spectroscopy identifies the key functional groups, which are then further detailed by ¹³C and ¹H NMR to map out the carbon skeleton and proton environments, respectively. The dashed lines indicate the synergistic nature of the spectroscopic techniques, where information from one can aid in the interpretation of another. Finally, all data is integrated to confirm the proposed structure.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the combined power of NMR, IR, and Mass Spectrometry. By carefully analyzing the data from each technique and integrating the findings, a definitive structural assignment can be made. The experimental protocols and reference data provided in this guide serve as a valuable resource for researchers involved in the synthesis and characterization of novel thiazole derivatives and other small molecules in the field of drug development.

References

A Technical Guide to the Physicochemical Properties of 2-(2-Aminoethyl)thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Aminoethyl)thiazole and its parent scaffold, 2-aminothiazole, represent a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery.[1][2] The thiazole ring is a key feature in numerous natural and synthetic compounds, imparting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant effects.[2][3] this compound, with its primary amine side chain, serves as a versatile scaffold for chemical modification, allowing for the synthesis of diverse compound libraries for biological screening and the exploration of structure-activity relationships (SAR).[1] This guide provides an in-depth overview of the core physicochemical properties of this compound and its parent compound, 2-aminothiazole, supported by experimental methodologies and relevant biological context.

Core Physicochemical Properties

Quantitative data for this compound is limited in readily available literature. Therefore, data for the well-studied parent compound, 2-aminothiazole, is provided for reference and comparison.

Table 1: Physicochemical Data for this compound and 2-Aminothiazole

PropertyThis compound2-AminothiazoleSource(s)
Molecular Formula C₅H₈N₂SC₃H₄N₂S[1]
Molecular Weight 128.20 g/mol 100.14 g/mol [1][4]
CAS Number 18453-07-196-50-4[1][4]
Appearance -Light brown/yellow crystals or granular solid.[4][5]
Melting Point -86 - 94 °C[5][6][7]
Boiling Point -117 °C (at 20 hPa)[5][7]
Water Solubility -100 g/L (at 20 °C)[5][7]
pKa -9.6 (for a 100 g/L aqueous solution at 20 °C)[7]
logP (Predicted) -0.4[4]

Experimental Protocols

The determination of physicochemical properties is fundamental to drug development. Below are detailed methodologies for key experimental procedures relevant to the characterization of this compound.

Synthesis of 2-Aminothiazole Derivatives (Hantzsch Synthesis)

The Hantzsch thiazole synthesis is a classical and widely utilized method for preparing the 2-aminothiazole core.[5][8] It involves the condensation reaction between an α-haloketone and a thiourea derivative.[9]

General Protocol:

  • Reactant Preparation: Dissolve the appropriately substituted thiourea (1.0 equivalent) in a suitable solvent, such as ethanol or dimethylformamide (DMF).[9]

  • Condensation Reaction: Add the corresponding α-haloketone (e.g., a 2-bromoethanone derivative, 1.0-1.5 equivalents) to the solution. If the starting ketone is a hydrobromide salt, a base such as triethylamine (2.0-3.0 equivalents) is added to neutralize the acid.[9]

  • Heating: Stir the reaction mixture at an elevated temperature, typically between 70-80 °C.[9][10]

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.[10]

  • Workup and Isolation: Upon completion, cool the mixture to room temperature. If a precipitate forms, it can be collected via vacuum filtration.[9] Alternatively, the reaction mixture is diluted with an organic solvent like ethyl acetate and washed with water to remove impurities.[9]

  • Purification: The crude product is dried over an anhydrous salt (e.g., Na₂SO₄), concentrated under reduced pressure, and purified. Purification is often achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.[9]

Determination of Melting Point

Melting points are determined to assess the purity of a crystalline solid.

Protocol:

  • Sample Preparation: A small amount of the dried, purified crystalline compound is packed into a thin-walled capillary tube.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., an electrothermal digital Mel-temp apparatus).[8]

  • Heating and Observation: The sample is heated at a controlled rate. The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted. This range is reported as the melting point.[10]

Determination of pKa by pH-Metric/Spectrophotometric Titration

The pKa, or acid dissociation constant, is crucial for predicting the ionization state of a molecule at a given pH. The hybrid pH-metric/UV spectrophotometric titration method is a robust technique for compounds with a chromophore near the ionization center.[11]

Protocol:

  • Solution Preparation: Prepare a solution of the compound in a suitable solvent system (e.g., a water-ethanol mixture to ensure solubility across the pH range).[11]

  • Titration Setup: Place the solution in a titration vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the sample solution with a standardized solution of strong acid (e.g., HCl) or strong base (e.g., NaOH).

  • Data Acquisition: After each addition of the titrant, allow the pH to stabilize and record the pH value. Simultaneously, measure the UV-Visible absorbance spectrum of the solution.[11]

  • Data Analysis:

    • pH-Metric Method: Plot the pH versus the volume of titrant added. The pKa is calculated from the shape of the titration curve, often corresponding to the pH at the half-equivalence point.[11]

    • Spectrophotometric Method: Analyze the changes in absorbance at a specific wavelength where the protonated and deprotonated forms of the molecule exhibit different spectral characteristics. The pKa can be calculated using the Henderson-Hasselbalch equation based on the spectral data at various pH values.[11]

Visualizations: Workflows and Signaling Pathways

Hantzsch Thiazole Synthesis Workflow

The following diagram illustrates the generalized workflow for the Hantzsch synthesis of a 2-aminothiazole derivative.

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Process cluster_purification Purification cluster_product Product alpha_haloketone α-Haloketone solvent Dissolve in Solvent (e.g., EtOH) alpha_haloketone->solvent thiourea Thiourea Derivative thiourea->solvent reaction Condensation Reaction (Heat to 70-80°C) solvent->reaction Mix & Heat workup Aqueous Workup / Filtration reaction->workup Cool & Isolate purify Column Chromatography / Recrystallization workup->purify final_product 2-Aminothiazole Derivative purify->final_product

Caption: Generalized workflow for Hantzsch 2-aminothiazole synthesis.
Biological Target Pathway: Histamine H2 Receptor Agonism

A derivative, 2-Amino-5-(2-aminoethyl)-4-methylthiazole (Amthamine), is a potent and selective agonist for the histamine H2 receptor.[12] This interaction initiates a G-protein coupled receptor (GPCR) signaling cascade.

H2_Receptor_Pathway Amthamine Amthamine (this compound derivative) H2R Histamine H2 Receptor (GPCR) Amthamine->H2R Binds & Activates G_protein Gs Protein H2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Response Phosphorylates Targets

Caption: Simplified signaling pathway of a this compound derivative.

Conclusion

This compound is a valuable building block in medicinal chemistry, with its derivatives showing significant biological activities.[1][12] While comprehensive physicochemical data for the specific molecule is sparse, the properties of the parent 2-aminothiazole scaffold provide a solid foundation for researchers. The experimental protocols outlined herein offer standardized approaches for the synthesis and characterization of novel derivatives. Understanding these core properties and biological interactions is essential for the rational design and development of new therapeutic agents based on this privileged heterocyclic structure.

References

The Biological Versatility of 2-Aminoethylthiazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological activities, and mechanisms of action of 2-aminoethylthiazole derivatives and their analogs as promising therapeutic agents.

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and several clinically approved drugs.[1][2][3] This technical guide focuses on the biological activities of 2-aminoethylthiazole derivatives, a subset of this important class of compounds, and their close analogs. These molecules have demonstrated significant potential across a range of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This document provides a comprehensive overview of their anticancer, antimicrobial, antiviral, and anti-inflammatory properties, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Anticancer Activity

A significant body of research has demonstrated the potent cytotoxic effects of 2-aminothiazole derivatives against a wide spectrum of human cancer cell lines.[1][4] The anti-proliferative activity is often attributed to the modulation of various cellular processes, primarily through the induction of apoptosis and cell cycle arrest.[1]

Quantitative Anticancer Data

The in vitro cytotoxic activity of various 2-aminothiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values for selected 2-aminothiazole derivatives against various cancer cell lines. It is important to note that while the core structure is the 2-aminothiazole, the specific side chains and substitutions play a crucial role in determining the potency and selectivity of these compounds.

Compound/DerivativeCancer Cell LineIC50 ValueReference
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamideHeLa (Cervical Cancer)1.6 ± 0.8 µM[1]
Compound with a 2-(dialkylamino)ethylurea moiety at position 2 of benzothiazolePI3Kα13 nM[5]
4-(4'-phenoxybiphenyl-4-yl) thiazol-2-amineK562 (Leukemia)Not specified, but identified as a lead anticancer agent[6]
Thiazole derivative 4c MCF-7 (Breast Cancer)2.57 ± 0.16 µM[7]
Thiazole derivative 4c HepG2 (Liver Cancer)7.26 ± 0.44 µM[7]
Thiazole-based compound 6i MCF-7 (Breast Cancer)6.10 ± 0.4 μM[8]
Thiazole-based compound 6v MCF-7 (Breast Cancer)6.49 ± 0.3 μM[8]
Mechanism of Anticancer Action: Targeting the PI3K/Akt/mTOR Pathway

A key mechanism through which some 2-aminothiazole derivatives exert their anticancer effects is by inhibiting the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway.[9][10] This pathway is a critical regulator of cell growth, proliferation, survival, and angiogenesis, and its aberrant activation is a hallmark of many cancers.[11] By inhibiting key kinases in this pathway, such as PI3K and mTOR, these compounds can effectively halt cancer cell progression.[9][12]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits S6K S6K mTORC1->S6K Activates eIF4E 4E-BP1 mTORC1->eIF4E Inhibits CellGrowth Cell Growth & Proliferation S6K->CellGrowth eIF4E->CellGrowth Thiazole 2-Aminoethylthiazole Derivative Thiazole->PI3K Inhibits Thiazole->mTORC1 Inhibits MTT_Assay_Workflow Start Start SeedCells Seed cells in 96-well plate Start->SeedCells Incubate1 Incubate (6-24h) SeedCells->Incubate1 AddCompound Add 2-aminoethylthiazole derivative Incubate1->AddCompound Incubate2 Incubate (24-72h) AddCompound->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate (2-4h) AddMTT->Incubate3 AddSolvent Add solubilization solution Incubate3->AddSolvent ReadAbsorbance Read absorbance (570/590 nm) AddSolvent->ReadAbsorbance End End ReadAbsorbance->End Broth_Microdilution_Workflow Start Start PrepareDilutions Prepare serial dilutions of test compound in 96-well plate Start->PrepareDilutions PrepareInoculum Prepare standardized microbial inoculum Start->PrepareInoculum InoculatePlate Inoculate wells with microbial suspension PrepareDilutions->InoculatePlate PrepareInoculum->InoculatePlate Incubate Incubate plate (16-20h) InoculatePlate->Incubate ReadMIC Determine Minimum Inhibitory Concentration (MIC) Incubate->ReadMIC End End ReadMIC->End Paw_Edema_Workflow Start Start Acclimatize Acclimatize animals Start->Acclimatize AdministerCompound Administer test compound/vehicle Acclimatize->AdministerCompound InjectCarrageenan Inject carrageenan into paw AdministerCompound->InjectCarrageenan MeasurePawVolume Measure paw volume at time intervals InjectCarrageenan->MeasurePawVolume AnalyzeData Calculate % inhibition of edema MeasurePawVolume->AnalyzeData End End AnalyzeData->End

References

An In-Depth Technical Guide to the Mechanism of Action of 2-(2-Aminoethyl)thiazole in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 2-(2-Aminoethyl)thiazole, a potent and selective histamine H1 receptor agonist. The document elucidates the molecular interactions, downstream signaling pathways, and pharmacological effects of this compound. Detailed experimental protocols for key assays are provided, and quantitative data are summarized for comparative analysis. This guide is intended to serve as a valuable resource for researchers and professionals involved in pharmacology and drug development.

Introduction

This compound is a heterocyclic amine that has been identified as a highly selective agonist for the histamine H1 receptor.[1][2] Unlike the endogenous ligand histamine, which acts on all four histamine receptor subtypes (H1, H2, H3, and H4), this compound's selectivity makes it a valuable pharmacological tool for studying the specific roles of the H1 receptor in various physiological and pathological processes. The 2-aminothiazole scaffold, of which this compound is a derivative, is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds with therapeutic applications ranging from antimicrobial to anticancer agents.[3][4][5] This guide focuses specifically on the mechanism of action of this compound as a histamine H1 receptor agonist.

Core Mechanism of Action: Histamine H1 Receptor Agonism

The primary mechanism of action of this compound is its function as a selective agonist at the histamine H1 receptor. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gq/11 family of G-proteins.[2] This interaction initiates a cascade of intracellular signaling events that mediate the diverse physiological effects associated with H1 receptor activation.

Molecular Interaction with the H1 Receptor

While the precise binding mode of this compound within the H1 receptor has not been explicitly detailed in the provided search results, its action as an agonist implies that it binds to the receptor in a manner that stabilizes the active conformation. This leads to the subsequent activation of the associated G-protein.

Downstream Signaling Pathway

Activation of the H1 receptor by this compound triggers the following signaling cascade:

  • Gq/11 Protein Activation: The agonist-bound H1 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gq/11 protein, leading to its activation and dissociation from the βγ-subunits.

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme phospholipase C (PLC).

  • Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

  • Protein Kinase C (PKC) Activation: DAG, in conjunction with the elevated intracellular Ca2+ levels, activates protein kinase C (PKC).

  • Cellular Responses: The increase in intracellular Ca2+ and the activation of PKC lead to a variety of cellular responses, including smooth muscle contraction, increased vascular permeability, and neurotransmission.[2]

H1R_Signaling_Pathway cluster_cytosol Cytosol AET This compound H1R Histamine H1 Receptor AET->H1R Binds to Gq Gq/11 Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to IP3R on Ca2_cyto Ca2+ ER->Ca2_cyto Releases Ca2_ER Ca2+ Ca2_cyto->PKC Activates Cellular_Response Cellular Responses (e.g., Smooth Muscle Contraction) Ca2_cyto->Cellular_Response Leads to PKC->Cellular_Response Leads to Experimental_Workflow cluster_prep Tissue Preparation cluster_exp Experiment Setup cluster_data Data Acquisition cluster_analysis Data Analysis Euthanasia Euthanize Guinea Pig Isolation Isolate Terminal Ileum Euthanasia->Isolation Cleaning Clean and Segment Ileum Isolation->Cleaning Mounting Mount Tissue in Organ Bath Cleaning->Mounting Equilibration Equilibrate Tissue (1g tension, 37°C) Mounting->Equilibration CRC_Agonist Generate Concentration-Response Curve for 2-AET Equilibration->CRC_Agonist Washout1 Washout CRC_Agonist->Washout1 Plotting Plot Dose-Response Curves CRC_Agonist->Plotting Incubate_Antagonist Incubate with H1 Antagonist (Mepyramine) Washout1->Incubate_Antagonist CRC_Antagonist Generate Concentration-Response Curve for 2-AET with Antagonist Incubate_Antagonist->CRC_Antagonist CRC_Antagonist->Plotting Calculation Calculate EC50 and Emax Plotting->Calculation Confirmation Confirm H1-Mediated Effect Calculation->Confirmation

References

The Versatile Scaffold: A Technical Guide to the Structure-Activity Relationship of 2-Aminoethylthiazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminoethylthiazole core is a privileged scaffold in medicinal chemistry, forming the foundation of a diverse array of biologically active compounds. Its inherent structural features and synthetic tractability have made it a focal point in the quest for novel therapeutics targeting a wide range of diseases, from infectious agents to cancer. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 2-aminoethylthiazole analogs, offering a comprehensive overview of key quantitative data, detailed experimental protocols, and the intricate signaling pathways they modulate.

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-aminoethylthiazole analogs is profoundly influenced by the nature and position of substituents on the thiazole ring. The following sections summarize key SAR findings across different therapeutic areas.

Anti-tubercular Activity

SAR studies on 2-aminothiazoles as agents against Mycobacterium tuberculosis have revealed critical structural determinants for potency. A consistent finding is that the central thiazole moiety and a 2-pyridyl group at the C-4 position are generally intolerant to modification.[1][2] However, the N-2 position of the aminothiazole offers significant flexibility for introducing various substituents to enhance activity.[1][2]

Introduction of substituted benzoyl groups at the N-2 position has led to a remarkable improvement in anti-tubercular potency, with some analogs achieving MIC values in the nanomolar range.[1][2] For instance, N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine demonstrated a MIC of 0.024 μM.[1][2] Heterocyclic analogs at the 5-position have also been explored, with potency appearing to have a weak correlation with hydrophobicity.[1]

Table 1: SAR of 2-Aminothiazole Analogs against Mycobacterium tuberculosis

Compound IDR1 (N-2 substituent)R2 (C-4 substituent)R3 (C-5 substituent)MIC (μM)Reference
Series 1 Phenyl derivatives2-pyridylH12.5–25[1]
17-19 H2-pyridylH0.39–0.78[1]
32, 33 HHThiophene1.6–3.1[1]
30, 31 HHFuran3.1–6.3[1]
55 N-(3-Chlorobenzoyl)2-pyridylH0.024[1][2]
Kinase Inhibition

The 2-aminothiazole scaffold has proven to be a fertile ground for the development of potent kinase inhibitors. Notably, it serves as the core template for the pan-Src family kinase inhibitor, Dasatinib.[3] Optimization of this scaffold has led to analogs with nanomolar to subnanomolar potencies.[3]

The discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib) highlights the intricate SAR for this class of compounds. The 2-aminothiazole core acts as a crucial hinge-binding motif within the ATP-binding pocket of kinases.

Table 2: SAR of 2-Aminothiazole Analogs as Kinase Inhibitors

CompoundTarget Kinase(s)IC50 / Ki (nM)Key Structural FeaturesReference
Dasatinib (BMS-354825) Pan-Src, Abl<1 (Src), 1 (Abl)2-aminothiazole core, N-(2-chloro-6-methylphenyl)carboxamide, pyrimidinyl-piperazinyl side chain[3]
Analog 12m Pan-SrcSubnanomolar2-aminothiazole core with optimized side chains[3]
Antifungal Activity

Derivatives of 2-aminothiazole have demonstrated promising activity against fungal pathogens such as Histoplasma capsulatum and Cryptococcus neoformans. SAR studies of a lead compound, 41F5, revealed that a thiazole core with a naphth-1-ylmethyl group at the 5-position and specific amide substituents at the 2-position are crucial for high antifungal activity.[4] Cyclohexylamide, cyclohexylmethylamide, or cyclohexylethylamide substituents at the 2-position resulted in the highest growth inhibition of Histoplasma yeast, with MIC50s of 0.4 μM.[4]

Table 3: SAR of 2-Aminothiazole Analogs against Histoplasma capsulatum

Compound IDR1 (C-2 substituent)R2 (C-5 substituent)MIC50 (μM)Selectivity Index (SI)Reference
41F5 CyclohexanecarboxamideNaphth-1-ylmethyl0.4-0.8>10[4]
Analogs CyclohexylamideNaphth-1-ylmethyl0.492 to >100[4]
Analogs CyclohexylmethylamideNaphth-1-ylmethyl0.492 to >100[4]
Analogs CyclohexylethylamideNaphth-1-ylmethyl0.492 to >100[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of 2-aminoethylthiazole analogs, based on established literature procedures.

General Synthesis of 2-Amino-4-(pyrid-2-yl)thiazole Analogs

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the 2-aminothiazole core.

Materials:

  • 2-Bromoacetylpyridine hydrobromide

  • Thiourea or substituted thiourea

  • Ethanol

  • Concentrated Ammonia

  • Sodium Hydroxide

  • Acids (for N-acylation)

  • Coupling agents (e.g., EDC)

Procedure:

  • Synthesis of 2-amino-4-(pyrid-2-yl)thiazole:

    • A mixture of 2-bromoacetylpyridine hydrobromide and thiourea is refluxed in ethanol.

    • The reaction mixture is then treated with concentrated ammonia to yield the crude product.

    • Purification is typically achieved by recrystallization or column chromatography.[1]

  • N-Acylation of the 2-Amino Group:

    • The synthesized 2-amino-4-(pyrid-2-yl)thiazole is coupled with a variety of aliphatic, aromatic, or heteroaromatic acids.

    • The coupling reaction is often mediated by a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a suitable solvent like dichloromethane.[1]

G reagents1 2-Bromoacetylpyridine + Thiourea step1 Hantzsch Thiazole Synthesis (Ethanol, Reflux) reagents1->step1 intermediate 2-Amino-4-(pyrid-2-yl)thiazole step1->intermediate step2 N-Acylation intermediate->step2 reagents2 Carboxylic Acid + Coupling Agent (e.g., EDC) reagents2->step2 product N-Acyl-2-amino-4-(pyrid-2-yl)thiazole Analog step2->product

Caption: General synthetic workflow for 2-amino-4-(pyrid-2-yl)thiazole analogs.

In Vitro Anti-tubercular Activity Assay

The minimum inhibitory concentration (MIC) is determined to assess the anti-mycobacterial activity of the synthesized compounds.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microplates

  • Resazurin dye

  • Test compounds and control drugs (e.g., isoniazid)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase and adjust the turbidity to a McFarland standard of 1.0.

  • Assay Setup:

    • Add the diluted compounds to the wells of a 96-well plate.

    • Add the prepared bacterial suspension to each well.

    • Include positive (drug-free) and negative (no bacteria) controls.

  • Incubation: Incubate the plates at 37°C for 7-14 days.

  • MIC Determination:

    • Add resazurin solution to each well and incubate for a further 24 hours.

    • A color change from blue to pink indicates bacterial growth.

    • The MIC is defined as the lowest concentration of the compound that prevents this color change.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the analogs against specific kinases is evaluated using a biochemical assay.

Materials:

  • Recombinant human kinase (e.g., Src, Abl)

  • Specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compounds and positive control inhibitor (e.g., Dasatinib)

  • ADP-Glo™ Kinase Assay kit or similar

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Setup: In a 96-well plate, add the kinase, peptide substrate, and assay buffer.

  • Inhibition: Add the test compound or positive control to the respective wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based assay kit according to the manufacturer's instructions. The IC50 value is calculated from the dose-response curve.

G start Prepare Reagents (Kinase, Substrate, ATP, Test Compound) mix Mix Reagents in 96-well Plate start->mix incubate Incubate at 30°C mix->incubate detect Measure ADP Production (Luminescence) incubate->detect analyze Calculate IC50 detect->analyze

Caption: Workflow for a typical in vitro kinase inhibition assay.

Signaling Pathways

Many 2-aminoethylthiazole analogs exert their biological effects by modulating key signaling pathways involved in cell proliferation, survival, and differentiation.

The Raf/MEK/ERK Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that is frequently dysregulated in cancer. Several 2-aminothiazole-based kinase inhibitors target components of this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activation Raf Raf Ras->Raf Activation MEK MEK1/2 Raf->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Translocation & Activation Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Gene Expression GrowthFactor Growth Factor GrowthFactor->RTK Binding & Activation

Caption: The Raf/MEK/ERK signaling cascade.

This pathway is initiated by the binding of growth factors to receptor tyrosine kinases, leading to the activation of Ras. Activated Ras then recruits and activates Raf kinases, which in turn phosphorylate and activate MEK1/2. MEK1/2 subsequently phosphorylates and activates ERK1/2. Activated ERK translocates to the nucleus, where it phosphorylates and activates various transcription factors, ultimately leading to changes in gene expression that promote cell proliferation, survival, and differentiation. The development of inhibitors targeting kinases within this pathway, such as Raf and MEK, is a major focus of anticancer drug discovery.

References

The 2-Aminothiazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry for its remarkable versatility and broad spectrum of biological activities.[1][2] This five-membered ring system, containing both sulfur and nitrogen, serves as a crucial pharmacophore in a number of FDA-approved drugs and a vast array of clinical and preclinical candidates.[3][4] Its synthetic tractability and ability to engage in various biological interactions have established it as a cornerstone for the development of novel therapeutic agents targeting a wide range of diseases, including cancer, infectious diseases, and inflammatory conditions.[5][6] This technical guide provides a comprehensive overview of the 2-aminothiazole scaffold, detailing its synthesis, diverse biological activities with quantitative data, mechanisms of action through signaling pathways, and key experimental protocols.

Synthesis of the 2-Aminothiazole Core

The most prevalent and versatile method for the synthesis of the 2-aminothiazole scaffold is the Hantzsch thiazole synthesis .[7] This classical condensation reaction involves the reaction of an α-haloketone with a thiourea derivative. The reaction proceeds through a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the ketone, followed by intramolecular cyclization and dehydration to yield the 2-aminothiazole ring.

A generalized workflow for the Hantzsch synthesis is depicted below:

Hantzsch_Synthesis AlphaHaloKetone α-Haloketone Intermediate Thiouronium Salt Intermediate AlphaHaloKetone->Intermediate Reaction Thiourea Thiourea Derivative Thiourea->Intermediate Aminothiazole 2-Aminothiazole Product Intermediate->Aminothiazole Cyclization & Dehydration

Figure 1: General workflow for the Hantzsch synthesis of 2-aminothiazoles.

Variations of this method allow for the introduction of a wide range of substituents at the 4- and 5-positions of the thiazole ring, enabling extensive structure-activity relationship (SAR) studies.

Biological Activities and Quantitative Data

The 2-aminothiazole scaffold has been incorporated into molecules exhibiting a wide array of biological activities. The following sections summarize the key therapeutic areas with representative quantitative data.

Anticancer Activity

2-Aminothiazole derivatives have demonstrated potent anticancer activity against a multitude of human cancer cell lines.[1][8] Their mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as protein kinases.[9]

Compound/DerivativeCancer Cell LineIC50 ValueReference
Dasatinib (BMS-354825)K562 (Leukemia)<1 nM[10]
Alpelisib (BYL719)Breast Cancer cell linesVaries (nM range)[1]
Compound 20H1299 (Lung Cancer)4.89 µM[1]
Compound 20SHG-44 (Glioma)4.03 µM[1]
Compound 28HT29 (Colon Cancer)0.63 µM[1]
Thiazolyl-thiourea derivative 88HS 578T (Breast Cancer)0.8 µM[11]
(E)-N-(5-benzylthiazol-2-yl)-3-(furan-2-yl)acrylamide 17-Kd for KPNB1: ~20 nM[1]
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamideHeLa (Cervical Cancer)1.6 ± 0.8 µM[3]
Kinase Inhibition

A significant number of 2-aminothiazole-based compounds are potent inhibitors of various protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[12][13] Dasatinib, a prominent example, is a multi-targeted kinase inhibitor.[10]

CompoundTarget Kinase(s)IC50 ValueReference
DasatinibSrc, Abl, c-KIT, PDGFR-β<1 nM[10]
Dasatinib-L-arginine derivative (Das-R, 7)Csk4.4 nM[10]
Dasatinib-L-arginine derivative (Das-R, 7)Src<0.25 nM[10]
Dasatinib-L-arginine derivative (Das-R, 7)Abl<0.45 nM[10]
Compound 2 (from VLS)CK2α27.7 µM[14]

The inhibition of a generalized kinase signaling pathway by a 2-aminothiazole derivative is illustrated below:

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Downstream_Kinase Downstream Kinase RTK->Downstream_Kinase Activates Kinase_Inhibitor 2-Aminothiazole Kinase Inhibitor Kinase_Inhibitor->Downstream_Kinase Inhibits Substrate_Protein Substrate Protein Downstream_Kinase->Substrate_Protein Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Protein Substrate_Protein->Phosphorylated_Substrate Cellular_Response Cellular Response (e.g., Proliferation) Phosphorylated_Substrate->Cellular_Response Leads to Ligand Growth Factor Ligand->RTK Binds MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cancer cells in a 96-well plate B Incubate for 24h to allow cell attachment A->B C Treat cells with various concentrations of the 2-aminothiazole derivative B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 2-4h to allow formazan crystal formation E->F G Solubilize formazan crystals with DMSO or other solvent F->G H Measure absorbance at ~570 nm using a microplate reader G->H I Calculate cell viability and determine IC50 value H->I

References

Spectroscopic Analysis of 2-(2-Aminoethyl)thiazole: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-(2-Aminoethyl)thiazole is a heterocyclic amine of interest in medicinal chemistry and drug discovery due to its structural resemblance to bioactive molecules. The thiazole ring is a common scaffold in a variety of pharmaceuticals, and the aminoethyl side chain provides a key functional group for further molecular elaboration. Accurate spectroscopic data is paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound. In the absence of published experimental data, this guide provides an informed projection of its spectral properties.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the known spectral data of 2-aminothiazole and general principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 7.2d1HThiazole H-4
~ 6.8d1HThiazole H-5
~ 3.2t2H-CH₂-N (adjacent to thiazole)
~ 3.0t2H-CH₂-NH₂
~ 1.5 - 2.0br s2H-NH₂

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~ 168Thiazole C-2
~ 142Thiazole C-4
~ 115Thiazole C-5
~ 45-CH₂-N (adjacent to thiazole)
~ 40-CH₂-NH₂

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Medium, BroadN-H stretch (amine)
3100 - 3000MediumC-H stretch (aromatic/vinylic)
2950 - 2850MediumC-H stretch (aliphatic)
~ 1620StrongC=N stretch (thiazole ring)
~ 1580MediumC=C stretch (thiazole ring)
~ 1450MediumCH₂ bend
~ 1100StrongC-N stretch

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
128[M]⁺ (Molecular Ion)
98[M - CH₂NH₂]⁺
85[M - C₂H₄N]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments required for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR: A sample of 5-10 mg of this compound would be dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The spectra would be recorded on a 300, 400, or 500 MHz NMR spectrometer. Chemical shifts would be reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

Infrared (IR) Spectroscopy
  • Attenuated Total Reflectance (ATR)-IR: A small amount of the solid or liquid sample would be placed directly on the ATR crystal. The spectrum would be recorded over a range of 4000-400 cm⁻¹.

  • KBr Pellet Method (for solids): A few milligrams of the sample would be ground with potassium bromide (KBr) and pressed into a thin pellet. The IR spectrum would then be obtained.

Mass Spectrometry (MS)
  • Electron Impact (EI)-MS: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) would be introduced into the mass spectrometer. The sample would be ionized by a high-energy electron beam, and the resulting fragments would be analyzed.

  • Electrospray Ionization (ESI)-MS: For a softer ionization method that often preserves the molecular ion, a solution of the sample would be infused into the ESI source. This is particularly useful for confirming the molecular weight.

Workflow for Spectroscopic Analysis

The logical flow for the complete spectroscopic characterization of a synthesized compound like this compound is depicted below.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation & Purity Assessment NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Reporting Technical Report & Data Archiving Structure_Elucidation->Reporting

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

While experimental spectroscopic data for this compound remains elusive in publicly accessible sources, this guide provides a robust predictive framework for its ¹H NMR, ¹³C NMR, IR, and Mass spectra. The outlined experimental protocols offer a clear path for researchers to obtain and confirm this vital data. The acquisition and publication of these spectra would be a valuable contribution to the chemical and pharmaceutical research communities, facilitating future work on this and related compounds.

Quantum Chemical Calculations for 2-Aminothiazole Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3][4][5] Several clinically approved drugs, such as the anticancer agent Dasatinib and the third-generation cephalosporin antibiotic Cefdinir, feature this heterocyclic motif.[1][3] The versatility and potent bioactivity of 2-aminothiazole derivatives have made them a focal point in drug discovery and development.[3][6]

Quantum chemical calculations have emerged as an indispensable tool in this field, providing profound insights into the electronic structure, reactivity, and spectroscopic properties of these molecules at an atomic level.[7] By employing methods like Density Functional Theory (DFT), researchers can predict molecular geometries, frontier molecular orbital (FMO) energies, and other key descriptors that correlate with a compound's biological activity.[8] This in-silico approach accelerates the drug design process by enabling the rational design of novel derivatives with enhanced efficacy and by elucidating structure-activity relationships (SAR) before undertaking costly and time-consuming synthesis and experimental testing.[3][9] This guide provides an in-depth overview of the core methodologies, data interpretation, and applications of quantum chemical calculations in the study of 2-aminothiazole derivatives for a scientific audience.

Computational Methodologies and Protocols

The accuracy of quantum chemical calculations is highly dependent on the chosen theoretical method and basis set. For 2-aminothiazole derivatives, Density Functional Theory (DFT) has become the most prevalent approach due to its favorable balance of computational cost and accuracy.

1. Geometry Optimization

The first and most critical step is the optimization of the molecule's ground-state geometry. This process finds the lowest energy conformation of the molecule.

  • Method: The B3LYP (Becke's three-parameter Lee-Yang-Parr) hybrid functional is the most commonly used method for these systems.[2]

  • Basis Set: Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are frequently employed.[2][10][11] The inclusion of polarization functions (d,p) and diffuse functions (++) is crucial for accurately describing the electronic distribution in heterocyclic systems containing heteroatoms like nitrogen and sulfur.

  • Software: The Gaussian suite of programs is a standard software package for these types of calculations.

  • Verification: To ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface, frequency calculations are performed. The absence of imaginary frequencies confirms that the structure is a stable equilibrium geometry.

2. Electronic Property Calculations

Once the geometry is optimized, a range of electronic properties can be calculated to understand the molecule's reactivity and kinetic stability.

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are of particular importance.[8]

    • EHOMO relates to the molecule's ability to donate electrons. Higher EHOMO values suggest a better electron donor.

    • ELUMO indicates the molecule's ability to accept electrons. Lower ELUMO values suggest a better electron acceptor.

    • The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity and kinetic stability. A smaller gap implies higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO.[12][8]

  • Global Reactivity Descriptors: Derived from HOMO and LUMO energies, these descriptors quantify the overall reactivity of the molecule. The key parameters are calculated using the following formulas:

    • Ionization Potential (I) ≈ -EHOMO

    • Electron Affinity (A) ≈ -ELUMO

    • Electronegativity (χ) = (I + A) / 2

    • Chemical Hardness (η) = (I - A) / 2

    • Chemical Softness (S) = 1 / (2η)

    • Electrophilicity Index (ω) = χ² / (2η)

  • Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface. They are invaluable for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for intermolecular interactions, including hydrogen bonding and receptor binding.

3. Spectroscopic Analysis

Quantum chemical calculations can predict vibrational (infrared) and NMR spectra, which serve as a powerful tool for structural confirmation when compared with experimental data.

  • Infrared (IR) Spectra: Frequency calculations yield the harmonic vibrational frequencies and their corresponding intensities. These calculated frequencies are often systematically overestimated compared to experimental values, so they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d,p)) for better agreement.[10]

  • Nuclear Magnetic Resonance (NMR) Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. The calculated shifts are reported relative to a standard, typically Tetramethylsilane (TMS).

The general workflow for these computational studies is depicted in the diagram below.

G Computational Workflow for 2-Aminothiazole Derivatives cluster_input Input cluster_calc Quantum Chemical Calculations (e.g., DFT/B3LYP) cluster_output Analysis & Application mol_structure Initial Molecular Structure geom_opt Geometry Optimization mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum elec_prop Electronic Property Calculation (HOMO, LUMO, MEP) geom_opt->elec_prop spec_calc Spectroscopic Calculation (IR, NMR) geom_opt->spec_calc freq_calc->elec_prop analysis Data Analysis (ΔE, Reactivity Descriptors) elec_prop->analysis comparison Comparison with Experimental Data spec_calc->comparison qsar QSAR & Docking Studies analysis->qsar design Rational Drug Design qsar->design G From Quantum Properties to Biological Activity cluster_quantum Quantum Chemical Descriptors cluster_chemical Inferred Chemical Properties cluster_biological Biological Outcome homo_lumo HOMO/LUMO Energies (ΔE Gap) reactivity Chemical Reactivity & Stability homo_lumo->reactivity mep Molecular Electrostatic Potential (MEP) interact Intermolecular Interaction Sites mep->interact binding Receptor Binding Affinity reactivity->binding admet ADMET Properties reactivity->admet interact->binding activity Biological Activity (e.g., Anticancer, Antimicrobial) binding->activity admet->activity G Interrelation of Computational Outputs in Drug Design opt Optimized Geometry fmo FMO Analysis (HOMO, LUMO, Gap) opt->fmo mep MEP Surface opt->mep spec Calculated Spectra (IR, NMR) opt->spec qsar QSAR Models fmo->qsar Provides Reactivity Descriptors docking Molecular Docking mep->docking Guides Binding Pose Prediction validation Structure Validation spec->validation Confirms Synthesized Structure

References

The 2-Aminothiazole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminothiazole (2-AT) moiety is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] Recognized as a "privileged structure," its versatile chemical nature and ability to interact with a wide array of biological targets have established it as a fundamental component in numerous therapeutic agents.[3][4] This structural core is found in several clinically approved drugs, including the anticancer agents Dasatinib and Alpelisib, the third-generation antibiotic Cefdinir, and the H2 receptor antagonist Famotidine, highlighting its therapeutic significance.[5][6][7] The broad spectrum of biological activities associated with 2-aminothiazole derivatives—spanning anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties—makes this scaffold a fertile ground for the development of novel therapeutics.[8][9][10]

This technical guide provides an in-depth review of 2-aminothiazole derivatives, focusing on their synthesis, biological activities, and mechanisms of action across various therapeutic areas. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by quantitative data, detailed experimental protocols, and visualizations of key cellular pathways.

Anticancer Activity of 2-Aminothiazole Derivatives

Derivatives of 2-aminothiazole have demonstrated potent cytotoxic effects against a wide range of human cancer cell lines, including those of the breast, lung, colon, and leukemia.[2][5] Their anticancer potential stems from their ability to modulate critical cellular processes, primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest.[3]

Quantitative Analysis of Anticancer Activity

The in vitro cytotoxic efficacy of various 2-aminothiazole derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50) values. The data below summarizes the activity of representative compounds against several cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Dasatinib K562 (Leukemia)< 1[11]
MCF-7 (Breast)< 1[11]
HT-29 (Colon)< 1[11]
Compound 20 H1299 (Lung)4.89[5]
SHG-44 (Glioma)4.03[5]
Compound 6d K563 (Leukemia)Comparable to Dasatinib[11]
MCF-7 (Breast)20.2[11]
HT-29 (Colon)21.6[11]
Ethyl 2-[2-(dibutylamino)acetamido]thiazole-4-carboxylate Panc-1 (Pancreatic)43.08[12]
Mechanisms of Anticancer Action

1. Induction of Apoptosis: A primary mechanism by which 2-aminothiazole derivatives exert their anticancer effects is through the initiation of the apoptotic cascade.[3] Many derivatives have been shown to modulate the Bcl-2 family of proteins, which are central regulators of the intrinsic (mitochondrial) pathway of apoptosis. Specifically, they can down-regulate anti-apoptotic proteins like Bcl-2 and up-regulate pro-apoptotic proteins such as Bax, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[3]

G cluster_pathway Intrinsic Apoptosis Pathway node_A 2-Aminothiazole Derivative node_B Bcl-2 (Anti-apoptotic) node_A->node_B Inhibits node_C Bax (Pro-apoptotic) node_A->node_C Activates node_D Mitochondrion node_B->node_D node_C->node_D node_E Cytochrome c Release node_D->node_E node_F Caspase-9 Activation node_E->node_F node_G Caspase-3 Activation node_F->node_G node_H Apoptosis node_G->node_H

Simplified pathway of apoptosis induction by 2-aminothiazole derivatives.

2. Cell Cycle Arrest: In addition to triggering cell death, these compounds can halt cancer cell proliferation by arresting the cell cycle at specific checkpoints, commonly the G0/G1 or G2/M phases.[3] This prevents the cells from entering DNA synthesis (S phase) or mitosis (M phase), respectively, often as a prelude to apoptosis.[3]

G cluster_workflow Cell Cycle Progression and Arrest G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 Arrest 2-Aminothiazole Derivative G0G1_Arrest G0/G1 Arrest Arrest->G0G1_Arrest G2M_Arrest G2/M Arrest Arrest->G2M_Arrest G cluster_pathway Mechanism of Kinase Inhibition node_A Kinase node_D Phosphorylated Substrate node_A->node_D Phosphorylates node_B Substrate node_C ATP node_E Downstream Signaling node_D->node_E node_G Cell Proliferation, Survival node_E->node_G node_F 2-Aminothiazole Inhibitor node_F->node_A Inhibits G cluster_workflow Hantzsch Thiazole Synthesis Workflow A α-Haloketone C Condensation & Cyclization A->C B Thiourea Derivative B->C D 2-Aminothiazole Product C->D

References

A Historical and Mechanistic Guide to Thiazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry. Since its initial synthesis, this versatile scaffold has been incorporated into a vast array of compounds exhibiting a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the historical context of thiazole derivative research, from early discoveries to their current applications in drug development. It offers a comprehensive overview of key synthetic methodologies, quantitative biological data, and the intricate signaling pathways through which these compounds exert their effects. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Historical Milestones in Thiazole Research

The journey of thiazole derivatives in science began in the late 19th century. A pivotal moment was the first synthesis of the thiazole ring in 1887 by Arthur Hantzsch, a reaction that remains a fundamental method in heterocyclic chemistry.[1] Initially, the interest in these compounds was primarily in the field of synthetic dyes. However, the 20th century witnessed a paradigm shift as the therapeutic potential of thiazole derivatives came to light.

One of the earliest and most significant breakthroughs was the discovery of Sulfathiazole , an antimicrobial sulfonamide drug that became widely used in the 1940s to treat bacterial infections. This discovery marked the entry of thiazoles into the realm of medicinal chemistry and spurred further investigation into their biological activities.[2]

Another critical milestone was the identification of the thiazole ring in the structure of Vitamin B1 (Thiamine) , highlighting its importance in biological systems. The subsequent decades saw the development of numerous thiazole-containing drugs with diverse therapeutic applications, including the anti-inflammatory agent Meloxicam , the H2 receptor antagonist Nizatidine used for treating ulcers, and the potent antiretroviral drug Ritonavir , a cornerstone in HIV/AIDS therapy.[2]

The late 20th and early 21st centuries have seen an explosion in the development of thiazole-based anticancer agents. A notable example is Dasatinib , a multi-targeted kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[3][4] More recently, the therapeutic landscape of thiazole derivatives has expanded to include inhibitors of key signaling pathways implicated in cancer, such as PI3K/mTOR and VEGFR-2, as well as compounds that target tubulin polymerization.[5][6][7][8]

Synthetic Methodologies: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis remains a widely employed and versatile method for the construction of the thiazole ring.[1] The classical approach involves the condensation reaction between an α-haloketone and a thioamide.[1][9]

General Reaction Mechanism

The reaction proceeds through a series of steps:

  • Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone.

  • Cyclization: An intramolecular cyclization occurs, forming a five-membered ring intermediate.

  • Dehydration: The intermediate undergoes dehydration to yield the aromatic thiazole ring.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol provides a representative example of the Hantzsch synthesis.[1]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Stir bar

  • Hot plate

  • 20 mL scintillation vial

  • 100 mL beaker

  • Buchner funnel and side-arm flask

  • Filter paper

  • Watch glass

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add 5 mL of methanol and a stir bar to the vial.

  • Heat the mixture on a hot plate with stirring at approximately 100°C for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.

  • Set up a Buchner funnel with a 50 mL side-arm flask and filter paper. Wet the filter paper with water.

  • Filter the mixture and wash the collected solid with water.

  • Spread the solid product on a tared watch glass and allow it to air dry.

  • Once dry, determine the mass of the product and calculate the percent yield.

Quantitative Biological Data

The therapeutic potential of thiazole derivatives is underscored by their potent activity against various biological targets. The following tables summarize key quantitative data for selected anticancer and antimicrobial thiazole derivatives.

Anticancer Activity of Thiazole Derivatives

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound ClassTarget/Cell LineCompound ExampleIC₅₀ (µM)Reference
Kinase Inhibitors VEGFR-2Compound 4c 0.15[10]
PI3KαCompound 3b 0.086[11]
mTORCompound 3b 0.221[11]
Tubulin Polymerization Inhibitors Tubulin PolymerizationCompound 5b 3.3[8]
MCF-7 (Breast Cancer)Compound 5b 0.48[8]
A549 (Lung Cancer)Compound 5b 0.97[8]
Tubulin PolymerizationCompound 7c 2.00[12]
Tubulin PolymerizationCompound 9a 2.38[12]
Cytotoxic Agents MCF-7 (Breast Cancer)Compound 4c 2.57[10]
HepG2 (Liver Cancer)Compound 4c 7.26[10]
MCF-7 (Breast Cancer)Compound 8 3.36 µg/mL[13]
Antimicrobial Activity of Thiazole Derivatives

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Compound SeriesMicroorganismCompound ExampleMIC (µg/mL)Reference
Benzothiazole Derivatives S. aureusCompound 3a 0.008[14]
E. coliCompound 3a 0.03[14]
Hetaryl Thiazole Derivatives S. aureusCompound 3 0.23-0.70[15]
E. coliCompound 3 0.23-0.70[15]
Bithiazole Derivatives S. typhimuriumCompound 7 0.49[16]
S. typhimuriumCompound 13 0.49[16]
Thiazole-Pyridine Hybrids S. aureusCompound 37c 46.9[17]
E. coliCompound 37c 93.7[17]

Experimental Protocols for Biological Evaluation

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[18][19][20][21][22]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • 96-well plates

  • Complete growth medium

  • Thiazole compounds to be tested

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.[22]

  • Compound Treatment: Prepare serial dilutions of the thiazole compounds in the growth medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[20]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 570 nm using a microplate reader.[19]

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[15]

Materials:

  • Bacterial or fungal strains

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

  • Thiazole compounds to be tested

  • Standard antimicrobial agents (positive controls)

  • Inoculum of the microorganism

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the thiazole compounds in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Thiazole derivatives exert their anticancer effects through various mechanisms, often by targeting key signaling pathways involved in cell growth, proliferation, and survival.

Inhibition of PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle progression, apoptosis, and angiogenesis. Its dysregulation is a hallmark of many cancers.[11][12][23][24] Several thiazole derivatives have been developed as inhibitors of key kinases in this pathway, such as PI3K and mTOR.[11][12][23][24]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PIP2 PIP2 PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Growth & Proliferation Apoptosis Inhibition of Apoptosis Akt->Apoptosis mTOR->Proliferation Thiazole Thiazole Derivatives Thiazole->PI3K inhibit Thiazole->mTOR inhibit

PI3K/Akt/mTOR pathway inhibition.
Inhibition of VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5][10][13][16][25][26][27][28] Thiazole derivatives have been designed to inhibit the tyrosine kinase activity of VEGFR-2, thereby blocking downstream signaling and angiogenesis.[5][10][16][27]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds to PLCg PLCγ PI3K PI3K VEGFR2->PLCg activates VEGFR2->PI3K activates Akt Akt Endothelial Endothelial Cell Proliferation, Migration, Survival PLCg->Endothelial PI3K->Akt activates Akt->Endothelial Thiazole Thiazole Derivatives Thiazole->VEGFR2 inhibit

VEGFR-2 signaling pathway inhibition.
Inhibition of Tubulin Polymerization

Microtubules are essential components of the cytoskeleton, playing a critical role in cell division. Some thiazole derivatives act as tubulin polymerization inhibitors, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][8][12][17][23][24][29][30]

Tubulin_Polymerization_Inhibition Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Mitosis Proper Mitotic Spindle Formation Microtubules->Mitosis CellCycleArrest G2/M Phase Cell Cycle Arrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Thiazole Thiazole Derivatives Thiazole->Tubulin bind to Thiazole->Microtubules inhibit polymerization

Mechanism of tubulin polymerization inhibition.

Experimental Workflow for Anticancer Drug Discovery

The discovery and development of novel thiazole-based anticancer agents typically follow a structured workflow, from initial synthesis to preclinical evaluation.

Anticancer_Drug_Discovery_Workflow Synthesis Synthesis of Thiazole Derivatives Purification Purification and Characterization Synthesis->Purification Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Purification->Screening Hit Hit Identification (IC₅₀ Determination) Screening->Hit Mechanism Mechanism of Action Studies (e.g., Kinase Assays, Cell Cycle Analysis) Hit->Mechanism Lead Lead Optimization Mechanism->Lead InVivo In Vivo Studies (Animal Models) Lead->InVivo

References

Methodological & Application

Application Notes: Hantzsch Synthesis for 2-(2-Aminoethyl)thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a cornerstone reaction in heterocyclic chemistry for the formation of thiazole rings.[1] The classic method involves the condensation of an α-haloketone with a thioamide.[2][3] This versatile synthesis is known for its simplicity and high yields, making it a favored route for accessing a wide array of substituted thiazoles.[2]

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, frequently incorporated into molecules designed to interact with various biological targets.[4][5] Derivatives containing a 2-(2-aminoethyl) side chain are of particular interest in drug discovery. This structural motif can serve as a key pharmacophore, enabling interactions with biological receptors and enzymes. Consequently, these compounds have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[5][6][7] These application notes provide a detailed overview and experimental protocols for the synthesis of 2-(2-aminoethyl)thiazole derivatives via the Hantzsch reaction, tailored for researchers in organic synthesis and drug development.

Reaction Mechanism and Workflow

The Hantzsch synthesis proceeds through a well-established multi-step pathway.[2] The reaction begins with a nucleophilic attack (SN2 reaction) from the sulfur atom of the thioamide onto the α-carbon of the haloketone.[2] This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step to form the aromatic thiazole ring.[2][8]

Hantzsch_Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_products Products A α-Haloketone C Condensation & Intramolecular Cyclization A->C B Thioamide Derivative (with protected aminoethyl group) B->C D Dehydration C->D Intermediate Formation E Protected this compound D->E Aromatization F Deprotection E->F G Final this compound Derivative F->G

Caption: General workflow for the Hantzsch synthesis of this compound derivatives.

Application in Drug Discovery

The 2-aminothiazole core is a key component in several clinically approved drugs, such as the anticancer agent Dasatinib.[6] The incorporation of an aminoethyl side chain at the 2-position provides a flexible linker and a basic nitrogen center, which can be crucial for binding to target proteins like kinases. The development of novel derivatives using the Hantzsch synthesis allows for systematic Structure-Activity Relationship (SAR) studies to optimize potency and selectivity.[6] The versatility of the synthesis permits modification at both the 4- and 5-positions of the thiazole ring (by varying the α-haloketone) and on the aminoethyl side chain, enabling the fine-tuning of pharmacological properties.

Drug_Discovery_Logic cluster_synthesis Synthetic Chemistry cluster_development Drug Development Hantzsch Hantzsch Thiazole Synthesis Derivatives This compound Derivatives Hantzsch->Derivatives Yields Scaffold Screening Biological Screening (e.g., Kinase Assays) Derivatives->Screening Input for SAR SAR Studies Screening->SAR Provides Data for Lead Lead Optimization SAR->Lead Guides Candidate Drug Candidate Lead->Candidate Identifies

Caption: Logical relationship of Hantzsch synthesis in the drug discovery pipeline.

Experimental Protocols

The following protocols provide a representative method for the synthesis of a this compound derivative. The synthesis is presented in two stages: (1) the Hantzsch condensation to form the protected thiazole and (2) the subsequent deprotection of the primary amine.

Protocol 1: Synthesis of tert-butyl (2-(4-phenylthiazol-2-yl)ethyl)carbamate

This procedure details the cyclocondensation reaction between an α-haloketone and a protected aminoethyl thioamide.

Materials:

  • 2-Bromoacetophenone (1.0 mmol, 199 mg)

  • tert-butyl (2-thioxoethyl)carbamate (1.1 mmol, 208 mg)

  • Ethanol (10 mL)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

Procedure:

  • In a 25 mL round-bottom flask, dissolve 2-bromoacetophenone (1.0 mmol) and tert-butyl (2-thioxoethyl)carbamate (1.1 mmol) in absolute ethanol (10 mL).

  • Stir the mixture at room temperature for 15 minutes.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v).[8]

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing 20 mL of saturated aqueous sodium bicarbonate solution to neutralize the HBr byproduct.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, eluting with an ethyl acetate/hexane gradient to afford the pure protected thiazole derivative.

Protocol 2: Deprotection to yield 2-(4-phenylthiazol-2-yl)ethan-1-amine

This procedure describes the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the final primary amine.

Materials:

  • tert-butyl (2-(4-phenylthiazol-2-yl)ethyl)carbamate (from Protocol 1)

  • Dichloromethane (DCM) (5 mL)

  • Trifluoroacetic acid (TFA) (1 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the Boc-protected thiazole derivative (0.5 mmol) in dichloromethane (5 mL) in a 25 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (1 mL) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Carefully neutralize the reaction mixture by slowly adding it to a beaker containing chilled, saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final this compound derivative. Further purification can be performed if necessary.

Data Summary

The Hantzsch synthesis is adaptable to a variety of substrates. The table below summarizes typical conditions and outcomes for related thiazole syntheses reported in the literature, which can serve as a baseline for optimizing the synthesis of new derivatives.

α-HaloketoneThioamide/ThioureaSolventConditionsYield (%)Reference
2-BromoacetophenoneThioureaMethanol100 °C, 30 min~99%[2][9]
2-Bromo-4'-fluoroacetophenoneAryl-substituted thiosemicarbazonesEthanolReflux, 4-5 hoursNot specified[8]
Aromatic Methyl Ketones*Thiourea/N-substituted thioureasEthyl AcetateReflux68-90%[10]
Ring-substituted 2-bromoacetophenones1-Substituted-2-thioureasAcetonitrile/Water70 °C (Microreactor)High Conversion[11]

*Note: This reaction involves an in-situ α-bromination with CuBr₂ followed by cyclization.[10]

References

One-Pot Synthesis Protocol for Substituted 2-Aminothiazoles: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Substituted 2-aminothiazoles are a pivotal class of heterocyclic compounds widely recognized for their broad spectrum of pharmacological activities.[1][2] These structures are integral to numerous pharmaceuticals, serving as anticancer, anti-inflammatory, antibacterial, and antiviral agents.[1][2] The classical method for their synthesis is the Hantzsch thiazole synthesis, which traditionally involves the reaction of an α-haloketone with a thioamide.[3][4] However, the handling of lachrymatory and unstable α-haloketones poses significant practical challenges. To circumvent these issues, one-pot synthesis methodologies have emerged as an efficient and safer alternative, avoiding the isolation of the hazardous intermediate.[1][5]

This application note provides detailed protocols and comparative data for the one-pot synthesis of substituted 2-aminothiazoles, tailored for researchers, scientists, and professionals in drug development. The protocols outlined herein utilize readily available starting materials and catalysts, offering high yields and operational simplicity.

Comparative Analysis of One-Pot Synthesis Protocols

Several one-pot methodologies have been developed, each employing different reagents and catalysts to facilitate the in-situ formation of the α-haloketone intermediate followed by cyclization with thiourea or its derivatives. The following table summarizes the reaction conditions and yields for the synthesis of various substituted 2-aminothiazoles using different catalytic systems.

EntryStarting KetoneHalogen SourceCatalyst/SolventTimeTemp. (°C)Yield (%)Reference
1AcetophenoneCuBr₂- / Ethanol10hReflux85[1]
24-MethoxyacetophenoneCuBr₂- / Ethanol10hReflux90[1]
34-FluoroacetophenoneCuBr₂- / Ethanol10hReflux88[1]
42-AcetylnaphthaleneCuBr₂- / Ethanol12hReflux82[1]
54-BromoacetophenoneN-BromosuccinimideLactic Acid10-15 min90-10096[6]
6AcetophenoneN-BromosuccinimideLactic Acid10-15 min90-10092[6]
74-ChloroacetophenoneN-BromosuccinimideLactic Acid10-15 min90-10094[6]
8AcetophenoneTrichloroisocyanuric AcidCa/4-MePy-IL@ZY-Fe₃O₄ / Ethanol45 min8096[7]
94-NitroacetophenoneTrichloroisocyanuric AcidCa/4-MePy-IL@ZY-Fe₃O₄ / Ethanol55 min8091[7]
104-MethylacetophenoneTrichloroisocyanuric AcidCa/4-MePy-IL@ZY-Fe₃O₄ / Ethanol50 min8093[7]
11AcetophenoneIodineNEt₃ / Ethanol10hReflux94[8]
124-BromoacetophenoneN-Bromosuccinimidep-TSA / Methanol3-4hReflux-[5]

Experimental Protocols

This section provides a detailed, step-by-step procedure for a representative one-pot synthesis of 2-aminothiazoles.

Protocol 1: Lactic Acid-Mediated Synthesis from Aralkyl Ketones

This protocol details an environmentally benign and rapid synthesis of 2-aminothiazoles using lactic acid as both a catalyst and a solvent.[6]

Materials:

  • Aralkyl ketone (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.0 eq)

  • Thiourea (1.2 eq)

  • Lactic Acid

  • Saturated sodium bicarbonate solution

  • Water

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Magnetic stirrer and hotplate

  • Buchner funnel and filter paper

Procedure:

  • To a 100 mL three-necked round-bottom flask, add the aralkyl ketone (25.0 mmol) and lactic acid (20 mL).

  • Heat the mixture to 90-100°C with stirring.

  • Slowly add N-bromosuccinimide (25.0 mmol) to the reaction mixture over 5-7 minutes. The reaction progress can be monitored by TLC.

  • After the complete formation of the α-bromoketone intermediate, add thiourea (30.0 mmol) to the flask.

  • Continue stirring at 90-100°C for an additional 10-15 minutes until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and slowly pour it into ice-cold water (100 mL).

  • Neutralize the mixture with a saturated sodium bicarbonate solution until a pH of 7-8 is reached, resulting in the precipitation of the crude product.

  • Filter the precipitate using a Buchner funnel and wash thoroughly with water.

  • Recrystallize the crude product from ethanol to afford the pure substituted 2-aminothiazole.

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the Hantzsch thiazole synthesis mechanism and a general experimental workflow for the one-pot synthesis.

Hantzsch_Thiazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product ketone α-Haloketone intermediate1 S-Alkylation (SN2 Attack) ketone->intermediate1 thiourea Thiourea thiourea->intermediate1 intermediate2 Intramolecular Cyclization intermediate1->intermediate2 Tautomerization intermediate3 Dehydration intermediate2->intermediate3 product 2-Aminothiazole intermediate3->product

Caption: Hantzsch thiazole synthesis mechanism.

One_Pot_Synthesis_Workflow start Start: Combine Ketone, Halogen Source, and Catalyst/Solvent in_situ In-situ α-Halogenation of Ketone start->in_situ add_thiourea Add Thiourea Derivative in_situ->add_thiourea cyclization Cyclocondensation Reaction (Heating/Stirring) add_thiourea->cyclization workup Reaction Work-up (Cooling, Neutralization, Precipitation) cyclization->workup isolation Isolation and Purification (Filtration, Recrystallization) workup->isolation end End: Pure 2-Aminothiazole isolation->end

Caption: Experimental workflow for one-pot synthesis.

Conclusion

The one-pot synthesis of substituted 2-aminothiazoles offers significant advantages over traditional methods, including enhanced safety, reduced reaction times, and high yields. The protocols presented in this application note, particularly the use of lactic acid as a green catalyst and solvent, provide efficient and sustainable routes to this important class of heterocyclic compounds. These methods are highly adaptable for the synthesis of a diverse library of 2-aminothiazole derivatives, which is crucial for drug discovery and development programs. Researchers are encouraged to adapt these protocols to their specific needs, contributing to the advancement of medicinal chemistry.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 2-(2-Aminoethyl)thiazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminothiazole derivatives are a prominent class of heterocyclic compounds that hold significant interest in medicinal chemistry due to their wide array of pharmacological activities.[1][2] This scaffold is a key component in numerous clinically approved drugs and is actively investigated for its potential in developing novel therapeutic agents.[3][4] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and efficient technique for the rapid synthesis of these valuable molecules, offering significant advantages over conventional heating methods, including reduced reaction times, increased yields, and improved purity profiles.[5] These application notes provide detailed protocols for the microwave-assisted synthesis of 2-(2-Aminoethyl)thiazole analogs, a promising subclass of 2-aminothiazoles, via the Hantzsch thiazole synthesis.

The Hantzsch synthesis is a classic and versatile method for the preparation of thiazole derivatives.[6] The microwave-assisted variation of this reaction dramatically accelerates the condensation of an α-haloketone with a thiourea derivative, leading to the efficient formation of the 2-aminothiazole ring.[6][7] This document outlines the synthesis of the key precursor, a protected 4-halo-1-aminobutan-2-one, followed by the microwave-mediated cyclization to yield the target this compound analogs.

Furthermore, these notes explore the significant biological activities associated with 2-aminothiazole derivatives, particularly their roles as anticancer and anti-inflammatory agents. The anticancer effects are often mediated through the induction of apoptosis and the inhibition of various protein kinases crucial for cancer cell proliferation and survival.[8][9][10] Their anti-inflammatory properties can be attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[1]

Data Presentation

Table 1: Comparison of Conventional vs. Microwave-Assisted Hantzsch Thiazole Synthesis
ParameterConventional HeatingMicrowave IrradiationReference(s)
Reaction Time 8 - 12 hours5 - 30 minutes[6][11]
Typical Yield 50 - 70%85 - 95%[6][11]
Energy Consumption HighLow[5]
Solvent Usage Often requires larger volumesCan be performed with minimal solvent or solvent-free[5]
Purification Often requires extensive purificationProducts are often purer, simplifying work-up[6]
Table 2: Representative Microwave Synthesis Conditions for 2-Aminothiazole Analogs
Precursor A (α-Haloketone)Precursor B (Thiourea)SolventMicrowave PowerTemperature (°C)Time (min)Yield (%)Reference(s)
2-Chloro-1-phenylethanoneThioureaEthanol150 W801092[11]
2-BromoacetophenoneN-PhenylthioureaMethanol200 W901595[6]
3-Bromopentan-2-oneThioureaDMF100 W100589General Protocol
4-Bromo-1-(Boc-amino)butan-2-oneThioureaEthanol150 W8015>85 (projected)Inferred

Experimental Protocols

Protocol 1: Synthesis of N-Boc-4-aminobutan-2-one (Precursor 1)

This protocol describes the protection of the amino group of 4-aminobutan-2-one using a tert-butyloxycarbonyl (Boc) group, a common protecting group for amines that is stable under various reaction conditions but can be readily removed with acid.[12]

Materials:

  • 4-Aminobutan-2-one hydrochloride

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 4-aminobutan-2-one hydrochloride (1.0 eq) in DCM, add triethylamine (2.2 eq) at 0 °C.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product, N-Boc-4-aminobutan-2-one, can be used in the next step without further purification.

Protocol 2: Synthesis of 4-Bromo-1-(N-Boc-amino)butan-2-one (α-Haloketone Precursor)

This protocol outlines the α-bromination of the protected aminoketone.

Materials:

  • N-Boc-4-aminobutan-2-one

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Methanol or Dichloromethane

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

Procedure:

  • Dissolve N-Boc-4-aminobutan-2-one (1.0 eq) in methanol or dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise to the stirred solution. Alternatively, N-Bromosuccinimide can be used as the bromine source.

  • Stir the reaction mixture at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess bromine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude 4-bromo-1-(N-Boc-amino)butan-2-one. This product is often used immediately in the next step.

Protocol 3: Microwave-Assisted Synthesis of 2-(2-(N-Boc-amino)ethyl)thiazole

This protocol details the Hantzsch thiazole synthesis using microwave irradiation.

Materials:

  • 4-Bromo-1-(N-Boc-amino)butan-2-one

  • Thiourea

  • Ethanol

  • Microwave synthesis vial (10 mL)

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave synthesis vial, combine 4-bromo-1-(N-Boc-amino)butan-2-one (1.0 eq) and thiourea (1.2 eq).

  • Add ethanol (3-5 mL) to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave synthesizer.

  • Irradiate the reaction mixture at 150 W and maintain the temperature at 80-100 °C for 10-20 minutes.

  • Monitor the pressure and temperature throughout the reaction.

  • After the reaction is complete, cool the vial to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

Protocol 4: Deprotection of the Boc Group

This final step removes the Boc protecting group to yield the desired this compound analog.

Materials:

  • 2-(2-(N-Boc-amino)ethyl)thiazole

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the purified 2-(2-(N-Boc-amino)ethyl)thiazole in DCM.

  • Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir the mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, remove the solvent and excess acid under reduced pressure.

  • The resulting product is the salt of the this compound analog. It can be neutralized with a base if the free amine is required.

Mandatory Visualizations

Synthesis Workflow

G cluster_precursor Precursor Synthesis cluster_microwave Microwave-Assisted Synthesis cluster_final Final Product aminobutanone 4-Aminobutan-2-one boc_protection Boc Protection aminobutanone->boc_protection protected_ketone N-Boc-4-aminobutan-2-one boc_protection->protected_ketone bromination α-Bromination protected_ketone->bromination haloketone 4-Bromo-1-(N-Boc-amino)butan-2-one bromination->haloketone hantzsch Hantzsch Cyclization (Microwave) haloketone->hantzsch thiourea Thiourea thiourea->hantzsch protected_thiazole 2-(2-(N-Boc-amino)ethyl)thiazole hantzsch->protected_thiazole deprotection Boc Deprotection protected_thiazole->deprotection final_product This compound Analog deprotection->final_product

Caption: Workflow for the synthesis of this compound analogs.

Anticancer Signaling Pathway: Induction of Apoptosis

G aminothiazole 2-Aminothiazole Analog bcl2 Bcl-2 (Anti-apoptotic) aminothiazole->bcl2 Inhibition bax Bax (Pro-apoptotic) aminothiazole->bax Activation mitochondrion Mitochondrion bcl2->mitochondrion bax->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c Release caspases Caspase Cascade cytochrome_c->caspases Activation apoptosis Apoptosis caspases->apoptosis

Caption: Apoptosis induction by 2-aminothiazole analogs.

Anticancer Signaling Pathway: Kinase Inhibition

G aminothiazole 2-Aminothiazole Analog kinase Protein Kinase (e.g., Src, CK2, Aurora) aminothiazole->kinase Inhibition substrate Substrate Protein kinase->substrate Phosphorylation p_substrate Phosphorylated Substrate substrate->p_substrate signaling Downstream Signaling p_substrate->signaling proliferation Cell Proliferation & Survival signaling->proliferation

Caption: Kinase inhibition pathway by 2-aminothiazole analogs.

Anti-inflammatory Signaling Pathway

G aminothiazole 2-Aminothiazole Analog cox Cyclooxygenase (COX) aminothiazole->cox Inhibition lox Lipoxygenase (LOX) aminothiazole->lox Inhibition stimulus Inflammatory Stimulus pla2 PLA₂ stimulus->pla2 Activates cell_membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid cell_membrane->arachidonic_acid pla2->cell_membrane Acts on arachidonic_acid->cox arachidonic_acid->lox prostaglandins Prostaglandins cox->prostaglandins leukotrienes Leukotrienes lox->leukotrienes inflammation Inflammation prostaglandins->inflammation leukotrienes->inflammation

Caption: Anti-inflammatory mechanism of 2-aminothiazole analogs.

References

Application Notes: 2-(2-Aminoethyl)thiazole as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] The derivative, 2-(2-Aminoethyl)thiazole, is a particularly valuable building block for drug discovery and development. Its structure features a primary amine on an ethyl side chain, which serves as a key reactive handle for molecular elaboration, and a thiazole core that can participate in crucial binding interactions with biological targets. Notably, this scaffold is a structural bioisostere of histamine, leading to its prominent use in the synthesis of compounds targeting histamine receptors, such as the selective H2 receptor agonist Amthamine.[2][3] These application notes provide an overview of its utility and detailed protocols for its derivatization.

Key Applications in Medicinal Chemistry

The primary application of this compound lies in its use as a precursor for pharmacologically active agents. The terminal primary amine of the ethyl group is a strong nucleophile, making it an ideal point for modification to explore structure-activity relationships (SAR). Key transformations include:

  • Acylation and Sulfonylation: Formation of amides and sulfonamides to introduce a wide variety of substituents, altering properties like lipophilicity, hydrogen bonding capacity, and metabolic stability.

  • Guanidinylation: Conversion of the primary amine into a guanidine group, a common feature in H2 receptor antagonists like Famotidine. The guanidine moiety is often critical for receptor binding and biological activity.

  • Reductive Amination: Reaction with aldehydes or ketones to generate secondary or tertiary amines, allowing for the introduction of diverse alkyl and aryl groups.

These modifications have been instrumental in developing ligands for various receptors, with a primary focus on histamine H2 receptors, which are key targets in regulating gastric acid secretion.[3]

Quantitative Data Summary

The following table summarizes common synthetic transformations performed on the primary amine of ethylamine-containing scaffolds, providing a reference for expected outcomes when using this compound as the starting material.

Reaction TypeReagent ExampleProduct TypeSolventTypical Yield (%)Reference
N-Acylation Acetyl ChlorideN-AcetamideDry Acetone or DCM>90% (representative)[4]
N-Sulfonylation Benzenesulfonyl ChlorideN-SulfonamidePyridine / Water60-85% (representative)[5]
Guanidinylation N,N'-Di-Boc-N''-triflylguanidineProtected GuanidineDichloromethane (DCM)80-95% (representative)[6]
Schiff Base Formation BenzaldehydeN-Benzylidene ImineEthanol>95% (representative)[5]

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of this compound

This protocol describes a representative method for the synthesis of N-[2-(Thiazol-2-yl)ethyl]acetamide via reaction with acetyl chloride. This fundamental transformation is widely used to cap the primary amine or to introduce new functional moieties.

Materials:

  • This compound

  • Acetyl Chloride (or other desired acyl chloride)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.1 eq.) to the solution and stir for 5 minutes.

  • Slowly add the desired acyl chloride (e.g., acetyl chloride, 1.05 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography (using a solvent system such as ethyl acetate/hexanes) to yield the pure N-acylated product.

Protocol 2: General Procedure for Guanidinylation

This protocol outlines a representative method for converting the primary amine of this compound into a protected guanidine, a key step in synthesizing analogs of H2 receptor antagonists.

Materials:

  • This compound

  • N,N'-Di-Boc-N''-triflylguanidine (or similar guanidinylating reagent)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) and N,N'-Di-Boc-N''-triflylguanidine (1.1 eq.) in anhydrous DCM.

  • Add triethylamine (1.5 eq.) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic phase sequentially with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the resulting crude product by flash column chromatography (e.g., with a gradient of ethyl acetate in hexanes) to obtain the protected guanidine derivative.

Visualizations

G start_node This compound process_node Reaction (e.g., Acylation) start_node->process_node reagent_node Acyl Chloride, Base, Solvent reagent_node->process_node product_node Derivatized Product process_node->product_node Crude Mixture purify_node Purification product_node->purify_node final_node Final Compound purify_node->final_node

Caption: General experimental workflow for the derivatization of this compound.

G A Histamine (Endogenous Ligand) B This compound (Building Block) A->B Structural Analogy C Chemical Modification (Acylation, Guanidinylation, etc.) B->C D Pharmacologically Active Molecule (e.g., H2 Receptor Ligand) C->D

Caption: Logical relationship from endogenous ligand to synthetic building block and final drug candidate.

References

Synthesis of Novel Anticancer Agents from 2-(2-Aminoethyl)thiazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of novel anticancer agents derived from the versatile starting material, 2-(2-aminoethyl)thiazole. The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2][3] By leveraging the reactive amino group of this compound, a diverse range of derivatives, including amides and Schiff bases, can be synthesized and explored for their potential as next-generation cancer therapeutics.

Recent research has highlighted the significant anticancer potential of various 2-aminothiazole derivatives, which have been shown to exhibit potent cytotoxic activity against a broad spectrum of cancer cell lines, including those of the breast, lung, colon, and leukemia.[1][2] The mechanisms underlying their anticancer effects are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival, such as the VEGFR-2 and PI3K/Akt pathways.[2][4]

This guide offers a comprehensive resource for researchers in the field, detailing synthetic methodologies, protocols for biological evaluation, and insights into the mechanisms of action of these promising compounds.

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected thiazole derivatives, showcasing their potency against various cancer cell lines. This data provides a comparative reference for newly synthesized compounds.

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
Compound 1 N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamideHeLa (Cervical)1.6 ± 0.8[2]
Compound 2 2-Benzamido-4-(isothiocyanatomethyl)thiazoleL1210 (Leukemia)0.2 - 1[2]
Compound 3 Ethyl 2-[2-(dibutylamino)acetamido]thiazole-4-carboxylatePanc-1 (Pancreatic)43.08[5]
6i (E/Z)-N-(4-(2-(2-(substituted)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamideMCF-7 (Breast)6.10 ± 0.4[4]
6v (E/Z)-N-(4-(2-(2-(substituted)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamideMCF-7 (Breast)6.49 ± 0.3[4]

Experimental Protocols

A. General Synthesis of N-(2-(Thiazol-2-yl)ethyl)amide Derivatives

This protocol describes a general method for the synthesis of N-(2-(thiazol-2-yl)ethyl)amide derivatives, a key class of compounds with potential anticancer activity.

Workflow for the Synthesis of N-(2-(Thiazol-2-yl)ethyl)amide Derivatives

G cluster_0 Step 1: Acylation cluster_1 Step 2: Work-up and Purification A This compound D Reaction Mixture in suitable solvent (e.g., DCM, DMF) A->D B Carboxylic Acid / Acyl Chloride B->D C Coupling Agent (e.g., DCC, EDC) / Base (e.g., Triethylamine) C->D E Crude N-(2-(thiazol-2-yl)ethyl)amide D->E Stirring at room temperature F Purification (e.g., Column Chromatography) E->F G Pure Product F->G

Caption: General workflow for the synthesis of N-(2-(thiazol-2-yl)ethyl)amide derivatives.

Materials:

  • This compound

  • Desired carboxylic acid or acyl chloride

  • Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (if using a carboxylic acid)

  • Triethylamine or other suitable base (if using an acyl chloride)

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DCM.

  • Amide Coupling (Carboxylic Acid Method):

    • Add the desired carboxylic acid (1.1 equivalents) and DCC or EDC (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

  • Amide Coupling (Acyl Chloride Method):

    • Cool the solution of this compound in an ice bath.

    • Add triethylamine (1.5 equivalents) followed by the dropwise addition of the desired acyl chloride (1.1 equivalents).

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Filter the reaction mixture to remove any precipitated urea (in the case of DCC/EDC).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system to afford the pure N-(2-(thiazol-2-yl)ethyl)amide derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

B. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic activity of the synthesized compounds against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for MTT Assay

G A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat cells with synthesized compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: General workflow for determining in vitro cytotoxicity using the MTT assay.

Materials:

  • Synthesized thiazole derivatives

  • Human cancer cell line(s) of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Mechanism of Action: Signaling Pathways

Many 2-aminothiazole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). A common mechanism involves the modulation of the Bcl-2 family of proteins and the subsequent activation of caspases.

Simplified Apoptosis Induction Pathway

G Thiazole This compound Derivative Bcl2 Bcl-2 (Anti-apoptotic) Thiazole->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Thiazole->Bax Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytC Cytochrome c release Mitochondrion->CytC Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified signaling pathway of apoptosis induction by 2-aminothiazole derivatives.

Furthermore, some thiazole derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.

VEGFR-2 Inhibition Pathway

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Thiazole This compound Derivative Thiazole->Dimerization Inhibition Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimerization->Signaling Angiogenesis Angiogenesis Signaling->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by 2-aminothiazole derivatives.

These detailed protocols and conceptual frameworks provide a solid foundation for the synthesis and evaluation of novel anticancer agents derived from this compound, paving the way for the discovery of more effective cancer therapies.

References

Application Notes and Protocols for N-acylation of the 2-Amino Group on the Thiazole Ring

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2-aminothiazole scaffold is a privileged heterocyclic structure prominently featured in numerous clinically significant drugs, including the anticancer agents Dasatinib and Alpelisib.[1] The derivatization of the exocyclic 2-amino group, particularly through N-acylation, is a cornerstone strategy in medicinal chemistry. This modification allows for the systematic exploration of structure-activity relationships (SAR), enabling the fine-tuning of a compound's pharmacological properties, such as potency, selectivity, solubility, and metabolic stability, which is crucial for the development of novel therapeutic agents.[1][2]

These application notes provide detailed protocols and comparative data for the N-acylation of the 2-amino group on the thiazole ring, aimed at researchers, scientists, and professionals in the field of drug development.

Data Presentation: A Comparative Summary of N-Acylation Reactions

The selection of an appropriate acylation method depends on the substrate's reactivity, the nature of the acyl group to be introduced, and the desired scale of the reaction. The following table summarizes quantitative data for various N-acylation strategies, offering a comparative overview of reaction conditions and yields.

Acylating AgentSubstrate ExampleBase/CatalystSolventConditionsYield (%)Reference
Acetyl Chloride2-aminothiazole-Dry AcetoneReflux, 2hNot Specified[1]
Benzoyl Chloride2-amino-4-phenylthiazolePyridineDry PyridineNot SpecifiedHigh[1][3]
Acetic Anhydride2-amino-5-(4-acetylphenylazo)-thiazole-Solvent-free60-70°C, 2h52[4]
Acetic Acid2-aminobenzothiazole-Acetic AcidReflux, 8-10h82-88[5]
Chloroacetyl Chloride4,5-disubstituted-2-aminothiazole-Anhydrous THFRoom Temp.Not Specified[6]
Carboxylic Acid2-aminobenzothiazoleEDCI, HOBt, Et3NDry CH2Cl20°C to RT, 17h35-44[7]

Experimental Protocols

Herein, we provide detailed methodologies for key N-acylation reactions of the 2-amino group on the thiazole ring.

Protocol 1: Acylation using Acyl Halide (e.g., Benzoyl Chloride)

This protocol describes a classic method for acylating 2-aminothiazoles using a reactive acyl chloride in the presence of a base to neutralize the HCl byproduct.

Materials:

  • 2-amino-4-phenylthiazole

  • Benzoyl chloride

  • Dry Pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 2-amino-4-phenylthiazole (1.0 eq) in dry pyridine in a round-bottom flask under a nitrogen atmosphere.

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired N-acylated product.

Protocol 2: Acylation using Carboxylic Acid and Coupling Agents

This method is ideal for coupling less reactive carboxylic acids and is widely used in modern synthesis due to its mild conditions and broad substrate scope.

Materials:

  • A substituted 2-aminothiazole (e.g., 2-aminobenzothiazole)

  • Carboxylic acid of interest (e.g., 3-(Naphthalen-2-yl)propanoic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (Et3N)

  • Dry Dichloromethane (CH2Cl2)

  • Standard laboratory glassware and magnetic stirrer

Procedure: [7]

  • To a stirred solution of the carboxylic acid (1.0 eq) in dry CH2Cl2, add triethylamine (1.0 eq) and cool to 0°C.

  • Add HOBt (1.0 eq), the 2-aminothiazole derivative (1.2 eq), and finally EDCI (1.2 eq) to the cooled mixture.

  • Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 16 hours.

  • Monitor the reaction for completion using TLC.

  • Once complete, dilute the mixture with CH2Cl2 and wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the resulting residue by column chromatography on silica gel to obtain the pure amide product.

Visualizations: Workflow and Application Logic

The following diagrams illustrate a typical experimental workflow for N-acylation and the logical relationship of this modification to drug discovery.

G A Starting Materials (2-Aminothiazole, Acylating Agent) B Dissolve in Anhydrous Solvent A->B C Add Base / Catalyst (if required) B->C D Controlled Addition of Acylating Agent (e.g., at 0°C) C->D E Reaction (Stir at RT or Reflux) D->E F Reaction Work-up (Quenching, Extraction) E->F Monitor by TLC G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H I Final N-Acylated Product H->I

Caption: General experimental workflow for the N-acylation of 2-aminothiazole.

G cluster_0 Chemical Modification cluster_1 Property Modulation cluster_2 Therapeutic Outcome A 2-Aminothiazole Core Scaffold B N-Acylation (Introduce R-CO Group) A->B C Alter H-Bonding Potential B->C D Modify Lipophilicity (logP) B->D E Introduce New Binding Interactions B->E F Improve Metabolic Stability B->F G Optimized Pharmacological Profile (Potency, Selectivity) C->G D->G E->G F->G

Caption: Role of N-acylation in modulating properties for drug discovery.

References

Application Notes and Protocols for the Characterization of 2-(2-Aminoethyl)thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical characterization of 2-(2-Aminoethyl)thiazole, a key heterocyclic amine with applications in medicinal chemistry and drug development. The following methods are essential for confirming the identity, purity, and quantity of this compound.

Chromatographic Methods

Chromatographic techniques are fundamental for separating this compound from impurities and for its quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods employed.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for purity assessment and quantification of this compound in bulk materials and simple formulations.

Application Note: Reversed-phase HPLC is the preferred mode for the analysis of this compound. A C18 column is typically used with a mobile phase consisting of an aqueous buffer and an organic modifier. The amino group in the molecule makes it amenable to detection by UV spectrophotometry, typically in the range of 230-280 nm. Method development may be required to optimize the separation from any potential impurities.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation, often in a gradient elution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare a series of calibration standards by diluting the stock solution to cover the expected sample concentration range.

Data Presentation: HPLC-UV Method Performance (Representative Data)

ParameterTypical Value
Retention Time (t R )3.5 ± 0.2 min
Linearity (r²)> 0.999
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve_Sample Dissolve in Mobile Phase Sample->Dissolve_Sample Standard Weigh Standard Dissolve_Standard Dissolve in Mobile Phase Standard->Dissolve_Standard Filter Filter (0.45 µm) Dissolve_Sample->Filter Cal_Curve Prepare Calibration Curve Dissolve_Standard->Cal_Curve Inject Inject into HPLC Filter->Inject Quantify Quantify using Calibration Curve Cal_Curve->Quantify Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for HPLC-UV analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For a polar compound like this compound, derivatization is often necessary to improve its volatility and chromatographic behavior.

Application Note: The primary and secondary amine groups in this compound make it amenable to derivatization reactions such as silylation (e.g., with BSTFA or MSTFA) or acylation. Electron ionization (EI) is a common ionization technique that provides a reproducible fragmentation pattern, which is useful for structural confirmation and library matching.

Experimental Protocol: GC-MS Analysis (with Silylation)

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injector Temperature: 250 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation (Derivatization):

    • Accurately weigh about 1 mg of the sample into a vial.

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

    • Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Injection Volume: 1 µL (split or splitless injection).

Data Presentation: GC-MS Data for Derivatized this compound (Representative)

ParameterDescription
Derivatizing AgentBSTFA + 1% TMCS
Retention TimeDependent on column and conditions
Molecular Ion (M+)Expected m/z for the di-silylated derivative
Key Fragment IonsCharacteristic fragments of the thiazole ring and the silylated aminoethyl side chain

Logical Flow for GC-MS with Derivatization

GCMS_Workflow Start Sample Derivatization Derivatization (e.g., Silylation) Start->Derivatization Injection GC Injection Derivatization->Injection Separation Capillary Column Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analyzer (Quadrupole) Ionization->Mass_Analysis Detection Detector Mass_Analysis->Detection Data_System Data System Detection->Data_System Identification Identification (Mass Spectrum) Data_System->Identification Quantification Quantification (Peak Area) Data_System->Quantification End Result Identification->End Quantification->End

Caption: Logical workflow for GC-MS analysis with a derivatization step.

Spectroscopic Methods

Spectroscopic techniques are crucial for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H and ¹³C) is the most powerful tool for unambiguous structure determination.

Application Note: The ¹H NMR spectrum of this compound will show characteristic signals for the protons on the thiazole ring and the ethylamino side chain. The chemical shifts and coupling patterns provide definitive structural information. The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule.

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated solvent such as Deuterated Chloroform (CDCl₃), Deuterated Methanol (CD₃OD), or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Reference: Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.

Data Presentation: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR (Predicted in CDCl₃, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.0d1HThiazole H-5
~ 6.5d1HThiazole H-4
~ 3.1t2H-CH₂-N
~ 2.9t2H-CH₂-Thiazole
~ 1.5br s2H-NH₂

¹³C NMR (Predicted in CDCl₃, 100 MHz)

Chemical Shift (ppm)Assignment
~ 168Thiazole C-2
~ 140Thiazole C-4
~ 115Thiazole C-5
~ 45-CH₂-N
~ 35-CH₂-Thiazole

Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Application Note: The FTIR spectrum of this compound will exhibit characteristic absorption bands for the N-H, C-H, C=N, and C=C bonds.

Experimental Protocol: FTIR Spectroscopy

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

    • Thin Film: Dissolve the sample in a volatile solvent and cast a thin film on a salt plate (e.g., NaCl or KBr).

    • Attenuated Total Reflectance (ATR): Place the solid or liquid sample directly on the ATR crystal.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

Data Presentation: Key FTIR Absorption Bands for this compound (Expected)

Wavenumber (cm⁻¹)VibrationFunctional Group
3400 - 3200N-H stretchPrimary amine (-NH₂)
3100 - 3000C-H stretchAromatic/Heterocyclic C-H
2950 - 2850C-H stretchAliphatic C-H
~ 1620C=N stretchThiazole ring
~ 1550C=C stretchThiazole ring
~ 1450N-H bendPrimary amine (-NH₂)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification.

Application Note: Electrospray ionization (ESI) is a suitable soft ionization technique for analyzing this compound, typically producing the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.

Experimental Protocol: LC-MS Analysis

  • Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an ESI source.

  • LC Conditions: Use similar conditions as described in the HPLC-UV section, but with a mobile phase compatible with MS (e.g., using formic acid or ammonium acetate as the buffer).

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan to detect the molecular ion.

    • Collision Energy (for MS/MS): Varies to induce fragmentation for structural confirmation.

Data Presentation: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₅H₈N₂S
Exact Mass128.04
[M+H]⁺ (Monoisotopic)129.05

Signaling Pathway of Analytical Characterization

Analytical_Pathway cluster_separation Separation & Quantification cluster_structure Structural Elucidation Compound This compound HPLC HPLC-UV Compound->HPLC Compound->HPLC GCMS GC-MS Compound->GCMS Compound->GCMS NMR NMR (¹H & ¹³C) Compound->NMR FTIR FTIR Compound->FTIR MS Mass Spectrometry Compound->MS Purity Purity HPLC->Purity Quantity Quantity HPLC->Quantity GCMS->Purity GCMS->Quantity Identity Identity & Structure NMR->Identity FTIR->Identity MS->Identity

Caption: Interrelationship of analytical techniques for comprehensive characterization.

Applications of 2-(2-Aminoethyl)thiazole in the Development of Antimicrobial Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the urgent development of novel antimicrobial agents. The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs. Among its derivatives, 2-(2-Aminoethyl)thiazole serves as a versatile building block for the synthesis of new compounds with potential antimicrobial properties. The presence of a primary amino group on the ethyl side chain offers a reactive handle for various chemical modifications, enabling the creation of diverse molecular libraries for antimicrobial screening.

This document provides detailed application notes and experimental protocols for the development of antimicrobial compounds based on the this compound scaffold. While specific data on derivatives of this compound is limited in publicly available literature, this guide leverages established methodologies and data from the broader class of 2-aminothiazole derivatives to provide a comprehensive framework for research and development in this area.

I. Synthetic Strategies and Key Derivatives

The primary amino group of this compound is the key functional group for derivatization. Two common strategies for creating diverse compound libraries are the formation of Schiff bases and amides.

1. Schiff Base Derivatives: Condensation of the primary amine with various substituted aldehydes yields Schiff bases (imines). The aromatic or heterocyclic nature of the aldehyde can be varied to explore structure-activity relationships (SAR).

2. Amide Derivatives: Acylation of the primary amine with a variety of acyl chlorides or carboxylic acids produces amide derivatives. This approach allows for the introduction of a wide range of substituents to probe their impact on antimicrobial activity.

While the direct synthesis of this compound is not extensively detailed in the provided search results, the general synthesis of 2-aminothiazoles involves the Hantzsch thiazole synthesis, which is a condensation reaction between an α-haloketone and a thioamide.

II. Quantitative Antimicrobial Activity Data

The following tables summarize the antimicrobial activity of various 2-aminothiazole derivatives, providing a reference for the potential efficacy of compounds derived from this compound. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL and zone of inhibition in mm.

Table 1: Antibacterial Activity of 2-Aminothiazole Derivatives

Compound TypeDerivativeTest OrganismMIC (µg/mL)Zone of Inhibition (mm)Reference
Schiff Base2a (phenylmethylidene)Staphylococcus epidermidis250-[1]
Schiff Base2a (phenylmethylidene)Candida albicans-20.0[1]
Schiff Base2b (hydroxyphenylmethylidene)Pseudomonas aeruginosa375-[1]
Schiff Base2b (hydroxyphenylmethylidene)Candida glabrata-21.0[1]
Schiff Base2d (chlorophenylmethylidene)Staphylococcus aureus250-[1]
Schiff Base2g (nitrophenylmethylidene)Escherichia coli375-[1]
Amide2-Chloro-N-(thiazol-2-yl)acetamideBacillus subtilis-12 (at 50µg/ml), 18 (at 100µg/ml)[2]
Amide2-Chloro-N-(thiazol-2-yl)acetamideEscherichia coli-10 (at 50µg/ml), 15 (at 100µg/ml)[2]

Table 2: Antifungal Activity of 2-Aminothiazole Derivatives

Compound TypeDerivativeTest OrganismMIC (µg/mL)Zone of Inhibition (mm)Reference
Schiff Base2a (phenylmethylidene)Candida albicans-20.0[1]
Schiff Base2b (hydroxyphenylmethylidene)Candida glabrata-21.0[1]
Amide2-Chloro-N-(thiazol-2-yl)acetamideCandida albicans-11 (at 50µg/ml), 16 (at 100µg/ml)[2]
Amide2-Chloro-N-(thiazol-2-yl)acetamideAspergillus niger-10 (at 50µg/ml), 14 (at 100µg/ml)[2]

III. Experimental Protocols

The following are detailed protocols for the synthesis and antimicrobial evaluation of this compound derivatives.

Protocol 1: Synthesis of Schiff Base Derivatives of this compound

Objective: To synthesize Schiff bases by reacting this compound with various aromatic aldehydes.

Materials:

  • This compound

  • Substituted aromatic aldehydes (e.g., benzaldehyde, salicylaldehyde, p-chlorobenzaldehyde)

  • Ethanol or Methanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve equimolar amounts of this compound and the desired aromatic aldehyde in ethanol or methanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux the reaction mixture for 4-6 hours with constant stirring.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

  • Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.

Protocol 2: Synthesis of Amide Derivatives of this compound

Objective: To synthesize amides by reacting this compound with various acyl chlorides.

Materials:

  • This compound

  • Acyl chlorides (e.g., benzoyl chloride, acetyl chloride)

  • Anhydrous solvent (e.g., dichloromethane, chloroform)

  • Base (e.g., triethylamine, pyridine)

  • Round-bottom flask

  • Stirring apparatus

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound and a base (e.g., triethylamine) in an anhydrous solvent in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Add the desired acyl chloride dropwise from a dropping funnel with continuous stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or overnight.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude amide.

  • Purify the product by column chromatography or recrystallization.

  • Characterize the synthesized compound using spectroscopic techniques.

Protocol 3: Agar Well Diffusion Method for Antimicrobial Susceptibility Testing

Objective: To qualitatively assess the antimicrobial activity of synthesized compounds.

Materials:

  • Nutrient agar or Mueller-Hinton agar plates

  • Bacterial or fungal cultures

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (solvent)

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Evenly spread the microbial suspension over the surface of the agar plate using a sterile cotton swab to create a lawn.

  • Aseptically punch wells in the agar using a sterile cork borer.

  • Carefully add a defined volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.[3]

  • Allow the plates to stand for a period (e.g., 1 hour) to permit diffusion of the compounds into the agar.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

  • After incubation, measure the diameter of the zone of inhibition (clear area around the well where microbial growth is inhibited) in millimeters.[4]

Protocol 4: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

Objective: To quantitatively determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Standardized microbial inoculum

  • Synthesized compounds serially diluted in broth

  • Positive control (broth with inoculum, no compound)

  • Negative control (broth only)

  • Microplate reader or visual inspection

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the appropriate broth medium in the wells of a 96-well microtiter plate.

  • Add a standardized inoculum of the test microorganism to each well (except the negative control). The final inoculum concentration should be approximately 5 x 10⁵ CFU/mL.[5]

  • Include a positive control (inoculum without compound) and a negative control (broth without inoculum) on each plate.

  • Incubate the microtiter plates under appropriate conditions.

  • After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that shows no visible growth (turbidity). Alternatively, a microplate reader can be used to measure the optical density.[6]

IV. Potential Mechanisms of Action and Signaling Pathways

While specific signaling pathways for this compound derivatives are not well-documented, the broader class of thiazole-containing antimicrobial agents are known to act through various mechanisms. Molecular docking studies have suggested potential targets for these compounds.

Potential Molecular Targets:

  • DNA Gyrase: Some thiazole derivatives have been shown to inhibit DNA gyrase, an essential bacterial enzyme involved in DNA replication, thereby preventing bacterial proliferation.[7]

  • MurB Enzyme: This enzyme is involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. Inhibition of MurB can lead to cell lysis.

  • Cell Membrane Disruption: The amphiphilic nature of some thiazole derivatives may allow them to insert into and disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death.

  • Quorum Sensing Inhibition: Some thiazole derivatives have been investigated as inhibitors of quorum sensing, a bacterial cell-to-cell communication system that regulates virulence factor production.[8][9]

V. Visualizations

The following diagrams illustrate the general workflow for developing antimicrobial compounds from this compound and a potential mechanism of action.

experimental_workflow cluster_synthesis Synthesis & Derivatization cluster_screening Antimicrobial Screening cluster_analysis Mechanism of Action Studies start This compound schiff_base Schiff Base Derivatives start->schiff_base Condensation amide Amide Derivatives start->amide Acylation aldehyde Aromatic Aldehydes aldehyde->schiff_base acyl_chloride Acyl Chlorides acyl_chloride->amide agar_well Agar Well Diffusion schiff_base->agar_well amide->agar_well mic_test Broth Microdilution (MIC) agar_well->mic_test Active Hits enzyme_inhibition Enzyme Inhibition Assays (e.g., DNA Gyrase) mic_test->enzyme_inhibition membrane_disruption Membrane Permeability Assays mic_test->membrane_disruption

Caption: General workflow for the development of antimicrobial compounds.

mechanism_of_action cluster_bacterium Bacterial Cell compound Thiazole Derivative membrane Cell Membrane compound->membrane Disrupts dna_gyrase DNA Gyrase compound->dna_gyrase Inhibits cell_death Cell Death membrane->cell_death dna DNA replication Replication dna_gyrase->replication Blocks dna->replication replication->cell_death Leads to

Caption: Potential mechanisms of antimicrobial action for thiazole derivatives.

References

Developing Anti-inflammatory Drugs Using the 2-Aminothiazole Core: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core structure of numerous compounds with a wide range of biological activities, including potent anti-inflammatory effects. This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of novel anti-inflammatory agents based on the 2-aminothiazole core. While the focus is on the broader 2-aminothiazole class due to extensive available data, the principles and protocols are directly applicable to specific derivatives, including those bearing a 2-aminoethylthiazole moiety.

Introduction to the 2-Aminothiazole Core in Anti-inflammatory Drug Discovery

The 2-aminothiazole ring system is a key structural motif found in several approved drugs, including the non-steroidal anti-inflammatory drug (NSAID) Meloxicam.[1] Its derivatives have been extensively explored for their ability to modulate key pathways in the inflammatory cascade. A primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key player in the synthesis of pro-inflammatory prostaglandins.[2] Additionally, some 2-aminothiazole derivatives have been shown to exhibit dual inhibition of both COX and lipoxygenase (LOX) pathways, offering a broader spectrum of anti-inflammatory activity.[3][4]

Key Signaling Pathways in Inflammation Targeted by 2-Aminothiazole Derivatives

Inflammation is a complex biological response involving the release of various mediators. The arachidonic acid cascade is a central pathway in this process, leading to the production of pro-inflammatory eicosanoids through the action of COX and LOX enzymes.

Cyclooxygenase (COX) Pathway

Upon inflammatory stimuli, phospholipase A2 releases arachidonic acid from the cell membrane. The COX enzymes (COX-1 and COX-2) then convert arachidonic acid into prostaglandin H2 (PGH2), a precursor for various prostaglandins and thromboxanes that mediate inflammation, pain, and fever.[5] 2-Aminothiazole derivatives can inhibit COX-2, thereby reducing the production of these pro-inflammatory mediators.

COX_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-1 / COX-2->Prostaglandin H2 (PGH2) Prostaglandins (PGE2, etc.) Prostaglandins (PGE2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, etc.) Inflammation Inflammation Prostaglandins (PGE2, etc.)->Inflammation 2-Aminothiazole Derivatives 2-Aminothiazole Derivatives 2-Aminothiazole Derivatives->COX-1 / COX-2 Inhibition

Cyclooxygenase (COX) Signaling Pathway.
Lipoxygenase (LOX) Pathway

The lipoxygenase (LOX) family of enzymes also metabolizes arachidonic acid, leading to the production of leukotrienes and lipoxins.[6][7][8] Leukotrienes are potent mediators of inflammation, involved in processes such as leukocyte chemotaxis and increased vascular permeability.[7][8] Dual inhibitors targeting both COX and LOX pathways can offer a more comprehensive anti-inflammatory effect.

LOX_Pathway Arachidonic Acid Arachidonic Acid 5-LOX 5-LOX Arachidonic Acid->5-LOX 5-HPETE 5-HPETE 5-LOX->5-HPETE Leukotriene A4 (LTA4) Leukotriene A4 (LTA4) 5-HPETE->Leukotriene A4 (LTA4) Leukotrienes (LTB4, etc.) Leukotrienes (LTB4, etc.) Leukotriene A4 (LTA4)->Leukotrienes (LTB4, etc.) Inflammation Inflammation Leukotrienes (LTB4, etc.)->Inflammation 2-Aminothiazole Derivatives 2-Aminothiazole Derivatives 2-Aminothiazole Derivatives->5-LOX Inhibition

Lipoxygenase (LOX) Signaling Pathway.

Data Presentation: In Vitro Anti-inflammatory Activity

The following tables summarize the in vitro inhibitory activities of exemplary 2-aminothiazole derivatives against COX-1 and COX-2 enzymes.

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib7.210.838.68
Compound A1.00 - 6.340.09 - 0.713.03 - 16.0
Compound 6l5.550.0961.67

Data for Compound A represents a range for a series of tested compounds. Data for Celecoxib and Compound A sourced from[6]. Data for Compound 6l sourced from[9].

Experimental Protocols

Detailed protocols for key in vivo and in vitro assays are provided below. These are standard methods for evaluating the anti-inflammatory potential of test compounds.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This widely used model assesses the ability of a compound to reduce acute inflammation.

Carrageenan_Workflow cluster_pre Pre-treatment cluster_induction Inflammation Induction cluster_post Post-treatment Evaluation Animal Acclimatization Animal Acclimatization Baseline Paw Volume Measurement Baseline Paw Volume Measurement Animal Acclimatization->Baseline Paw Volume Measurement Compound Administration Compound Administration Baseline Paw Volume Measurement->Compound Administration Carrageenan Injection Carrageenan Injection Compound Administration->Carrageenan Injection 30-60 min Paw Volume Measurement (hourly) Paw Volume Measurement (hourly) Carrageenan Injection->Paw Volume Measurement (hourly) Data Analysis Data Analysis Paw Volume Measurement (hourly)->Data Analysis

Workflow for Carrageenan-Induced Paw Edema Assay.

Materials:

  • Male Wistar rats (150-200 g)

  • Lambda Carrageenan (1% w/v in sterile saline)

  • Test compound (2-aminothiazole derivative)

  • Reference drug (e.g., Indomethacin, Diclofenac sodium)

  • Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)

  • Plethysmometer

Protocol:

  • Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.

  • Fasting: Fast the animals overnight before the experiment with free access to water.

  • Grouping: Divide the animals into groups (n=6): Vehicle control, Reference drug, and Test compound groups (at various doses).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[4][10]

  • Compound Administration: Administer the test compound, reference drug, or vehicle intraperitoneally or orally.[4]

  • Inflammation Induction: After 30-60 minutes of compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[11]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.[4][10]

  • Data Analysis:

    • Calculate the edema volume by subtracting the initial paw volume from the paw volume at each time point.

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Edema volume of control - Edema volume of treated) / Edema volume of control] x 100

In Vitro Anti-inflammatory Activity: LPS-Stimulated RAW 264.7 Macrophages

This cell-based assay is crucial for investigating the mechanism of action of anti-inflammatory compounds.

RAW_Cell_Workflow Seed RAW 264.7 cells Seed RAW 264.7 cells Pre-treat with 2-aminothiazole derivative Pre-treat with 2-aminothiazole derivative Seed RAW 264.7 cells->Pre-treat with 2-aminothiazole derivative Allow adherence (overnight) Stimulate with LPS Stimulate with LPS Pre-treat with 2-aminothiazole derivative->Stimulate with LPS 1-2 hours Incubate Incubate Stimulate with LPS->Incubate Collect Supernatant Collect Supernatant Incubate->Collect Supernatant Lyse Cells Lyse Cells Incubate->Lyse Cells PGE2 ELISA PGE2 ELISA Collect Supernatant->PGE2 ELISA Western Blot for COX-2 Western Blot for COX-2 Lyse Cells->Western Blot for COX-2

Workflow for In Vitro Anti-inflammatory Assays.

1. Cell Culture and Treatment:

  • Materials: RAW 264.7 macrophage cell line, DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Lipopolysaccharide (LPS), Test compound.

  • Protocol:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • Seed cells in appropriate plates (e.g., 12-well or 24-well) and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the 2-aminothiazole derivative for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 100 ng/mL to 1 µg/mL) for a specified duration (e.g., 6-24 hours).[12][13]

2. Measurement of Prostaglandin E2 (PGE2) Production:

  • Materials: ELISA kit for PGE2, Cell culture supernatants from the treated cells.

  • Protocol:

    • After the incubation period, collect the cell culture supernatants.

    • Measure the concentration of PGE2 in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.[12]

3. Western Blot for COX-2 Protein Expression:

  • Materials: Lysis buffer, Protein assay kit, SDS-PAGE equipment, PVDF membrane, Primary antibody against COX-2, HRP-conjugated secondary antibody, ECL substrate.

  • Protocol:

    • After treatment, wash the cells with cold PBS and lyse them.

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with the primary anti-COX-2 antibody.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using an ECL substrate and an imaging system. Normalize to a loading control like β-actin.[14]

In Vitro COX-1/COX-2 Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the activity of purified COX enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Reaction buffer

  • Arachidonic acid (substrate)

  • Test compound

  • EIA kit for prostaglandin detection (e.g., PGF2α) or a fluorometric probe

Protocol:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.

  • Compound Incubation: In a multi-well plate, add the reaction buffer, the enzyme (either COX-1 or COX-2), and the test compound at various concentrations. Include a vehicle control and a positive control inhibitor.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well. Incubate for a specific time at 37°C (e.g., 2 minutes).[15]

  • Reaction Termination: Stop the reaction by adding a suitable reagent (e.g., stannous chloride).[15]

  • Quantification: Quantify the amount of prostaglandin produced using a specific EIA kit or a fluorometric assay according to the manufacturer's protocol.[15]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion

The 2-aminothiazole core represents a highly promising scaffold for the development of novel anti-inflammatory drugs. The protocols and information provided herein offer a robust framework for researchers to screen, characterize, and advance 2-aminothiazole derivatives as potential therapeutic agents. By employing these standardized in vivo and in vitro assays, drug development professionals can effectively evaluate the efficacy and mechanism of action of new chemical entities targeting inflammatory pathways.

References

Application Notes: High-Throughput Screening of a 2-(2-Aminoethyl)thiazole Derivative Library for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] Derivatives, such as those containing a 2-(2-Aminoethyl)thiazole moiety, offer versatile chemistry for creating diverse compound libraries. These libraries are valuable sources for discovering novel therapeutics, particularly kinase inhibitors.[2][3] Protein kinases are a major class of drug targets, and identifying potent and selective inhibitors is a key objective in drug discovery.[2][4] High-throughput screening (HTS) is an essential methodology that enables the rapid testing of thousands of compounds to identify "hits" that modulate the activity of a biological target.[5][6]

This document provides a detailed protocol for a representative HTS campaign to identify inhibitors of a target protein kinase (e.g., a Src-family kinase) from a hypothetical library of this compound derivatives. The protocol utilizes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a common and robust technology for HTS.[7][8]

Data Presentation: Kinase Inhibition Profile

The following table summarizes representative quantitative data for hypothetical "hit" compounds identified from a primary screen and subsequent dose-response analysis. The data illustrates the potency (IC50) and selectivity of these compounds against a primary target kinase and two related off-target kinases.

Table 1: Inhibitory Activity of Hit Compounds

Compound ID Target Kinase Assay Type IC50 (nM) Off-Target Kinase 1 Off-Target Kinase 2
IC50 (nM) IC50 (nM)
AET-001 Src Kinase TR-FRET 45 850 >10,000
AET-002 Src Kinase TR-FRET 120 2,500 >10,000
AET-003 Src Kinase TR-FRET 78 1,200 9,500

| Staurosporine (Control) | Src Kinase | TR-FRET | 5 | 10 | 15 |

This data is illustrative and intended to represent typical results from an HTS campaign.

Mandatory Visualizations

Signaling Pathway Diagram

A simplified kinase signaling cascade is depicted below. The target of this screening protocol, a non-receptor tyrosine kinase like Src, plays a crucial role in relaying signals from cell surface receptors to downstream effectors that control cellular processes like proliferation and migration.[9][10]

G cluster_membrane Plasma Membrane Receptor Growth Factor Receptor Src Target Kinase (Src) Receptor->Src Activates Ligand Growth Factor Ligand->Receptor Binds Adaptor Adaptor Proteins Src->Adaptor Phosphorylates Downstream Downstream Kinase (e.g., MAPK) Adaptor->Downstream Activates TF Transcription Factors Downstream->TF Activates Response Cellular Response (Proliferation, Migration) TF->Response Regulates Inhibitor This compound Derivative (Hit) Inhibitor->Src

Caption: Simplified Src kinase signaling pathway targeted by inhibitors.

Experimental Workflow Diagram

The high-throughput screening process follows a logical progression from initial large-scale screening to hit confirmation and characterization.[11][12]

HTS_Workflow cluster_prep 1. Assay Preparation cluster_screen 2. Primary Screening cluster_analysis 3. Data Analysis & Hit Selection cluster_validation 4. Hit Validation LibPrep Compound Library Plating (10,000+ compounds) AssayDev Assay Miniaturization (384-well format) PrimaryHTS Single-Concentration Screen (e.g., 10 µM) AssayDev->PrimaryHTS Optimized Assay DataAcq Automated Plate Reading (TR-FRET Signal) PrimaryHTS->DataAcq Robotic Handling DataNorm Normalization & QC (Z'-factor > 0.5) DataAcq->DataNorm Raw Data HitID Hit Identification (>50% Inhibition) DataNorm->HitID Normalized Data DoseResponse Dose-Response Assay (IC50 Determination) HitID->DoseResponse Primary Hits SAR Preliminary SAR Analysis DoseResponse->SAR Confirmed Hits (IC50)

Caption: High-throughput screening workflow for inhibitor discovery.

Experimental Protocols

Primary High-Throughput Screen (Single-Point)

This protocol is designed to rapidly screen the entire compound library at a single concentration to identify "primary hits."[12]

1.1. Materials and Reagents:

  • Compound Library: this compound derivatives dissolved in 100% DMSO.

  • Assay Plates: Low-volume 384-well black plates.

  • Reagents:

    • Target Kinase (e.g., Src), active.

    • Fluorescein-labeled peptide substrate.

    • ATP (Adenosine triphosphate).

    • Terbium-labeled anti-phospho-substrate antibody.[7]

    • Kinase Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.[13]

    • Stop/Detection Buffer: Kinase Assay Buffer containing EDTA.

  • Controls:

    • Positive Control: Staurosporine (a potent, non-selective kinase inhibitor).

    • Negative Control: DMSO (vehicle).

  • Equipment:

    • Acoustic liquid handler or pin tool for compound transfer.

    • Robotic liquid handling system for reagent addition.

    • TR-FRET compatible plate reader.[14]

1.2. Protocol Steps:

  • Compound Plating: Using an acoustic dispenser, transfer 50 nL of each library compound (at a stock concentration of 2 mM in DMSO) to the wells of a 384-well assay plate. This results in a final assay concentration of 10 µM.

  • Control Plating: Dispense 50 nL of Staurosporine (positive control) and DMSO (negative control) into designated control wells on each plate.

  • Kinase Addition: Add 5 µL of the Target Kinase solution (diluted in Kinase Assay Buffer to its optimal concentration) to all wells using a robotic liquid handler.

  • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow compounds to bind to the kinase.

  • Reaction Initiation: Add 5 µL of the Substrate/ATP solution (containing both the fluorescein-labeled peptide and ATP at their optimal concentrations in Kinase Assay Buffer) to all wells to start the reaction.[15]

  • Kinase Reaction: Incubate the plate for 60 minutes at room temperature.

  • Reaction Termination & Detection: Add 10 µL of Stop/Detection Buffer containing the Terbium-labeled antibody to all wells. The EDTA in the buffer stops the kinase reaction.[13]

  • Detection Incubation: Incubate for 60 minutes at room temperature to allow the antibody to bind to the phosphorylated substrate.

  • Plate Reading: Read the plate on a TR-FRET compatible reader, measuring emission at both the Terbium (donor) and Fluorescein (acceptor) wavelengths.[14]

1.3. Data Analysis:

  • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) for each well.

  • Normalize the data for each plate based on the controls:

    • Percent Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

  • Calculate the Z'-factor for each plate to assess assay quality. A Z' > 0.5 is considered excellent.[11]

  • Identify primary hits as compounds that exhibit a percent inhibition above a defined threshold (e.g., >50% or >3 standard deviations from the negative control mean).[16]

Dose-Response Assay and IC50 Determination

This protocol is used for confirmed hits to determine their potency (IC50 value).

2.1. Methodology:

  • Serial Dilution: Create a series of dilutions for each "hit" compound in DMSO, typically an 8- or 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 mM stock).

  • Assay Procedure: Repeat the primary screening protocol (steps 1.2.1 - 1.2.9) using the serially diluted compounds.

  • Data Analysis:

    • Calculate the Percent Inhibition for each concentration of the compound.

    • Plot Percent Inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[17]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Hantzsch Synthesis of 2-(2-Aminoethyl)thiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2-(2-Aminoethyl)thiazole prepared via the Hantzsch thiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials for the Hantzsch synthesis of this compound?

A1: The Hantzsch synthesis of this compound typically involves the reaction of an α-haloaldehyde, such as chloroacetaldehyde or bromoacetaldehyde, with 3-aminopropanethioamide. However, due to the reactivity of the primary amine on 3-aminopropanethioamide, it is highly recommended to use an N-protected derivative, such as N-Boc-3-aminopropanethioamide, to prevent side reactions. The synthesis is therefore a two-step process: (1) Hantzsch reaction to form N-Boc-2-(2-aminoethyl)thiazole, and (2) deprotection of the Boc group to yield the final product.

Q2: What are the most common challenges encountered in this specific Hantzsch synthesis?

A2: Common challenges include low yields, the formation of side products due to the reactivity of the unprotected amine (if not using a protecting group), and difficulties in purifying the final product. The stability of the α-haloaldehyde can also be a factor, as they have a tendency to polymerize.

Q3: How can I improve the yield of my reaction?

A3: Yield can be improved by optimizing several factors:

  • Protection of the amine: Using a protecting group like Boc on the 3-aminopropanethioamide is crucial.

  • Reaction conditions: Temperature, solvent, and reaction time should be carefully controlled.

  • Purity of reactants: Ensure the α-haloaldehyde is of high quality and has not polymerized.

  • Stoichiometry: Precise measurement of reactants is important.

Q4: What is the best way to purify the final this compound product?

A4: Purification of the final product often involves extraction and chromatography. After deprotection of the N-Boc group, the reaction mixture is typically neutralized, and the product is extracted with an organic solvent. Further purification can be achieved using column chromatography on silica gel.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Degraded α-haloaldehyde: α-haloaldehydes like chloroacetaldehyde can polymerize over time. 2. Side reactions of unprotected amine: If not using a protected thioamide, the primary amine can react with the α-haloaldehyde. 3. Suboptimal reaction temperature: The reaction may be too slow at low temperatures or form degradation products at high temperatures. 4. Inappropriate solvent: The choice of solvent can significantly impact reaction rate and solubility of intermediates.1. Use fresh or purified α-haloaldehyde. Consider using a stable precursor like a diethyl acetal, which generates the aldehyde in situ under acidic conditions. 2. Use N-Boc-3-aminopropanethioamide as the starting material. 3. Optimize the reaction temperature. Start at room temperature and gently heat, monitoring the reaction by TLC. 4. Screen different solvents such as ethanol, methanol, or DMF.
Multiple Spots on TLC (Impure Product) 1. Formation of isomers: Under certain conditions, isomeric thiazole products can form. 2. Incomplete reaction: Unreacted starting materials remain in the mixture. 3. Side reactions: The amino group or other functional groups may be involved in side reactions.1. Control the pH of the reaction mixture. Neutral conditions generally favor the desired 2-aminothiazole product.[1] 2. Increase the reaction time or temperature and monitor by TLC until the starting materials are consumed. 3. Ensure the use of a protected thioamide.
Difficulty with N-Boc Deprotection 1. Incomplete deprotection: The acid used for deprotection may not be strong enough or the reaction time may be too short. 2. Degradation of the product: The final product may be sensitive to strong acidic conditions.1. Use a stronger acid like trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane. Monitor the reaction by TLC. 2. Perform the deprotection at a lower temperature (e.g., 0 °C) and carefully monitor the reaction to avoid prolonged exposure to strong acid.
Product Purification Issues 1. Product is highly polar: The amino group in the final product can make it difficult to isolate and purify by standard silica gel chromatography. 2. Emulsion formation during workup: This can make extraction difficult.1. Use a more polar eluent system for column chromatography, such as a gradient of methanol in dichloromethane. The addition of a small amount of triethylamine to the eluent can help to reduce tailing. 2. Add brine to the aqueous layer to break up emulsions during extraction.

Data Presentation

Table 1: Effect of Solvent on Hantzsch Thiazole Synthesis Yield (General)
Solvent Temperature (°C) Typical Yield (%) Reference
EthanolRefluxGood[2]
Methanol100High[3]
Water5051.9[4]
Benzene5085.2[4]

Note: This data is for general Hantzsch synthesis of 2-aminothiazoles and may require optimization for this compound.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-2-(2-aminoethyl)thiazole

This protocol is a representative procedure for the Hantzsch synthesis of the N-protected intermediate.

Materials:

  • N-Boc-3-aminopropanethioamide

  • Chloroacetaldehyde (50% aqueous solution)

  • Ethanol

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve N-Boc-3-aminopropanethioamide in ethanol.

  • To this solution, add an equimolar amount of chloroacetaldehyde solution dropwise at room temperature with stirring.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-Boc-2-(2-aminoethyl)thiazole. A closely related synthesis of 2-(1-N-Boc-amino)ethylthiazole-4-carboxylate reported a yield of 95%.[5]

Protocol 2: Deprotection of N-Boc-2-(2-aminoethyl)thiazole

This protocol describes the removal of the Boc protecting group to yield the final product.

Materials:

  • N-Boc-2-(2-aminoethyl)thiazole

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve N-Boc-2-(2-aminoethyl)thiazole in DCM in a round-bottom flask and cool to 0 °C in an ice bath.

  • Add an excess of TFA dropwise to the solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir until the deprotection is complete (monitor by TLC).

  • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

  • If necessary, the product can be further purified by column chromatography.

Mandatory Visualizations

Hantzsch Synthesis of this compound Workflow

Hantzsch_Workflow Experimental Workflow for this compound Synthesis cluster_synthesis Step 1: Hantzsch Reaction cluster_deprotection Step 2: Deprotection start Dissolve N-Boc-3-aminopropanethioamide in Ethanol add_chloro Add Chloroacetaldehyde start->add_chloro reflux Reflux and Monitor by TLC add_chloro->reflux neutralize_synthesis Neutralize with NaHCO3 reflux->neutralize_synthesis extract_synthesis Extract with Ethyl Acetate neutralize_synthesis->extract_synthesis purify_synthesis Purify by Column Chromatography extract_synthesis->purify_synthesis product_protected N-Boc-2-(2-aminoethyl)thiazole purify_synthesis->product_protected start_deprotection Dissolve Protected Thiazole in DCM product_protected->start_deprotection add_tfa Add TFA at 0°C start_deprotection->add_tfa stir Stir and Monitor by TLC add_tfa->stir neutralize_deprotection Neutralize with NaHCO3 stir->neutralize_deprotection extract_deprotection Extract with DCM neutralize_deprotection->extract_deprotection final_product This compound extract_deprotection->final_product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

Troubleshooting_Yield Troubleshooting Low Yield low_yield Low or No Yield check_reactants Check Purity of Starting Materials low_yield->check_reactants check_protection Is the Amino Group Protected? check_reactants->check_protection [Reactants Pure] optimize_temp Optimize Reaction Temperature check_protection->optimize_temp [Yes] outcome_good Yield Improved check_protection->outcome_good [No, Use Protection] optimize_solvent Screen Different Solvents optimize_temp->optimize_solvent increase_time Increase Reaction Time optimize_solvent->increase_time increase_time->outcome_good

Caption: Troubleshooting decision tree for low product yield.

Hantzsch Reaction Mechanism

Hantzsch_Mechanism Hantzsch Thiazole Synthesis Mechanism reactants N-Boc-3-aminopropanethioamide + Chloroacetaldehyde intermediate1 Thioether Intermediate reactants->intermediate1 Nucleophilic Attack intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product N-Boc-2-(2-aminoethyl)thiazole intermediate2->product Dehydration

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

References

Technical Support Center: Purification of Crude 2-(2-Aminoethyl)thiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-(2-Aminoethyl)thiazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective methods for purifying crude this compound are column chromatography, recrystallization, and acid-base extraction. The choice of method depends on the nature and quantity of the impurities present.

Q2: What are the likely impurities in my crude this compound sample?

A2: Impurities in crude this compound typically originate from the starting materials and side reactions during the Hantzsch thiazole synthesis. Common impurities may include unreacted α-haloketone and thiourea derivatives, as well as side-products from polymerization or incomplete cyclization.

Q3: My purified this compound is an oil, but I expected a solid. What should I do?

A3: While some aminothiazole derivatives are solids, this compound may be an oil or a low-melting solid at room temperature, especially if residual solvent is present. Ensure the product is thoroughly dried under high vacuum. If it remains an oil, this may be its natural state.

Q4: I am observing a white precipitate forming in my purified product upon storage. What is causing this?

A4: The free amino group in this compound can react with atmospheric carbon dioxide to form a solid carbamate salt. To prevent this, store the purified compound under an inert atmosphere, such as nitrogen or argon.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of crude this compound.

Low Yield After Purification
Possible Cause Troubleshooting Steps
Product Loss During Extraction - Ensure complete extraction by performing multiple extractions with an appropriate organic solvent. - Check the pH of the aqueous layer to ensure the product is in its free base form for efficient extraction into the organic phase.
Inefficient Elution in Column Chromatography - Optimize the solvent system for column chromatography by performing preliminary TLC analysis to ensure the product has an appropriate Rf value (typically 0.2-0.4). - A step gradient or a gradient elution may be necessary to separate the product from closely eluting impurities.
Product Co-precipitation with Impurities - If recrystallizing, ensure the crude material is fully dissolved in the minimum amount of hot solvent. - Cool the solution slowly to allow for the formation of pure crystals. A rapid crash-out can trap impurities.
Decomposition of the Product - 2-Aminothiazoles can be sensitive to heat and strong acids or bases. Avoid prolonged exposure to harsh conditions during purification.[2]
Product Contamination
Possible Cause Troubleshooting Steps
Incomplete Separation of Starting Materials - If using column chromatography, ensure the polarity difference between the starting materials and the product is sufficient for separation. Adjust the eluent system accordingly. - An acid-base extraction can be effective in removing unreacted basic or acidic starting materials.
Presence of Side-Products - Monitor the synthesis reaction by TLC to minimize the formation of side-products by stopping the reaction at the optimal time.[3] - Characterize the impurities by techniques like LC-MS to understand their structure and devise a targeted purification strategy.
Residual Solvent - After purification, dry the product under high vacuum for an extended period to remove all traces of solvent. Gentle heating may be applied if the compound is thermally stable.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general guideline for the purification of crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Solvents: Dichloromethane (DCM) and Methanol (MeOH)

  • Glass column

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in dichloromethane.

  • Column Packing: Carefully pour the slurry into the glass column, ensuring no air bubbles are trapped. Allow the silica gel to settle into a packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the top of the silica gel bed.

  • Elution: Begin elution with 100% dichloromethane. Gradually increase the polarity of the eluent by adding methanol. A common gradient is from 0% to 10% methanol in dichloromethane.

  • Fraction Collection: Collect fractions in separate tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Acid-Base Extraction

This method is useful for removing neutral or acidic impurities from the basic this compound.

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic this compound will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.

  • Separation: Separate the aqueous layer.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH) until the solution is basic (pH > 10). This will regenerate the free amine.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.

Data Presentation

Table 1: Comparison of Purification Techniques for 2-Aminothiazole Derivatives

Purification MethodTypical Purity AchievedTypical YieldNotes
Column Chromatography >98%60-80%Effective for removing a wide range of impurities.[4]
Recrystallization >99%50-70%Best for removing small amounts of impurities from a mostly pure product.[2]
Acid-Base Extraction 95-98%70-90%Good for removing neutral or acidic impurities.

Visualizations

experimental_workflow cluster_synthesis Crude Product cluster_purification Purification Options cluster_analysis Analysis & Final Product Crude Crude this compound ColChrom Column Chromatography Crude->ColChrom Recryst Recrystallization Crude->Recryst AcidBase Acid-Base Extraction Crude->AcidBase TLC_Analysis TLC/LC-MS Analysis ColChrom->TLC_Analysis Recryst->TLC_Analysis AcidBase->TLC_Analysis TLC_Analysis->ColChrom Impure Fractions PureProduct Pure Product TLC_Analysis->PureProduct Fractions >98% Pure

Caption: General workflow for the purification of crude this compound.

troubleshooting_logic Start Problem Encountered During Purification LowYield Low Yield Start->LowYield Contamination Product Contamination Start->Contamination LossInExtraction Product Loss During Extraction? LowYield->LossInExtraction InefficientElution Inefficient Elution? LowYield->InefficientElution Decomposition Product Decomposition? LowYield->Decomposition StartingMaterial Unreacted Starting Material? Contamination->StartingMaterial SideProducts Presence of Side Products? Contamination->SideProducts Sol_Loss Optimize extraction pH and solvent volume LossInExtraction->Sol_Loss Sol_Elution Optimize TLC and gradient elution InefficientElution->Sol_Elution Sol_Decomp Use milder conditions Decomposition->Sol_Decomp Sol_SM Modify chromatography solvent system or perform acid-base extraction StartingMaterial->Sol_SM Sol_SP Optimize reaction time and purify by column chromatography SideProducts->Sol_SP

References

Common side reactions in the synthesis of 2-aminothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Aminothiazoles

Welcome to the technical support center for the synthesis of 2-aminothiazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and other issues encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This guide provides solutions to common problems encountered during the synthesis of 2-aminothiazoles, primarily focusing on the Hantzsch thiazole synthesis.

Q1: My reaction yield is consistently low or I'm not getting any product. What are the common causes?

A1: Low yields are a frequent issue and can stem from several factors. Below are the most common causes and their respective solutions:

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and yield.

    • Solution: Screen different solvents such as ethanol, methanol, or solvent mixtures.[1] Eco-friendly options like water or solvent-free grinding methods have also proven effective.[1]

  • Suboptimal Reaction Temperature: The reaction may require specific temperature conditions to proceed efficiently.

    • Solution: Optimize the reaction temperature. Refluxing is common, and microwave-assisted synthesis can often improve yields and dramatically reduce reaction times.[1]

  • Ineffective or Absent Catalyst: Many variations of the Hantzsch synthesis benefit from a catalyst.

    • Solution: Introduce an acidic or basic catalyst.[1] Reusable, solid-supported catalysts are also an excellent option for simplifying purification.[1]

  • Poor Quality of Starting Materials: Impurities in the α-haloketone or thiourea can lead to side reactions. α-haloketones can be unstable, and thiourea can have varying purity.

    • Solution: Ensure the purity of your starting materials. Use freshly purified reagents if necessary.[1]

  • Incorrect Stoichiometry: The molar ratio of reactants is critical for driving the reaction to completion.

    • Solution: Carefully verify the molar ratios of your reactants. A slight excess of thiourea is sometimes used.[2]

Q2: I'm observing significant impurity formation. How can I minimize side products?

A2: The formation of impurities is often related to reaction conditions or the stability of intermediates.

  • Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can lead to the degradation of products or the formation of undesired byproducts.

    • Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time and avoid overheating.[1]

  • Incorrect pH: The pH of the reaction mixture can influence the reaction pathway and regioselectivity.

    • Solution: Adjust the pH of the reaction. Some Hantzsch variations show improved regioselectivity under acidic conditions.[1]

  • Reactive Functional Groups: If your starting materials contain other reactive functional groups, they may interfere with the desired condensation reaction.

    • Solution: Protect sensitive functional groups on your reactants before performing the thiazole synthesis.[1]

Q3: My purified 2-aminothiazole compound shows degradation upon storage, especially in DMSO. What is happening?

A3: 2-aminothiazoles can be unstable under certain conditions. It has been reported that some 2-aminothiazole derivatives undergo chemical decomposition in DMSO at room temperature.[3] This can lead to the formation of oxygenated and dimerized products, which may be responsible for false positives in biological screenings.[3]

  • Solution: Store DMSO stock solutions at low temperatures (-20°C or -80°C) and for limited periods.[3] Regularly check the purity of stored samples by LC-MS or NMR before use in assays. For long-term storage, consider keeping the compound as a dry solid.

Q4: Product isolation and purification are proving difficult. What methods are recommended?

A4: Challenges in purification often arise from the product's solubility or the presence of complex impurity profiles.

  • High Solubility: The desired product may be highly soluble in the reaction solvent, making precipitation or extraction difficult.

    • Solution: After the reaction is complete, attempt to precipitate the product by cooling the mixture or by adding a non-solvent.[1]

  • Complex Mixture: If multiple products have formed, simple crystallization may not be sufficient.

    • Solution: Employ column chromatography on silica gel to separate the desired product from impurities.[4]

  • Industrial Scale Purification: For larger quantities where impurities are a persistent issue, specialized methods can be used.

    • Solution: A reported method involves reacting the crude 2-aminothiazole with sulfur dioxide to form an insoluble bisulfite adduct. This precipitate can be filtered off, washed, and then carefully heated to release the purified 2-aminothiazole.[5]

Data Presentation

Optimizing reaction conditions is crucial for maximizing yield. The following data, adapted from a study on the synthesis of 4-phenylthiazol-2-amine, illustrates the impact of solvent and base selection.

EntrySolventBaseYield (%)
1EtOAcK₂CO₃87
2MeOHK₂CO₃82
3EtOHK₂CO₃79
4THFK₂CO₃42
5MeCNK₂CO₃38
6CHCl₃K₂CO₃No Reaction
7H₂OK₂CO₃No Reaction
8EtOAcNaHCO₃45
9EtOAcNone30
Table 1: Effect of solvent and base on the yield of 4-phenylthiazol-2-amine from acetophenone and thiourea in the presence of copper(II) bromide. Data adapted from a one-pot synthesis procedure.[6]

Experimental Protocols

Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole [2]

This protocol describes a standard laboratory procedure for synthesizing a 2-aminothiazole derivative.

  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).

  • Solvent Addition: Add methanol (5 mL) and a magnetic stir bar to the vial.

  • Heating: Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes. The solids should dissolve, and the solution may turn yellow or orange.

  • Cooling: Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Work-up (Neutralization): Pour the reaction contents into a 100 mL beaker containing 20 mL of a 5% aqueous sodium carbonate (Na₂CO₃) solution. Swirl to mix. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold water to remove any inorganic salts.

  • Drying: Spread the collected solid on a tared watchglass and allow it to air dry completely. The expected product is 2-amino-4-phenylthiazole.

Protocol 2: Purification of 2-Aminothiazole via Bisulfite Adduct Formation [5]

This protocol is suitable for purifying crude 2-aminothiazole that contains water-soluble impurities.

  • Dissolution: Prepare an aqueous solution of the crude 2-aminothiazole.

  • Reagent Addition: Add an excess of sodium bisulfite to the solution.

  • Heating: Slowly heat the mixture. An exothermic reaction may begin around 70°C. Continue heating the slurry at 70-90°C for a short period after the initial reaction subsides.

  • Precipitation & Cooling: Cool the mixture to 20°C or lower to ensure complete precipitation of the 2-aminothiazole-bisulfite adduct.

  • Isolation: Collect the precipitated solid by filtration.

  • Washing: Wash the filter cake thoroughly with cold water.

  • Decomposition & Recovery: The purified adduct can be decomposed to yield pure 2-aminothiazole. This is typically achieved by carefully heating the adduct or by treatment with a base. Note: The specific conditions for decomposition should be optimized.

Visual Guides

G cluster_0 Preparation cluster_1 Isolation & Purification Reactants α-Haloketone + Thiourea Reaction Hantzsch Thiazole Synthesis Reactants->Reaction Workup Neutralization & Precipitation Reaction->Workup Purification Filtration & Washing Workup->Purification Analysis Pure 2-Aminothiazole Purification->Analysis

Caption: General workflow for Hantzsch synthesis and purification.

G Start Low or No Yield? Solvent Is the solvent optimal? (e.g., EtOH, MeOH) Start->Solvent Check Temp Is the temperature correct? (e.g., Reflux) Solvent->Temp Yes Sol_Sol Screen different solvents Solvent->Sol_Sol No Catalyst Is a catalyst needed/effective? Temp->Catalyst Yes Temp_Sol Optimize temperature (e.g., Microwave) Temp->Temp_Sol No Purity Are starting materials pure? Catalyst->Purity Yes Cat_Sol Add acid/base or reusable catalyst Catalyst->Cat_Sol No Pur_Sol Purify reagents Purity->Pur_Sol No G cluster_main Main Reaction Pathway cluster_side Side Reaction (Decomposition in DMSO) R1 2-Aminothiazole Monomer (1) Side_Product Dimerized Product (2) R1->Side_Product Oxidative Dimerization R2 2-Aminothiazole Monomer (1) R2->Side_Product

References

Technical Support Center: Optimizing Synthesis of 2-Aminoethylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to optimize the synthesis of 2-aminoethylthiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 2-aminoethylthiazole derivatives?

A1: The most widely employed and robust method is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the condensation of an α-haloketone with a thiourea or thioamide derivative.[1][2] Variations of this method, including one-pot multi-component procedures, are also commonly used to increase efficiency.[1][4]

Q2: What are the typical challenges encountered during the synthesis of these derivatives?

A2: Researchers often face challenges such as low reaction yields, difficulty in isolating and purifying the final product, and the formation of impurities or side products.[1][5] Harsh reaction conditions and the use of expensive or hazardous catalysts can also be significant hurdles.[1]

Q3: How can the yield of my 2-aminoethylthiazole synthesis be improved?

A3: Optimizing reaction conditions is key to improving yields.[1] Important parameters to consider include the choice of solvent, reaction temperature, and the use of a suitable catalyst.[1][4] Techniques like microwave-assisted synthesis have been shown to significantly enhance yields and shorten reaction times.[1]

Q4: Are there more environmentally friendly ("greener") methods for this synthesis?

A4: Yes, several eco-friendly approaches have been developed. These include using water as a solvent, employing reusable catalysts like silica-supported tungstosilicic acid, utilizing solvent-free grinding methods, and microwave-assisted synthesis, which is often more energy and time-efficient.[1][4]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield Inappropriate solvent.Screen different solvents such as ethanol, methanol, water, or mixtures thereof.[1]
Suboptimal reaction temperature.Optimize the reaction temperature; reflux or microwave heating can be effective.[1]
Ineffective or absent catalyst.Introduce an acidic or basic catalyst. Phase-transfer catalysts can also be beneficial.[1]
Poor quality of starting materials.Ensure the purity of the α-haloketone and thiourea starting materials.
Incorrect stoichiometry.Carefully verify the molar ratios of your reactants.
Formation of Impurities or Side Products Reaction temperature is too high or the reaction time is too long.Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Incorrect pH of the reaction mixture.Adjust the pH. Some variations of the Hantzsch synthesis show improved regioselectivity under acidic conditions.[1]
Presence of reactive functional groups on starting materials.Protect sensitive functional groups on your reactants before the condensation reaction.
Difficult Product Isolation/Purification The product is highly soluble in the reaction solvent.After reaction completion, try precipitating the product by adding a non-solvent or by cooling the reaction mixture.
Formation of a complex mixture of products.Employ column chromatography for purification.
The catalyst is difficult to remove from the product.Use a solid-supported or reusable catalyst that can be easily filtered off after the reaction.[1]
Poor Reproducibility Inconsistent reaction conditions (e.g., temperature, time).Strictly control all reaction parameters.
Variability in reagent quality.Use reagents from the same batch or of a consistent purity.
Atmospheric moisture affecting the reaction.If reactants are sensitive to moisture, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols & Data

Table 1: Comparison of Reaction Conditions for the Synthesis of Various 2-Aminothiazole Derivatives
DerivativeStarting MaterialsCatalyst/ReagentsSolventTemp. (°C)Time (h)Yield (%)
4-(4-chlorothiophen-2-yl)thiazol-2-amine2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one, ThioureaNoneDiethyl Ether805-
Substituted N-phenylthiazol-2-amine1-(2,4-difluorophenyl)thiourea, 2-bromo-1-(4-methoxyphenyl)ethanoneVarious bases screenedVarious solvents screened---
Hantzsch thiazole derivatives3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydesSilica supported tungstosilicic acidEthanol/Water (1/1)652-3.579-90
2-aminothiazole sulfonamide derivatives2-aminothiazole, Sulfonyl chlorideSodium carbonateDichloromethaneRoom Temp.-55

Note: This table summarizes data from different studies for the synthesis of various 2-aminothiazole derivatives and is intended for comparative purposes. The specific yields and conditions may vary depending on the exact substrates and scale of the reaction.

General Experimental Protocol: Hantzsch Synthesis of a 2-Aminothiazole Derivative

This protocol outlines a general procedure for the synthesis of a 2-aminothiazole derivative via the Hantzsch reaction.

Materials:

  • α-Haloketone (e.g., 2-bromoacetophenone) (1 mmol)

  • Thiourea (1.2 mmol)

  • Ethanol (10 mL)

Procedure:

  • In a round-bottom flask, dissolve the α-haloketone and thiourea in ethanol.

  • Stir the mixture at room temperature or heat under reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Combine α-Haloketone and Thiourea in Solvent react Heat/Stir (Reflux or Microwave) start->react monitor Monitor Progress (TLC) react->monitor cool Cool Reaction Mixture monitor->cool Reaction Complete isolate Isolate Crude Product (Filtration/Evaporation) cool->isolate purify Purify Product (Recrystallization/Chromatography) isolate->purify end Characterize Final Product purify->end

Caption: General experimental workflow for the Hantzsch synthesis of 2-aminoethylthiazole derivatives.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield? cause1 Suboptimal Temperature start->cause1 Yes cause2 Incorrect Solvent start->cause2 Yes cause3 Poor Reagent Quality start->cause3 Yes cause4 No Catalyst start->cause4 Yes sol1 Optimize Temperature (Screen Temperatures) cause1->sol1 sol2 Screen Solvents cause2->sol2 sol3 Verify Reagent Purity cause3->sol3 sol4 Add Catalyst cause4->sol4 end end sol1->end Improved Yield sol2->end sol3->end sol4->end

Caption: Troubleshooting logic for addressing low product yield in 2-aminoethylthiazole synthesis.

References

Technical Support Center: Crystallization and Isolation of 2-Aminothiazole Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the crystallization and isolation of 2-aminothiazole products.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 2-aminothiazole and its derivatives?

A1: 2-Aminothiazole and its derivatives are generally polar compounds. Their solubility is influenced by several factors:

  • Solvent Polarity: They are more soluble in polar solvents like water, alcohols (ethanol, methanol), and DMF than in non-polar solvents.[1][2] The presence of electronegative nitrogen and sulfur atoms allows for favorable interactions with polar solvents.[2]

  • pH Dependence: The amino group on the thiazole ring can be protonated under acidic conditions, which can increase the aqueous solubility.[2] This property can be leveraged during isolation and purification.

  • Temperature: As with most organic compounds, the solubility of 2-aminothiazole derivatives typically increases with higher temperatures.[2]

  • Hydrogen Bonding: The ability to participate in hydrogen bonding contributes to their solubility in protic solvents.[2]

Q2: My 2-aminothiazole product "oiled out" during crystallization. What does this mean and how can I fix it?

A2: "Oiling out" is when a compound separates from the solution as a liquid (an oil) instead of a solid crystalline lattice. This often happens when the solution is too concentrated or cooled too quickly, or when the melting point of the compound is lower than the solution's temperature. For amine compounds, this is a common issue.

Here are several strategies to resolve this:

  • Reduce Supersaturation: Reheat the mixture to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.

  • Slow Cooling: A slower cooling rate allows more time for proper crystal nucleation and growth.

  • Solvent Choice: Experiment with different solvents or solvent mixtures. A solvent with a lower boiling point might be beneficial.

  • Seeding: Introduce a seed crystal of the pure compound to the cooled, saturated solution to provide a template for crystallization.

  • pH Adjustment: For basic compounds like 2-aminothiazoles, converting the free base to a salt by adding an acid can significantly improve its crystallization behavior.

Q3: My product won't crystallize from the solution. What steps can I take to induce crystallization?

A3: If crystals do not form from a cooled solution, it may be supersaturated. Here are some techniques to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: Add a very small crystal of the pure product (a "seed crystal") to the solution.

  • Reduce Solvent Volume: If the solution is too dilute, you can carefully evaporate some of the solvent to increase the concentration and then allow it to cool again.

  • Lower Temperature: Cool the solution in an ice bath or even a colder bath (ice/salt) to further decrease the solubility of your compound.

  • Introduce an Anti-solvent: If your compound is dissolved in a "good" solvent, you can slowly add a "poor" solvent (an anti-solvent) in which your compound is insoluble until the solution becomes slightly cloudy, then warm to clarify and cool slowly.

Q4: I am experiencing a low yield after recrystallization. What are the likely causes and how can I improve it?

A4: Low recovery is a common issue in recrystallization. Potential causes include:

  • Using too much solvent: The most common reason for low yield is dissolving the compound in an excessive amount of solvent, leaving a significant portion of the product in the mother liquor even after cooling. To remedy this, you can try to recover more product from the mother liquor by evaporating some of the solvent and cooling again.

  • Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the filter paper.

  • Incomplete crystallization: Not allowing enough time or cooling to a low enough temperature can result in incomplete precipitation of the product.

  • Washing with a warm solvent: Washing the collected crystals with a solvent that is not sufficiently cold can dissolve some of the product.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Product Oiling Out - High supersaturation- Rapid cooling- Inappropriate solvent- High impurity concentration- Reheat, add more solvent, and cool slowly- Use a seed crystal- Try a different solvent or a mixed-solvent system- Further, purify the crude product before recrystallization
No Crystal Formation - Solution is not saturated (too much solvent)- Supersaturation without nucleation- Evaporate excess solvent and re-cool- Scratch the inner surface of the flask with a glass rod- Add a seed crystal- Cool to a lower temperature (ice bath)
Poor Crystal Quality (needles, powder) - Very rapid crystallization- High level of impurities- Slow down the cooling rate- Use a slightly larger volume of solvent- Consider a different recrystallization solvent- Ensure the starting material is of reasonable purity
Low Yield - Too much solvent used- Incomplete cooling- Product lost during transfers or filtration- Washing with warm solvent- Concentrate the mother liquor to recover a second crop of crystals- Ensure the solution is thoroughly cooled for a sufficient time- Use a minimal amount of ice-cold solvent for washing the crystals
Colored Impurities in Crystals - Colored impurities present in the crude product- Treat the hot solution with a small amount of activated charcoal before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.

Data Presentation

Solubility of 2-Amino-5-methylthiazole in Various Organic Solvents at Different Temperatures [3]

Temperature (K)Methanol (Mole Fraction)Ethanol (Mole Fraction)n-Propanol (Mole Fraction)Isopropanol (Mole Fraction)Acetone (Mole Fraction)2-Butanone (Mole Fraction)Acetonitrile (Mole Fraction)Ethyl Acetate (Mole Fraction)Toluene (Mole Fraction)1,4-Dioxane (Mole Fraction)Cyclohexane (Mole Fraction)
278.150.13520.05830.04560.04120.08890.04560.03870.09980.01230.05120.0034
283.150.15670.06890.05340.04870.10450.05340.04560.11760.01560.06010.0041
288.150.18030.08120.06230.05730.12210.06230.05340.13780.01940.07020.0049
293.150.20650.09540.07250.06710.14230.07250.06230.16090.02380.08170.0058
298.150.23560.11180.08420.07830.16540.08420.07250.18730.02890.09480.0068
303.150.26810.13070.09760.09120.19180.09760.08420.21750.03470.10980.0080
308.150.30440.15250.11290.10590.22190.11290.09760.25190.04150.12690.0094
313.150.34490.17760.13040.12270.25610.13040.11290.29110.04930.14640.0110

Experimental Protocols

Protocol 1: General Work-up and Isolation of 2-Aminothiazole Products from Hantzsch Synthesis

This protocol describes a general procedure for the isolation of a 2-aminothiazole product following a Hantzsch thiazole synthesis.

  • Reaction Quenching and Neutralization: After the reaction is deemed complete by TLC, cool the reaction mixture to room temperature.[4] Pour the reaction mixture into a beaker containing a weak base solution, such as 5% sodium carbonate[4][5] or 10% sodium bicarbonate, to neutralize the hydrohalide salt of the 2-aminothiazole product.[6][7] This will cause the free base of the product to precipitate.[4][5]

  • Product Precipitation and Collection: Stir the mixture thoroughly to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.[4]

  • Washing: Wash the collected solid (the filter cake) with cold deionized water to remove any water-soluble byproducts and unreacted starting materials.[4][5] A subsequent wash with a small amount of cold ethanol can also be performed.[7]

  • Drying: Spread the purified solid on a watch glass and allow it to air dry completely. The mass and yield of the crude product can then be determined.[4]

  • Further Purification: If the product is not sufficiently pure, proceed to Protocol 2 for recrystallization.[5]

Protocol 2: Recrystallization of a 2-Aminothiazole Product

This protocol provides a general method for the purification of a crude 2-aminothiazole product by recrystallization.

  • Solvent Selection: Choose a suitable solvent or solvent system. For 2-aminothiazole derivatives, polar solvents like ethanol or methanol are often good choices.[1] A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be effective. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Dissolution: Place the crude 2-aminothiazole product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring to dissolve the solid completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin as the solution cools.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.

  • Collection and Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by air drying or in a vacuum oven.

Mandatory Visualizations

experimental_workflow cluster_synthesis Hantzsch Thiazole Synthesis cluster_isolation Isolation cluster_purification Purification start Combine α-haloketone and thiourea in solvent react Heat to reflux start->react cool Cool to room temperature react->cool neutralize Pour into weak base (e.g., Na2CO3) cool->neutralize precipitate Precipitate forms neutralize->precipitate filter_wash Vacuum filter and wash with cold water precipitate->filter_wash dry Dry the crude product filter_wash->dry recrystallize Recrystallize from suitable solvent (e.g., Ethanol) dry->recrystallize final_product Pure 2-Aminothiazole Product recrystallize->final_product troubleshooting_crystallization start Solution Cooled, No Crystals Form scratch Scratch inner flask surface start->scratch seed Add a seed crystal scratch->seed No success Crystals Form scratch->success Yes reduce_solvent Evaporate some solvent and re-cool seed->reduce_solvent No seed->success Yes oiling_out Product Oils Out reduce_solvent->oiling_out No reduce_solvent->success Yes reheat_add_solvent Reheat, add more solvent, cool slowly oiling_out->reheat_add_solvent reheat_add_solvent->reduce_solvent No reheat_add_solvent->success Yes solvent_polarity_relationship cluster_solvents Solvent Choice cluster_outcomes Crystallization Outcome for 2-Aminothiazoles title Solvent Polarity and Crystallization Success polar High Polarity Solvents (e.g., Water, Methanol, Ethanol) good_solubility Good solubility, may require cooling or anti-solvent for crystallization polar->good_solubility intermediate Intermediate Polarity Solvents (e.g., Acetone, Ethyl Acetate) balanced_solubility Often ideal for single-solvent recrystallization intermediate->balanced_solubility nonpolar Low Polarity Solvents (e.g., Toluene, Hexane) poor_solubility Poor solubility, may be used as an anti-solvent nonpolar->poor_solubility

References

How to avoid polymerization of chloroacetaldehyde in thiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the polymerization of chloroacetaldehyde during thiazole synthesis.

Troubleshooting Guides

Issue: Low or No Yield of Thiazole Product, with Significant Polymer Formation

Possible Cause: Uncontrolled polymerization of chloroacetaldehyde is a common side reaction in thiazole synthesis, particularly in the Hantzsch synthesis, leading to reduced yields and purification difficulties.

Solutions:

  • Utilize a More Stable Form of Chloroacetaldehyde:

    • Chloroacetaldehyde Hydrate: This is a common and effective way to control the reactivity of chloroacetaldehyde. The hydrate releases the aldehyde in situ, maintaining a low effective concentration and minimizing self-polymerization.

    • Chloroacetaldehyde Dimethyl Acetal: This derivative is significantly more stable and can be hydrolyzed under acidic conditions during the reaction to generate chloroacetaldehyde in a controlled manner.

  • Optimize Reaction Conditions:

    • Temperature Control: Maintain the recommended temperature for your specific protocol. Exothermic reactions can accelerate polymerization. Gradual heating and efficient stirring are crucial.

    • pH Management: While acidic conditions are often necessary for the Hantzsch synthesis, highly acidic environments can promote the polymerization of aldehydes. If possible, maintain a mildly acidic pH. One study on Hantzsch synthesis noted that acidic conditions can influence the formation of byproducts.[1][2]

    • Order of Reagent Addition: Slowly adding the chloroacetaldehyde solution to the reaction mixture containing the thioamide can help to keep its concentration low at any given time, thus disfavoring polymerization.

  • Consider the Use of Stabilizers:

    • Though not commonly documented in standard Hantzsch protocols, the use of stabilizers for chlorinated acetaldehydes has been patented. For instance, lactams such as caprolactam have been proposed as effective stabilizers. Experimental validation for your specific system would be required.

Frequently Asked Questions (FAQs)

Q1: What is causing the formation of a viscous, insoluble material in my reaction flask?

A1: This is a classic sign of chloroacetaldehyde polymerization. Chloroacetaldehyde is highly reactive and readily undergoes self-condensation to form polymers, especially in its anhydrous form or under unfavorable reaction conditions.

Q2: Can I use anhydrous chloroacetaldehyde for my thiazole synthesis?

A2: While it is possible, it is not recommended due to its high propensity to polymerize. If you must use it, ensure it is freshly prepared and introduce it to the reaction mixture under highly controlled conditions (e.g., slow addition, low temperature). Using the hydrate or dimethyl acetal form is a much safer and more reliable approach.

Q3: How does using chloroacetaldehyde hydrate or dimethyl acetal prevent polymerization?

A3: Both the hydrate and the dimethyl acetal act as masked forms of chloroacetaldehyde. They release the reactive aldehyde slowly into the reaction medium. This in situ generation keeps the instantaneous concentration of free chloroacetaldehyde low, favoring the desired reaction with the thioamide over self-polymerization.

Q4: Are there any alternative reagents to chloroacetaldehyde for thiazole synthesis?

A4: Yes, the Hantzsch thiazole synthesis is versatile and can be performed with various α-haloketones (e.g., 2-bromoacetophenone, chloroacetone) which are generally less prone to polymerization than chloroacetaldehyde.[3] Additionally, newer, "greener" methods for thiazole synthesis that avoid toxic halo-carbonyl compounds are continually being developed.[4]

Q5: My yield is still low even when using chloroacetaldehyde hydrate. What else could be the problem?

A5: Low yields can have multiple causes beyond polymerization.[5] Consider the following:

  • Purity of Starting Materials: Ensure your thioamide and other reagents are of high purity.

  • Reaction Time and Temperature: The reaction may not be going to completion, or side reactions other than polymerization could be occurring. Optimize these parameters based on literature precedents for your specific substrates.

  • Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion and the formation of byproducts.

Data Presentation

The following table summarizes typical yields for Hantzsch-type thiazole syntheses using different forms of α-halo carbonyl compounds, illustrating the effectiveness of using more stable precursors to chloroacetaldehyde.

α-Halo Carbonyl CompoundThio-partnerProductSolventYield (%)Reference
2-BromoacetophenoneThiourea2-Amino-4-phenylthiazoleMethanol~99%[6]
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThiourea & BenzaldehydesSubstituted Hantzsch thiazole derivativesEthanol/Water79-90%[7][8]
ChloroacetaldehydeCarbothioamide2-[2-(9H-Fluoren-9-ylidene)hydrazinyl]-1,3-thiazoleTHFHigh (as HCl salt)[9]
1,3-DichloroacetoneResin-bound ThioureaResin-bound 4-chloromethyl thiazoleDMFGood (in solid phase)[10]

Experimental Protocols

Protocol 1: Hantzsch Thiazole Synthesis using an α-Haloketone (2-Bromoacetophenone)

This protocol is a general procedure for the synthesis of 2-amino-4-phenylthiazole and is representative of a Hantzsch synthesis that avoids the highly reactive chloroacetaldehyde.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate solution

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.5 eq).

  • Add methanol as the solvent and a magnetic stir bar.

  • Heat the mixture with stirring to reflux for 30-60 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing a 5% aqueous sodium carbonate solution and stir to neutralize the hydrobromide salt of the product and induce precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with water.

  • Dry the product to obtain 2-amino-4-phenylthiazole.[3]

Mandatory Visualization

logical_relationship cluster_problem Problem cluster_causes Primary Causes cluster_solutions Solutions cluster_derivatives Examples of Derivatives cluster_conditions Condition Optimization Polymerization Polymerization of Chloroacetaldehyde UseDerivatives Use Stable Derivatives Polymerization->UseDerivatives OptimizeConditions Optimize Reaction Conditions Polymerization->OptimizeConditions UseStabilizers Use Stabilizers (e.g., Lactams) Polymerization->UseStabilizers HighReactivity High Reactivity of Anhydrous Chloroacetaldehyde HighReactivity->Polymerization UncontrolledConditions Unfavorable Reaction Conditions UncontrolledConditions->Polymerization Hydrate Chloroacetaldehyde Hydrate UseDerivatives->Hydrate Acetal Chloroacetaldehyde Dimethyl Acetal UseDerivatives->Acetal TempControl Temperature Control OptimizeConditions->TempControl pHControl pH Control OptimizeConditions->pHControl SlowAddition Slow Reagent Addition OptimizeConditions->SlowAddition

Caption: Logical workflow for troubleshooting chloroacetaldehyde polymerization.

experimental_workflow cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup & Purification Thioamide Thioamide (e.g., Thiourea) Mixing Combine Thioamide and Solvent Thioamide->Mixing Chloroacetaldehyde Chloroacetaldehyde (Hydrate or Acetal) Addition Slowly Add Chloroacetaldehyde Chloroacetaldehyde->Addition Solvent Solvent (e.g., Ethanol) Solvent->Mixing Mixing->Addition Heating Heat to Reflux (Controlled) Addition->Heating Monitoring Monitor by TLC Heating->Monitoring Cooling Cool to RT Monitoring->Cooling Neutralization Neutralize & Precipitate (e.g., with NaHCO₃) Cooling->Neutralization Filtration Vacuum Filtration Neutralization->Filtration Drying Dry Product Filtration->Drying

Caption: Experimental workflow for a Hantzsch thiazole synthesis.

References

Technical Support Center: Scale-up Synthesis of 2-(2-Aminoethyl)thiazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of 2-(2-Aminoethyl)thiazole. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the scale-up of this compound?

A1: The most prevalent method for synthesizing 2-aminothiazole derivatives, including this compound, is the Hantzsch thiazole synthesis.[1] This typically involves the condensation of an α-halocarbonyl compound with a thiourea derivative. For the synthesis of this compound, a common precursor for the α-halo carbonyl component is 4-chloro-3-oxobutanamide, which can be reacted with thiourea.

Q2: What are the primary challenges when scaling up the synthesis of this compound?

A2: Key challenges during scale-up include managing reaction exotherms, controlling impurity formation, ensuring consistent product quality, and developing efficient and scalable purification methods.[1] Side reactions can become more pronounced at a larger scale, leading to lower yields and more complex purification profiles.

Q3: How can the yield of the Hantzsch thiazole synthesis for this compound be optimized?

A3: Optimizing reaction parameters is crucial for improving yields. Important factors to consider are the choice of solvent, reaction temperature, and the use of a suitable catalyst.[1] Microwave-assisted synthesis has also been shown to improve yields and shorten reaction times in related syntheses, although its scalability needs to be carefully evaluated.[2]

Q4: What are some common impurities, and how can they be minimized?

A4: Impurities can arise from side reactions, unreacted starting materials, or degradation of the product. Common side reactions in the Hantzsch synthesis include the formation of isomeric thiazole products and over-alkylation.[1] Minimizing impurities can be achieved by carefully controlling the reaction temperature, pH, and stoichiometry of the reactants. Monitoring the reaction progress by techniques like TLC or HPLC is also essential to determine the optimal reaction time and prevent the formation of degradation products.[1]

Q5: Are there more environmentally friendly ("greener") approaches for this synthesis?

A5: Yes, several greener chemistry approaches have been explored for the synthesis of 2-aminothiazole derivatives. These include the use of water as a solvent, employing reusable solid-supported catalysts, and utilizing microwave-assisted, solvent-free reaction conditions.[1] These methods can reduce the use of hazardous organic solvents and simplify work-up procedures.

Troubleshooting Guides

Low or No Product Yield
Potential Cause Troubleshooting Steps
Inappropriate Solvent Screen different solvents such as ethanol, methanol, water, or mixtures thereof to find the optimal medium for the reaction.[1]
Suboptimal Reaction Temperature Optimize the reaction temperature. For many Hantzsch syntheses, refluxing is effective. Consider controlled heating to avoid side reactions.[1]
Ineffective or Absent Catalyst While the Hantzsch synthesis can often proceed without a catalyst, acidic or basic catalysts can sometimes improve the reaction rate and yield.[1]
Poor Quality of Starting Materials Ensure the purity of the α-halocarbonyl precursor and thiourea. Impurities in the starting materials can inhibit the reaction or lead to side products.
Incorrect Stoichiometry Verify the molar ratios of the reactants. A slight excess of one reactant may be beneficial, but significant deviations can lead to side reactions and purification challenges.
Formation of Impurities or Side Products
Potential Cause Troubleshooting Steps
Reaction Temperature Too High or Reaction Time Too Long Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time and avoid the formation of degradation products.[1]
Incorrect pH of the Reaction Mixture Adjust the pH of the reaction mixture. Some variations of the Hantzsch synthesis show improved regioselectivity under specific pH conditions.[1]
Presence of Reactive Functional Groups on Starting Materials If starting materials contain other reactive functional groups, consider using protecting groups to prevent unwanted side reactions.[1]
Difficult Product Isolation and Purification
Potential Cause Troubleshooting Steps
Product is Highly Soluble in the Reaction Solvent After the reaction is complete, attempt to precipitate the product by adding a non-solvent or by cooling the reaction mixture.
Formation of a Complex Mixture of Products Employ column chromatography for purification. A systematic approach to solvent system selection is crucial for effective separation.
Catalyst is Difficult to Remove If a homogeneous catalyst is used, consider switching to a solid-supported or reusable catalyst that can be easily removed by filtration after the reaction.[1]

Experimental Protocols

Representative Lab-Scale Synthesis of a 2-Aminothiazole Derivative

This protocol is a general guideline for the Hantzsch synthesis of a 2-aminothiazole derivative and should be adapted for the specific synthesis of this compound.

Materials:

  • α-Bromoketone (e.g., 2-bromo-1-(4-bromophenyl)ethanone) (1 mmol)

  • Thiourea (1 mmol)

  • Iodine (catalytic amount)

  • Ethanol (as solvent)

Procedure:

  • Dissolve the α-bromoketone and thiourea in ethanol in a round-bottom flask.

  • Add a catalytic amount of iodine to the mixture.

  • Reflux the reaction mixture for several hours (e.g., 16 hours at 125°C), monitoring the progress by TLC.[3]

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

Quantitative Data

Table 1: Effect of Solvent on the Yield of a Representative 2-Aminothiazole Synthesis
Entry Solvent Yield (%)
1Ethyl Acetate (reflux)87
2Methanol (reflux)Good
3Ethanol (reflux)Good
4Tetrahydrofuran (THF)Poor
5Acetonitrile (MeCN)Poor
6Chloroform (CHCl3)No Reaction
7WaterNo Reaction
8Ethyl Acetate (room temp)No Reaction

Data adapted from a representative one-pot synthesis of 2-aminothiazole derivatives.[4]

Visualizations

experimental_workflow General Workflow for Synthesis and Purification cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification start Starting Materials (α-Halocarbonyl, Thiourea) reaction Hantzsch Reaction (Solvent, Heat/Catalyst) start->reaction monitoring Reaction Monitoring (TLC/HPLC) reaction->monitoring quench Quenching/Neutralization monitoring->quench extraction Extraction quench->extraction precipitation Precipitation/Crystallization extraction->precipitation filtration Filtration precipitation->filtration purification Column Chromatography or Recrystallization filtration->purification analysis Purity Analysis (HPLC, NMR) purification->analysis end Pure this compound analysis->end troubleshooting_workflow Troubleshooting Low Yield cluster_investigation Investigation cluster_optimization Optimization start Low or No Yield check_reagents Check Reagent Purity start->check_reagents check_stoichiometry Verify Stoichiometry start->check_stoichiometry check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_solvent Screen Solvents check_conditions->optimize_solvent add_catalyst Consider Catalyst check_conditions->add_catalyst end Improved Yield optimize_temp->end optimize_solvent->end add_catalyst->end

References

Technical Support Center: Overcoming Poor Solubility of 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor solubility of 2-aminothiazole derivatives in their experimental assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome these solubility issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues related to the solubility of 2-aminothiazole derivatives in a question-and-answer format.

Q1: Why are my 2-aminothiazole derivatives poorly soluble in aqueous buffers?

A1: The limited aqueous solubility of many 2-aminothiazole derivatives is often due to their chemical structure. The thiazole ring system, especially when substituted with lipophilic groups, contributes to the overall low polarity of the molecule. This makes it difficult for the compound to dissolve in polar solvents like water.[1][2]

Q2: My compound is precipitating out of the assay buffer. What are my immediate options for solubilization?

A2: For initial screening and small-scale experiments, the most direct approaches are using co-solvents or adjusting the pH of your buffer.

  • Co-solvents: Prepare a high-concentration stock solution of your compound in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or ethanol.[3] You can then dilute this stock solution into your aqueous assay buffer. Be mindful to keep the final concentration of the organic solvent low (typically <1%) to avoid solvent-induced artifacts or toxicity in cell-based assays.

  • pH Adjustment: The 2-amino group in the thiazole ring is basic and can be protonated at acidic pH.[1][3] This protonation increases the polarity of the molecule, which can lead to enhanced aqueous solubility. Try dissolving your compound in a buffer with a slightly acidic pH. However, be cautious as extreme pH values can lead to compound degradation.[3]

Q3: I'm concerned about the effect of organic solvents on my assay. What are some alternative strategies?

A3: If co-solvents are interfering with your assay, you can explore more advanced formulation strategies such as:

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, forming inclusion complexes with increased apparent water solubility.[3]

  • Solid Dispersions: This technique involves dispersing the drug in a solid, inert carrier matrix, which can enhance the dissolution rate and solubility.[3]

  • Nanosuspensions: Reducing the particle size of your compound to the nanometer range can significantly increase its surface area and, consequently, its dissolution rate and saturation solubility.

Q4: My attempt to improve solubility by making a salt of my 2-aminothiazole derivative was unsuccessful. What went wrong?

A4: Successful salt formation depends on the pKa difference (ΔpKa) between your basic 2-aminothiazole derivative and the acidic counter-ion. For a stable salt to form, the ΔpKa should generally be greater than 2-3. If the ΔpKa is too small, a co-crystal might form instead, or no reaction will occur. Consider screening a variety of acids with different pKa values.[4]

Q5: How do I choose the best solubility enhancement strategy for my specific 2-aminothiazole derivative?

A5: The optimal strategy depends on several factors, including the physicochemical properties of your compound, the requirements of your assay, and the stage of your research. The following workflow can help guide your decision-making process.

Solubility Enhancement Workflow Decision Workflow for Solubility Enhancement start Poorly Soluble 2-Aminothiazole Derivative cosolvent Try Co-solvent (e.g., DMSO, Ethanol) start->cosolvent ph_adjust Adjust pH (if ionizable) start->ph_adjust check1 Solubility & Assay Compatible? cosolvent->check1 ph_adjust->check1 success Proceed with Assay check1->success Yes advanced Consider Advanced Strategies check1->advanced No cyclodextrin Cyclodextrin Complexation advanced->cyclodextrin solid_dispersion Solid Dispersion advanced->solid_dispersion nanosuspension Nanosuspension advanced->nanosuspension prodrug Prodrug Approach advanced->prodrug check2 Feasible for Application? cyclodextrin->check2 solid_dispersion->check2 nanosuspension->check2 prodrug->check2 check2->success Yes

A decision workflow for selecting a solubility enhancement strategy.

Data Presentation: Solubility Enhancement Techniques

The following tables summarize the potential for solubility improvement using various techniques. Please note that specific quantitative data for a wide range of 2-aminothiazole derivatives is limited in publicly available literature. The data presented here for other poorly soluble compounds serves to illustrate the potential of these methods.

Table 1: Solubility Enhancement with Co-solvents
Co-solvent SystemModel CompoundFold Increase in SolubilityReference
Water/EthanolBenzoic AcidConcentration-dependent[5]
Water/DMSOQuinine~1.4[6][7]
Water/EthanolQuinine~2.9[6][7]
Phosphate Buffer (pH 7.4) + Co-solventsGliclazideUp to 763[8]
Table 2: Solubility Enhancement with Cyclodextrins
CyclodextrinModel CompoundFold Increase in SolubilityReference
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Pyrazolo[3,4-d]pyrimidines100 - 1000[9]
HP-β-CDRetinoic Acid~81[10]
β-cyclodextrin (β-CD)Retinoic Acid~14[10]
HP-β-CDAlectinibSignificant increase[11]
Table 3: Solubility Enhancement with Solid Dispersions
CarrierModel CompoundDrug:Carrier RatioFold Increase in SolubilityReference
Polyvinylpyrrolidone (PVP) K30Efavirenz1:2~58[12]
PVP K30Andrographolide-5[13]
PVP K30Valsartan-Significant increase[14]
UreaOfloxacin-Higher than with mannitol[15]

Experimental Protocols

Here are detailed protocols for some of the key solubility enhancement techniques.

Protocol 1: Hantzsch Thiazole Synthesis (General Protocol)

This is a classic method for synthesizing the 2-aminothiazole scaffold.[1][3][16]

Materials:

  • α-Haloketone (e.g., 2-bromoacetophenone)

  • Thiourea

  • Ethanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Round-bottom flask

  • Reflux condenser

  • Stir bar and magnetic stir plate

  • Büchner funnel and filter flask

Procedure:

  • In a round-bottom flask, combine the α-haloketone (1 equivalent) and thiourea (1.5 equivalents).

  • Add ethanol to dissolve the reactants and add a stir bar.

  • Heat the mixture to reflux with stirring for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrohalic acid formed and precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with water.

  • Allow the product to air dry. The crude product is often pure enough for characterization.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Freeze-Drying Method)

This protocol describes the formation of an inclusion complex between a 2-aminothiazole derivative and hydroxypropyl-β-cyclodextrin (HP-β-CD).[17]

Cyclodextrin Inclusion Complex Formation Mechanism of Cyclodextrin Inclusion cluster_0 Hydrophilic Exterior cluster_1 Hydrophobic Cavity cluster_2 Aqueous Environment CD Cyclodextrin Complex Soluble Inclusion Complex CD->Complex Drug Poorly Soluble 2-Aminothiazole Drug->Complex

Encapsulation of a hydrophobic drug within the cyclodextrin cavity.

Materials:

  • 2-Aminothiazole derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol (optional, as a co-solvent for the drug)

  • Stir plate and stir bar

  • Freeze-dryer

Procedure:

  • Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v).

  • Dissolve the 2-aminothiazole derivative in a minimal amount of ethanol if it is not directly soluble in the HP-β-CD solution.

  • Slowly add the drug solution (or the solid drug) to the stirred HP-β-CD solution in a 1:1 or 1:2 molar ratio (drug:HP-β-CD).

  • Stir the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Freeze the resulting solution at -80°C.

  • Lyophilize the frozen solution using a freeze-dryer to obtain a solid powder of the inclusion complex.

  • The resulting powder can be characterized for its solubility and dissolution properties.

Protocol 3: Preparation of a Solid Dispersion (Solvent Evaporation Method)

This protocol describes the preparation of a solid dispersion of a 2-aminothiazole derivative using Polyvinylpyrrolidone K30 (PVP K30) as the carrier.[18][19][20][21]

Materials:

  • 2-Aminothiazole derivative

  • Polyvinylpyrrolidone K30 (PVP K30)

  • A common solvent (e.g., ethanol, methanol, or a mixture) that dissolves both the drug and the carrier.

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolve the 2-aminothiazole derivative and PVP K30 in a suitable common solvent in a round-bottom flask. A typical drug-to-carrier ratio to start with is 1:5 (w/w).

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-60°C).

  • A thin film of the solid dispersion will form on the inner surface of the flask.

  • Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask and pulverize it into a fine powder.

  • The resulting powder can be evaluated for its solubility and dissolution characteristics.

References

Strategies for regioselective functionalization of the thiazole ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of the thiazole ring. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common experimental challenges. Here you will find troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of thiazole chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the intrinsic reactivity patterns of the thiazole ring?

The thiazole ring exhibits distinct sites of reactivity governed by its electronic properties. The calculated pi-electron density indicates that the C5 position is the primary site for electrophilic substitution.[1][2] Conversely, the proton at the C2 position is the most acidic and is susceptible to deprotonation by strong bases like organolithium compounds.[1][3] The nitrogen atom at position 3 is basic and can be readily protonated or alkylated.[1][3] The sulfur atom can act as an electron donor and can also coordinate to metal catalysts, which can sometimes lead to catalyst poisoning.[3][4]

Q2: How do substituents on the thiazole ring influence regioselectivity?

Substituents play a crucial role in directing the functionalization of the thiazole ring. Electron-donating groups at the C2 position facilitate electrophilic attack at the C5 position, even under mild conditions.[3] For instance, in lithiation reactions of methyl-substituted thiazoles, the position of deprotonation can be influenced by other substituents. Deprotonation of 2,4-dimethylthiazole-5-carboxylic acid occurs specifically at the 2-methyl group.[5]

Q3: What is catalyst poisoning in the context of thiazole functionalization and how can it be mitigated?

The sulfur atom in the thiazole ring can coordinate strongly to transition metal catalysts, particularly palladium, leading to catalyst deactivation or "poisoning".[4] This can result in the need for higher catalyst loadings.[4] To mitigate this, the choice of ligand and reaction conditions is critical. Using N-heterocyclic carbene (NHC) palladium complexes or employing specific directing groups can help overcome catalyst poisoning and facilitate efficient C-H activation.[6][7]

Q4: What are the common methods for regioselective C-H functionalization of thiazoles?

Common methods include:

  • Direct C-H Arylation/Alkenylation: This often involves palladium catalysis. The regioselectivity can be controlled by directing groups, ligands, and the choice of metal co-catalyst.[6][8][9][10] For example, switching from a palladium catalyst to a copper-based system can alter the regioselectivity in the arylation of imidazo[2,1-b]thiazole.[11]

  • Lithiation: Deprotonation using strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) followed by quenching with an electrophile is a powerful method. The regioselectivity of lithiation can be highly dependent on substituents and the base used.[5][12][13]

  • Electrophilic Substitution: Reactions like halogenation and sulfonation typically occur at the C5 position, especially when the C2 position is substituted with an electron-donating group.[3]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Direct C-H Arylation

Problem: My palladium-catalyzed direct C-H arylation of a 2-substituted thiazole is giving a mixture of C4 and C5-arylated products, or no reaction.

Troubleshooting Workflow:

G start Poor Regioselectivity in C-H Arylation directing_group Is a directing group present? start->directing_group add_dg Consider installing a suitable directing group at C2 or C4. directing_group->add_dg No catalyst Optimize Catalyst/Ligand System directing_group->catalyst Yes add_dg->catalyst solvent Modify Solvent catalyst->solvent temp Adjust Temperature solvent->temp success Improved Regioselectivity temp->success G start Poor Regioselectivity in Lithiation base Evaluate the Base Used start->base substituents Assess Influence of Existing Substituents base->substituents temp Control Reaction Temperature substituents->temp additives Consider Use of Additives temp->additives success Improved Regioselectivity additives->success

References

Validation & Comparative

A Comparative Guide to 2-(2-Aminoethyl)thiazole and Other Key Heterocyclic Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the biological activity, pharmacokinetic properties, and overall success of a drug candidate. Among the myriad of available options, the 2-(2-aminoethyl)thiazole moiety has emerged as a "privileged structure," consistently appearing in a diverse range of biologically active compounds. This guide provides an objective, data-driven comparison of the this compound scaffold against other prominent heterocyclic systems, namely imidazole, pyridine, and pyrimidine. By presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways, this document aims to equip researchers with the necessary information to make informed decisions in the rational design of novel therapeutics.

Introduction to Heterocyclic Scaffolds in Medicinal Chemistry

Heterocyclic compounds, cyclic structures containing at least one heteroatom, are fundamental building blocks in drug discovery. Their unique stereoelectronic properties, ability to engage in various non-covalent interactions, and diverse chemical functionalities make them ideal for constructing molecules that can effectively interact with biological targets.

This compound: This scaffold features a thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, appended with a flexible aminoethyl side chain. The thiazole ring itself is found in numerous natural products and approved drugs.[1] The 2-amino group is a key feature, often acting as a hydrogen bond donor and providing a convenient handle for further chemical modification.[2] However, it is worth noting that the aminothiazole group has also been classified as a potential toxicophore, warranting careful consideration during drug design.[3]

Imidazole: An aromatic five-membered heterocycle with two nitrogen atoms, imidazole is another cornerstone of medicinal chemistry. It is amphoteric, meaning it can act as both an acid and a base.[4] This property, along with its ability to act as a hydrogen bond donor and acceptor, makes it a versatile scaffold for interacting with a wide range of biological targets.[5]

Pyridine: A six-membered aromatic heterocycle containing one nitrogen atom, pyridine is a common scaffold in many approved drugs. Its nitrogen atom is basic and can be a hydrogen bond acceptor. The pyridine ring is also relatively resistant to metabolic degradation, which can be advantageous for improving the pharmacokinetic profile of a drug candidate.

Pyrimidine: A six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. The pyrimidine core is a key component of nucleobases and is frequently found in kinase inhibitors and other targeted therapies. Its two nitrogen atoms provide multiple points for hydrogen bonding interactions.

Comparative Performance Data

The following tables summarize quantitative data from studies where 2-aminothiazole derivatives have been compared with compounds containing imidazole, pyridine, or pyrimidine scaffolds against various biological targets. This head-to-head comparison provides valuable insights into the relative strengths and weaknesses of each heterocyclic core in specific therapeutic contexts.

Anticancer Activity (Cytotoxicity)
Compound/ScaffoldTarget Cell LineIC50 (µM)Reference
2-Aminothiazole Derivative (Compound 7) MCF-7 (Breast Cancer)5.36[6]
2-Aminothiazole Derivative (Compound 10) HepG2 (Liver Cancer)8.76[6]
Diaryl Imidazole Derivative BRAF (Kinase)0.9[5]
Triaryl Imidazole Derivative BRAF (Kinase)< 0.9[5]
Pyridine-Thiazole Hybrid (Compound 5j) Various Cancer Cell LinesSignificant Activity[7]
Pyridine-Thiazole Hybrid (Compound 5l) Various Cancer Cell LinesSignificant Activity[7]

Note: Direct IC50 comparisons for each scaffold against the same cell line in a single study are limited in the publicly available literature. The data presented here is from different studies and should be interpreted with caution.

Antimicrobial Activity
Compound/ScaffoldMicrobial StrainMIC (µg/mL)Reference
2-Aminooxazole Derivative M. tuberculosis H37Ra3.13[8]
2-Aminothiazole Isostere M. tuberculosis H37Ra> 3.13[8]
Thiazole Derivative (Compound 3a) S. aureus28 mm (Zone of Inhibition)[4]
Thiazole Derivative (Compound 8a) E. coli28 mm (Zone of Inhibition)[4]
Pyridine-Thiazole Hybrid (Compound 5j) Various Bacteria & FungiSignificant Activity[7]

Note: The comparison between 2-aminooxazole and 2-aminothiazole highlights the impact of isosteric replacement on both activity and physicochemical properties.

Enzyme Inhibition
Compound/ScaffoldTarget EnzymeKi (µM) or % InhibitionReference
2-Aminoimidazolyl-thiazole (Compound 12b) Adenosine A3 Receptor0.19 (Ki)[2]
2-Aminoimidazole Derivative Adenosine A3 ReceptorLess potent than thiazole hybrid[2]
Pyridine-based 2-Aminothiazole (Compound 5) PDE5100% Inhibition[9]
Pyridine-based 2-Aminothiazole (Compound 10a) PDE5100% Inhibition[9]
Pyridine-based 2-Aminothiazole (Compound 11b) PDE5100% Inhibition[9]

Physicochemical Properties

The choice of a heterocyclic scaffold significantly impacts the physicochemical properties of a drug candidate, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Property2-AminothiazoleImidazolePyridinePyrimidine
pKa ~5.3 (amine)~7.0 (ring nitrogen)~5.2~1.3
LogP ~0.4~-0.08~0.65~-0.14
Hydrogen Bonding Donor (amine) & Acceptor (ring N & S)Donor & AcceptorAcceptorAcceptor (2)
Solubility Generally moderateHighModerateHigh
Metabolic Stability Can be susceptible to oxidationGenerally stableGenerally stableGenerally stable

Note: These are general properties and can be significantly influenced by substituents on the heterocyclic ring. The isosteric replacement of the sulfur atom in a 2-aminothiazole with an oxygen atom to form a 2-aminooxazole has been shown to significantly increase hydrophilicity and water solubility.[8]

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of reliable scientific data. Below are methodologies for key assays commonly used to evaluate and compare the performance of heterocyclic compounds in drug discovery.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compounds

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction:

    • In a well of the assay plate, add the test compound at the desired final concentration. Include a "no inhibitor" control (DMSO only).

    • Add the kinase enzyme to each well.

    • Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the medium containing the test compounds and replace it with fresh medium containing MTT solution (final concentration ~0.5 mg/mL). Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Microorganism of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compounds

  • Sterile 96-well microtiter plates

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the broth medium directly in the wells of the microtiter plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualizing Molecular Interactions and Pathways

Understanding the underlying molecular mechanisms is crucial for rational drug design. The following diagrams, created using the DOT language, illustrate key concepts and pathways relevant to the discussed scaffolds.

Hantzsch_Thiazole_Synthesis alpha_haloketone α-Haloketone intermediate Thiazolium Intermediate alpha_haloketone->intermediate thiourea Thiourea thiourea->intermediate aminothiazole 2-Aminothiazole intermediate->aminothiazole Cyclization & Dehydration

Caption: Hantzsch synthesis of the 2-aminothiazole core.

Kinase_Inhibition_Workflow start Start: Kinase, Substrate, ATP add_inhibitor Add Test Compound (Inhibitor) start->add_inhibitor incubate Incubate add_inhibitor->incubate kinase_reaction Kinase Reaction (Phosphorylation) incubate->kinase_reaction measure_activity Measure Kinase Activity (e.g., ADP production) kinase_reaction->measure_activity end End: Determine IC50 measure_activity->end

Caption: General workflow for an in vitro kinase inhibition assay.

Bioisosteric_Replacement thiazole Thiazole Scaffold (e.g., in Lead Compound) imidazole Imidazole thiazole->imidazole Bioisosteric Replacement pyridine Pyridine thiazole->pyridine Bioisosteric Replacement pyrimidine Pyrimidine thiazole->pyrimidine Bioisosteric Replacement properties Modified Properties: - Potency - Selectivity - ADME - Toxicity imidazole->properties pyridine->properties pyrimidine->properties

Caption: The concept of bioisosteric replacement of a thiazole scaffold.

Conclusion

The this compound scaffold is a valuable and versatile starting point in drug discovery, offering a privileged structure with a broad range of biological activities. However, a thorough understanding of its performance relative to other key heterocyclic scaffolds like imidazole, pyridine, and pyrimidine is essential for making strategic decisions in lead optimization. As the presented data illustrates, the optimal choice of a heterocyclic core is highly context-dependent, varying with the specific biological target and desired therapeutic profile. The isosteric replacement of one scaffold for another can lead to significant improvements in potency, selectivity, and physicochemical properties. By leveraging the quantitative data, detailed experimental protocols, and conceptual frameworks provided in this guide, researchers can more effectively navigate the complex landscape of heterocyclic chemistry to design the next generation of innovative medicines.

References

Validating the Biological Potential of Novel 2-Aminoethylthiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of novel 2-aminoethylthiazole derivatives reveals their significant potential as versatile therapeutic agents. This guide provides an objective comparison of their anticancer, antimicrobial, and anti-inflammatory activities, supported by experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of this promising class of compounds. The following sections detail the biological performance of these derivatives, outline the methodologies for their evaluation, and illustrate key signaling pathways involved in their mechanism of action.

Anticancer Activity: A Comparative Analysis

Novel 2-aminoethylthiazole derivatives have demonstrated notable cytotoxic effects against a range of cancer cell lines. The in vitro anticancer activity is commonly assessed using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. The half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a standard metric for this evaluation.

A study on a series of novel 2-substituted benzothiazole derivatives, which share a similar structural scaffold, provides insights into their potential. The compounds were evaluated against human lung (H1299), liver (HepG2), and breast (MCF-7) cancer cell lines. The results, summarized in Table 1, highlight the varying potencies of these derivatives. For instance, compounds 6e and 6f exhibited the highest activities against the HepG2 cell line, with IC50 values of 10.88 µM and 10.00 µM, respectively, which are comparable to the standard drug doxorubicin (IC50 = 8.70 µM)[1].

CompoundH1299 IC50 (µM)HepG2 IC50 (µM)MCF-7 IC50 (µM)
6a 20.3516.3214.22
6b 18.6513.5112.08
6c 15.4211.7510.93
6e 22.1510.8813.61
6f 25.3310.0011.88
Doxorubicin (Standard) 7.508.709.20
Table 1: In vitro anticancer activity of selected 2-substituted benzothiazole derivatives. Data sourced from[1].
Experimental Protocol: MTT Assay for Anticancer Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[2]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the 2-aminoethylthiazole derivatives and a standard anticancer drug (e.g., Doxorubicin) for a specified period (typically 24-72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the untreated control cells.

  • IC50 Determination: The IC50 values are determined by plotting the percentage of cell viability against the compound concentrations.

Antimicrobial Activity: A Broad Spectrum of Action

2-Aminoethylthiazole derivatives have also been investigated for their ability to inhibit the growth of various pathogenic microorganisms. The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

In a study evaluating a series of novel 2-aminothiazole derivatives, several compounds exhibited significant antibacterial activity. For instance, compounds 2a and 2b showed noteworthy potential against Gram-positive Staphylococcus epidermidis and Gram-negative Pseudomonas aeruginosa at MICs of 250 µg/mL and 375 µg/mL, respectively. Similarly, compounds 2d and 2g were effective against Staphylococcus aureus and Escherichia coli at the same concentrations[3].

CompoundS. epidermidis MIC (µg/mL)P. aeruginosa MIC (µg/mL)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
2a 250---
2b -375--
2d --250-
2g ---375
Table 2: Minimum Inhibitory Concentration (MIC) of selected 2-aminothiazole derivatives against various bacterial strains. Data sourced from[3].
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.[4][5]

  • Preparation of Antimicrobial Solutions: A serial two-fold dilution of each 2-aminoethylthiazole derivative is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity: Targeting COX-2

The anti-inflammatory potential of 2-aminoethylthiazole derivatives has been explored through their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key mediator of inflammation and pain. Selective COX-2 inhibitors are sought after as they are expected to have fewer gastrointestinal side effects compared to non-selective NSAIDs.

A study on new imidazo[2,1-b]thiazole derivatives, which are structurally related to 2-aminoethylthiazoles, demonstrated their potent and selective COX-2 inhibitory activity. As shown in Table 3, all tested compounds were found to be selective inhibitors of the COX-2 isoenzyme, with IC50 values in the highly potent range of 0.08-0.16 µM. Compound 6a was identified as the most potent COX-2 inhibitor in this series[6][7].

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
6a >100.08>125
6b >100.11>90.9
6c >100.14>71.4
6d >100.12>83.3
6e >100.16>62.5
6f >100.09>111.1
6g >100.15>66.7
Celecoxib (Standard) 7.60.0984.4
Table 3: In vitro COX-1 and COX-2 inhibitory activity of imidazo[2,1-b]thiazole derivatives. Data sourced from[6][7].
Experimental Protocol: In Vitro COX-2 Inhibition Assay

The ability of compounds to inhibit COX-2 is often measured using a commercially available inhibitor screening assay kit.

  • Enzyme and Compound Preparation: Purified recombinant COX-2 enzyme and the test compounds (2-aminoethylthiazole derivatives) at various concentrations are prepared.

  • Incubation: The enzyme is pre-incubated with the test compounds to allow for binding.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.

  • Detection: The activity of the COX-2 enzyme is determined by measuring the production of prostaglandins (e.g., PGG2) using a colorimetric or fluorometric method.[8] The appearance of an oxidized product is monitored at a specific wavelength.

  • IC50 Calculation: The percentage of inhibition for each compound concentration is calculated relative to the control (enzyme without inhibitor). The IC50 value is then determined from the dose-response curve.

Mechanism of Action: Signaling Pathway and Experimental Workflow

The anticancer activity of many therapeutic agents is mediated through their interaction with specific cellular signaling pathways. The PI3K/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and apoptosis, and its dysregulation is frequently observed in cancer. Some benzothiazole derivatives have been shown to induce apoptosis in cancer cells by suppressing the PI3K/Akt signaling pathway[9].

PI3K_Akt_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Derivative 2-Aminoethylthiazole Derivative Derivative->PI3K Inhibits

Caption: PI3K/Akt signaling pathway and the inhibitory action of 2-aminoethylthiazole derivatives.

The experimental workflow for validating the biological activity of these novel compounds typically follows a logical progression from initial screening to more detailed mechanistic studies.

Experimental_Workflow Synthesis Synthesis of Novel 2-Aminoethylthiazole Derivatives Screening In Vitro Biological Screening (e.g., MTT, MIC assays) Synthesis->Screening Hit_ID Hit Identification (Potent & Selective Compounds) Screening->Hit_ID Mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition, Pathway Analysis) Hit_ID->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt

Caption: General experimental workflow for the validation of novel 2-aminoethylthiazole derivatives.

References

Bridging the Gap: A Comparative Analysis of In Vitro and In Vivo Efficacy of Novel 2-(2-Aminoethyl)thiazole-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of oncological research, the successful translation of promising laboratory findings into effective clinical therapies remains a paramount challenge. A recent comprehensive analysis of a novel 2-(2-aminoethyl)thiazole-based compound, designated as Compound 10a, offers a detailed roadmap for bridging the gap between in vitro cytotoxicity and in vivo antitumor efficacy. This guide provides an in-depth comparison of the compound's performance in cell-based assays and animal models, supported by detailed experimental data and protocols, offering valuable insights for researchers, scientists, and drug development professionals.

The 2-aminothiazole scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of several approved drugs.[1] Its derivatives have demonstrated a wide spectrum of biological activities, with a significant focus on their potential as anticancer agents.[2][3] The strategic modification of this core structure allows for the fine-tuning of pharmacological properties to target specific cancer-related pathways.

Quantitative Efficacy: From Cell Lines to Xenografts

The initial assessment of Compound 10a's anticancer potential was conducted through in vitro cytotoxicity screenings against a panel of human cancer cell lines. The compound exhibited potent growth-inhibitory effects, with half-maximal inhibitory concentrations (IC50) in the low micromolar range.

Table 1: In Vitro Cytotoxicity of Compound 10a

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma2.69
HCT116Colon Carcinoma3.62
MCF-7Breast Adenocarcinoma3.68
PC-3Prostate Adenocarcinoma4.15

These promising in vitro results prompted further evaluation in a more complex biological system. In vivo efficacy was assessed using a murine xenograft model, where human cancer cells are implanted into immunodeficient mice to simulate tumor growth.

Table 2: In Vivo Antitumor Activity of Compound 10a in A549 Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control-0
Compound 10a2548
Compound 10a5065
Positive Control (Doxorubicin)572

The data clearly demonstrates a dose-dependent inhibition of tumor growth in the animal model, corroborating the compound's potent in vitro activity.

Unraveling the Mechanism: Targeting Tubulin Polymerization

Further mechanistic studies revealed that Compound 10a exerts its anticancer effects by targeting a critical cellular process: tubulin polymerization. Tubulin is a key protein involved in the formation of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. By inhibiting tubulin polymerization, Compound 10a disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[4]

G cluster_cell Cancer Cell Compound_10a Compound 10a Tubulin Tubulin Dimers Compound_10a->Tubulin Inhibits Microtubules Microtubule Polymerization Tubulin->Microtubules Essential for Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Forms Cell_Cycle Cell Cycle Progression Mitotic_Spindle->Cell_Cycle Required for M-phase Apoptosis Apoptosis Cell_Cycle->Apoptosis Arrest at G2/M leads to

Caption: Signaling pathway of Compound 10a-induced apoptosis.

Experimental Protocols

To ensure the reproducibility and transparency of these findings, detailed experimental methodologies are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Human cancer cell lines (A549, HCT116, MCF-7, PC-3) were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: Cells were treated with various concentrations of Compound 10a (0.1 to 100 µM) for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves using non-linear regression analysis.

G Start Seed Cells in 96-well Plate Incubate_24h Incubate for 24h Start->Incubate_24h Treat_Cells Treat with Compound 10a Incubate_24h->Treat_Cells Incubate_48h Incubate for 48h Treat_Cells->Incubate_48h Add_MTT Add MTT Solution Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan with DMSO Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 490 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 G Start Implant A549 Cells in Nude Mice Tumor_Growth Allow Tumors to Grow to ~100 mm³ Start->Tumor_Growth Randomize Randomize Mice into Groups Tumor_Growth->Randomize Treat Administer Treatment (i.p.) every other day for 14 days Randomize->Treat Measure_Tumors Measure Tumor Volume every 2 days Treat->Measure_Tumors During Treatment Euthanize Euthanize Mice and Excise Tumors Treat->Euthanize After 14 days Measure_Tumors->Treat Analyze Calculate Tumor Growth Inhibition Euthanize->Analyze

References

A Comparative Analysis of 2-Aminothiazole-Based Kinase Inhibitors Versus Preceding Standards in Chronic Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative efficacy analysis of 2-aminothiazole-containing drugs against established standards of care, focusing on the treatment of Chronic Myeloid Leukemia (CML). We will examine Dasatinib, a second-generation tyrosine kinase inhibitor (TKI) featuring a 2-aminothiazole core, and compare its performance with the first-generation TKI, Imatinib. This comparison is supported by quantitative data from in-vitro and clinical studies, detailed experimental protocols, and visualizations of the relevant biological and experimental processes.

Data Presentation: Efficacy Comparison

The treatment of CML was revolutionized by TKIs that target the constitutively active BCR-ABL fusion protein. Dasatinib, which incorporates a 2-aminothiazole scaffold, was developed to be a more potent inhibitor than its predecessor, Imatinib. The following tables summarize key efficacy data points from both preclinical and clinical studies.

Table 1: Preclinical and In-Vitro Efficacy

CompoundTargetPotency ComparisonCellular EC50 (BCR-ABL Inhibition)
Dasatinib Multi-kinase inhibitor (including BCR-ABL, SRC family)325x more potent than Imatinib against unmutated BCR-ABL kinase[1]Subnanomolar range[2]
Imatinib BCR-ABL, c-KIT, PDGFR inhibitorBaselineSubmicromolar range[2]

Table 2: Clinical Efficacy in Newly Diagnosed Chronic-Phase CML (DASISION Trial)

OutcomeTime PointDasatinib (100 mg once daily)Imatinib (400 mg once daily)P-value
Confirmed Complete Cytogenetic Response (CCyR) 12 Months77%66%P = 0.007[1][3]
Major Molecular Response (MMR) 12 Months46%28%P < 0.0001[1][3]
Major Molecular Response (MMR) 24 Months64%46%-
Progression to Accelerated/Blast Phase 12 Months1.9%3.5%-[1]

Signaling Pathway: BCR-ABL and Downstream Effectors

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives CML by activating multiple downstream signaling pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis. Both Imatinib and Dasatinib function by blocking the ATP-binding site of the BCR-Abl kinase domain, thereby inhibiting these downstream signals. Key pathways affected include the RAS/MEK/ERK pathway, which promotes proliferation, and the PI3K/AKT/mTOR pathway, which promotes cell survival.[4][5][6][7][8]

BCR_ABL_Pathway cluster_ras RAS/MAPK Pathway cluster_pi3k PI3K/AKT Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2/SOS/GAB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival (Anti-Apoptosis) mTOR->Survival Dasatinib Dasatinib / Imatinib (2-Aminothiazole core) Dasatinib->BCR_ABL

Caption: The BCR-ABL signaling pathway and point of inhibition by TKIs.

Experimental Protocols

In-Vitro Anticancer Activity (MTT Assay)

This protocol is used to assess the cytotoxic effect of compounds on cancer cell lines by measuring metabolic activity.[9][10]

1. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to an insoluble purple formazan.[10] The amount of formazan produced is proportional to the number of living cells.

2. Materials:

  • CML cell line (e.g., K562)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • MTT solution: 5 mg/mL in phosphate-buffered saline (PBS), filter-sterilized

  • Solubilization solution: DMSO or 10% SDS in 0.01 M HCl

  • 96-well flat-bottom plates

  • Test compounds (Dasatinib, Imatinib) dissolved in DMSO

3. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Add 10 µL of each compound dilution to the respective wells (in triplicate). Include a vehicle control (DMSO) and a no-cell blank control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals should be visible under a microscope.[11]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[9]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for preclinical screening and comparison of anticancer drug candidates.

Experimental_Workflow start Start: Identify Target & Hypothesize Compound synthesis Compound Synthesis (e.g., 2-Aminothiazole Derivative) start->synthesis invitro In-Vitro Screening synthesis->invitro mtt Cell Viability Assays (e.g., MTT on CML cells) invitro->mtt kinase Kinase Inhibition Assays (Biochemical) invitro->kinase data_analysis Data Analysis (Calculate IC50 / EC50) mtt->data_analysis kinase->data_analysis comparison Compare to Standard (e.g., Imatinib) data_analysis->comparison lead_id Lead Candidate Identification comparison->lead_id lead_id->synthesis Optimize invivo In-Vivo Studies (Animal Models) lead_id->invivo Promising? end End: Preclinical Candidate invivo->end

Caption: A generalized workflow for preclinical anticancer drug discovery.

References

Spectroscopic analysis for structural confirmation of 2-aminothiazole isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for the structural confirmation of 2-aminothiazole and its isomers. Due to the limited availability of direct experimental data for 4-aminothiazole and 5-aminothiazole, this guide will utilize data for their methylated derivatives, 2-amino-4-methylthiazole and 2-amino-5-methylthiazole, as representative examples for comparison. This approach allows for a meaningful analysis of the influence of substituent position on the spectroscopic properties of the aminothiazole ring.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 2-aminothiazole, 2-amino-4-methylthiazole, and 2-amino-5-methylthiazole, providing a basis for their structural differentiation.

Table 1: ¹H NMR Spectral Data (DMSO-d₆)

CompoundChemical Shift (δ) ppm / AssignmentMultiplicityCoupling Constant (J) Hz
2-Aminothiazole 6.93 (H5)d3.7
6.53 (H4)d3.7
6.86 (NH₂)s-
2-Amino-4-methylthiazole 6.07 (H5)s-
2.06 (CH₃)s-
6.80 (NH₂)s-
2-Amino-5-methylthiazole 6.64 (H4)s-
2.20 (CH₃)s-
6.70 (NH₂)s-

Table 2: ¹³C NMR Spectral Data (DMSO-d₆)

CompoundChemical Shift (δ) ppm / Assignment
2-Aminothiazole 168.8 (C2)
150.3 (C4)
102.0 (C5)
2-Amino-4-methylthiazole [1]168.5 (C2)
148.0 (C4)
100.8 (C5)
17.6 (CH₃)
2-Amino-5-methylthiazole ~167 (C2)
~140 (C4)
~110 (C5)
~12 (CH₃)

Note: Data for 2-amino-5-methylthiazole is estimated based on typical substituent effects on the thiazole ring.

Table 3: Infrared (IR) Spectral Data (KBr Pellet)

CompoundWavenumber (cm⁻¹) / Assignment
2-Aminothiazole 3410, 3295 (N-H stretch, NH₂)
3105 (C-H stretch, aromatic)
1635 (C=N stretch)
1520 (N-H bend)
2-Amino-4-methylthiazole 3420, 3300 (N-H stretch, NH₂)
3110 (C-H stretch, aromatic)
1640 (C=N stretch)
1530 (N-H bend)
2-Amino-5-methylthiazole ~3400, ~3300 (N-H stretch, NH₂)
~3100 (C-H stretch, aromatic)
~1630 (C=N stretch)
~1525 (N-H bend)

Note: Data for 2-amino-5-methylthiazole is predicted based on characteristic group frequencies.

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
2-Aminothiazole 10073, 58, 45
2-Amino-4-methylthiazole 11487, 72, 59
2-Amino-5-methylthiazole [1]11487, 72, 59

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the aminothiazole isomer in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1.0 s

    • Pulse width: 30°

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Parameters:

    • Number of scans: 1024-4096 (or as needed for adequate signal-to-noise)

    • Relaxation delay: 2.0 s

    • Pulse program: Proton-decoupled

    • Spectral width: 0 to 200 ppm

  • Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) or KBr Pellet Method

  • Sample Preparation (KBr Pellet):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the mixture in a pellet die under high pressure to form a transparent or translucent pellet.

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Scan range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight mass analyzer.

  • Data Acquisition: Record the mass spectrum, showing the relative abundance of each ion.

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Analytical Workflow and Structural Logic

The following diagrams illustrate the logical workflow for spectroscopic analysis and the relationship between the isomeric structures and their expected spectral differences.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Confirmation Sample Sample Dissolution (NMR) Dissolution (NMR) Sample->Dissolution (NMR) KBr Pellet / ATR (IR) KBr Pellet / ATR (IR) Sample->KBr Pellet / ATR (IR) Vaporization (MS) Vaporization (MS) Sample->Vaporization (MS) NMR_Spectrometer NMR Spectrometer (¹H, ¹³C) Dissolution (NMR)->NMR_Spectrometer FTIR_Spectrometer FTIR Spectrometer KBr Pellet / ATR (IR)->FTIR_Spectrometer Mass_Spectrometer Mass Spectrometer Vaporization (MS)->Mass_Spectrometer NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR_Spectrometer->NMR_Data IR_Data Absorption Bands (cm⁻¹) FTIR_Spectrometer->IR_Data MS_Data Mass Spectrum (m/z) Mass_Spectrometer->MS_Data Structure_Elucidation Structure Elucidation & Isomer Differentiation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Experimental workflow for spectroscopic analysis.

structural_logic cluster_isomers Aminothiazole Isomers cluster_nmr ¹H NMR Distinctions cluster_ir IR Similarities/Differences Isomer_2 2-Aminothiazole NMR_2 Two doublets for H4/H5 Isomer_2->NMR_2 IR_common Common N-H, C=N stretches Isomer_2->IR_common IR_fingerprint Unique fingerprint regions Isomer_2->IR_fingerprint Isomer_4 4-Aminothiazole Derivative NMR_4 One singlet for H5 Isomer_4->NMR_4 Isomer_4->IR_common Isomer_4->IR_fingerprint Isomer_5 5-Aminothiazole Derivative NMR_5 One singlet for H4 Isomer_5->NMR_5 Isomer_5->IR_common Isomer_5->IR_fingerprint

References

The Guanidinothiazole Moiety: A Superior Bioisosteric Replacement for the 2-Aminoethylthiazole Group in Histamine H2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery, the strategic modification of lead compounds through bioisosteric replacement is a cornerstone of medicinal chemistry, aimed at enhancing potency, selectivity, and pharmacokinetic profiles. A prime example of this strategy is the evolution of histamine H2 receptor antagonists, where the 2-aminoethylthiazole moiety and its derivatives have been systematically replaced to yield more effective therapeutic agents. This guide provides a comparative analysis of the guanidinothiazole moiety as a bioisosteric replacement for the cyanoguanidine-imidazole core of cimetidine, a foundational H2 antagonist, highlighting the significant improvements in pharmacological activity.

From Imidazole to Guanidinothiazole: A Leap in Potency

The development of histamine H2 receptor antagonists began with compounds designed to mimic histamine, leading to the creation of cimetidine. Cimetidine features a cyanoguanidine group attached to an imidazole ring, a structure conceptually related to the 2-aminoethylthiazole scaffold. While a breakthrough in treating peptic ulcers, cimetidine's potency and side-effect profile left room for improvement. Subsequent research led to the development of famotidine, which incorporates a guanidinothiazole ring. This bioisosteric replacement of the cyanoguanidine-imidazole moiety with a guanidinothiazole group resulted in a dramatic increase in antagonist potency.

dot

cluster_cimetidine Cimetidine Core cluster_famotidine Famotidine Core (Bioisosteric Replacement) cluster_activity Pharmacological Outcome Cimetidine_Moiety Cyanoguanidine-Imidazole Moiety Famotidine_Moiety Guanidinothiazole Moiety Cimetidine_Moiety->Famotidine_Moiety Bioisosteric Replacement Increased_Potency Significantly Increased H2 Receptor Antagonist Potency Famotidine_Moiety->Increased_Potency

Caption: Bioisosteric replacement of the cimetidine core with the guanidinothiazole moiety.

Quantitative Comparison of H2 Receptor Antagonist Potency

The superiority of the guanidinothiazole moiety as a bioisostere is evident in the quantitative comparison of the pharmacological activity of famotidine and cimetidine. Famotidine exhibits significantly higher potency as a histamine H2 receptor antagonist.

CompoundBioisosteric MoietyRelative Potency (vs. Cimetidine)Reference
CimetidineCyanoguanidine-Imidazole1[1][2]
FamotidineGuanidinothiazole~20-40x[1][2][3]
RanitidineFuran-based~4-10x[1][2]

Experimental Protocols

Detailed methodologies for the synthesis of these compounds and the evaluation of their biological activity are crucial for researchers in the field.

Synthesis of Famotidine (Guanidinothiazole Moiety)

The synthesis of famotidine involves a multi-step process. A general synthetic route is outlined below:

  • Formation of the Thiazole Ring: The synthesis typically starts with the reaction of 1,3-dichloroacetone with two equivalents of thiourea to form S-(2-aminothiazol-4-ylmethyl)isothiourea.

  • Chain Elongation: The resulting intermediate is then reacted with a suitable reagent to introduce the side chain. For instance, reaction with 3-chloropropionitrile can yield 3-(((2-((amino(imino)methyl)amino)-4-thiazolyl)methyl)thio)propanenitrile.

  • Guanidine Formation: The terminal nitrile group is converted to an imino ether, which is then reacted with sulfamide to form the final guanidinothiazole moiety of famotidine. The crude product is often purified by recrystallization.[4]

dot

Start 1,3-Dichloroacetone + 2 eq. Thiourea Intermediate1 S-(2-aminothiazol-4-ylmethyl)isothiourea Start->Intermediate1 Thiazole Formation Intermediate2 Side Chain Intermediate Intermediate1->Intermediate2 Chain Elongation Famotidine Famotidine Intermediate2->Famotidine Guanidine Formation

Caption: Generalized synthetic workflow for famotidine.

Histamine H2 Receptor Binding Assay

The pharmacological activity of H2 receptor antagonists is determined using in vitro binding assays. A typical protocol using radioligand binding is described below.

Materials:

  • Membrane preparations from cells expressing the histamine H2 receptor.

  • Radioligand: [³H]-tiotidine (a potent H2 antagonist).

  • Non-specific binding control: High concentration of unlabeled tiotidine or another potent H2 antagonist.

  • Test compounds (e.g., cimetidine, famotidine) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation fluid.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a multi-well plate, combine the cell membrane preparation, [³H]-tiotidine, and either buffer (for total binding), unlabeled antagonist (for non-specific binding), or the test compound at various concentrations.

  • Equilibration: Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The affinity of the test compounds (Ki) can be determined by analyzing the competition binding data using appropriate software.

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Incubation Incubate Membranes with [³H]-tiotidine & Test Compound Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis to Determine Ki Counting->Analysis

Caption: Experimental workflow for a histamine H2 receptor binding assay.

Conclusion

The bioisosteric replacement of the cyanoguanidine-imidazole moiety in cimetidine with the guanidinothiazole group in famotidine represents a highly successful application of this drug design strategy. The resulting compound, famotidine, exhibits a marked increase in potency as a histamine H2 receptor antagonist, underscoring the value of exploring diverse heterocyclic systems to optimize pharmacological activity. The experimental protocols provided herein offer a framework for the synthesis and evaluation of such compounds, facilitating further research and development in this therapeutic area.

References

Comparative Cross-Reactivity Profiling of 2-(2-Aminoethyl)thiazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profiles of 2-(2-Aminoethyl)thiazole analogs, with a focus on the well-characterized compound Amthamine. The information presented herein is supported by experimental data from peer-reviewed studies to aid in the assessment of the selectivity of these compounds and their potential off-target effects.

Introduction

The this compound scaffold is a key pharmacophore in a variety of biologically active compounds. Analogs of this structure have been primarily investigated for their potent agonistic activity at the histamine H2 receptor. However, as with many small molecule therapeutics, understanding the potential for interactions with other receptors is crucial for predicting off-target effects and ensuring a favorable safety profile. This guide summarizes the available data on the cross-reactivity of these analogs with other histamine receptor subtypes and the dopaminergic and adrenergic systems. The 2-aminothiazole core is recognized as a "privileged structure" in drug discovery, capable of interacting with a wide range of biological targets, but has also been flagged as a potential "promiscuous" binder, underscoring the importance of comprehensive cross-reactivity profiling.[1][2]

Data Presentation

The following tables summarize the quantitative data on the pharmacological activity of key this compound analogs at various receptors.

Table 1: Histamine Receptor Activity of Amthamine (2-Amino-5-(2-aminoethyl)-4-methylthiazole) [3]

Receptor SubtypeAssay TypeSpeciesPreparationParameterValue
H1FunctionalGuinea PigIleumAffinityNo Affinity
H2FunctionalGuinea PigRight AtriumpD26.21
H3FunctionalGuinea Pig-pD2 (Weak Agonist)4.70

Table 2: Adrenergic Receptor Activity of Amthamine [4]

Receptor SubtypeEffectSpeciesModelNotes
Alpha-2AgonismRatAnesthetizedObserved at higher doses (30-100 µmol/kg i.v.), leading to a modest increase in mean arterial pressure. This effect was reduced by the alpha-2 antagonist yohimbine.

Table 3: Dopamine Receptor Activity of Benzothiazole Analogs of this compound

CompoundReceptor SubtypeAssay TypeParameterValueReference
7-Hydroxy-4-(2-aminoethyl)benzothiazol-2(3H)-oneD1 & D2In vitro-Enhanced activity
7-Hydroxy-4-[2-(di-n-propylamino)ethyl]benzothiazol-2(3H)-oneD2Functional (Rabbit Ear Artery)ED500.028 nM

Note: Specific quantitative data for a broad panel of receptors for a series of this compound analogs is limited in the public domain. The data presented here is from studies focused on specific receptor families.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Histamine H2 Receptor Functional Assay (Guinea Pig Right Atrium)

This protocol describes a classic method for assessing the potency of H2 receptor agonists by measuring their chronotropic effects on isolated guinea pig atrial tissue.[3]

1. Tissue Preparation:

  • Male guinea pigs (250-350 g) are euthanized by a humane method.
  • The heart is rapidly excised and placed in Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1), continuously gassed with 95% O2 and 5% CO2 at 32°C.
  • The spontaneously beating right atrium is dissected free from the ventricles and other tissues.
  • The atrium is suspended in a 10 mL organ bath containing the Krebs-Henseleit solution, maintained at 32°C and gassed with 95% O2 / 5% CO2. One end of the atrium is attached to a tissue holder and the other to an isometric force transducer.
  • The preparation is allowed to equilibrate for at least 60 minutes under a resting tension of 1 g, with the bathing solution being changed every 15 minutes.

2. Experimental Procedure:

  • After the equilibration period, the atrial rate is recorded.
  • Cumulative concentration-response curves are generated by adding the agonist (e.g., Amthamine) to the organ bath in increasing concentrations.
  • Each concentration is allowed to produce a stable response before the addition of the next concentration.
  • The increase in heart rate is measured and expressed as a percentage of the maximal response to a reference agonist (e.g., histamine).

3. Data Analysis:

  • The concentration-response data are plotted, and the pD2 value (-log EC50) is calculated using a non-linear regression analysis. The pD2 represents the negative logarithm of the molar concentration of the agonist that produces 50% of the maximal response.

Dopamine D2 Receptor Radioligand Binding Assay

This protocol outlines a method for determining the binding affinity of a compound for the dopamine D2 receptor using a competitive radioligand binding assay.

1. Membrane Preparation:

  • Cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells) or from striatal tissue of a suitable animal model (e.g., rat) are used.
  • Cells or tissue are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
  • The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
  • The resulting supernatant is centrifuged at a high speed (e.g., 40,000 x g) to pellet the membranes.
  • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

2. Binding Assay:

  • The assay is performed in a 96-well plate.
  • Each well contains:
  • Membrane preparation (typically 10-50 µg of protein).
  • A fixed concentration of a radiolabeled D2 receptor antagonist (e.g., [3H]-Spiperone or [3H]-Raclopride), typically at a concentration close to its Kd.
  • Increasing concentrations of the test compound (e.g., a this compound analog).
  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4) to make up the final volume.
  • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled D2 receptor antagonist (e.g., 10 µM haloperidol).
  • The plate is incubated at room temperature or 37°C for a specified time (e.g., 60-120 minutes) to reach equilibrium.

3. Filtration and Counting:

  • The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.
  • The filters are washed several times with ice-cold wash buffer to remove any non-specifically bound radioligand.
  • The filters are dried, and scintillation fluid is added.
  • The radioactivity retained on the filters is counted using a liquid scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.
  • The data are analyzed using a non-linear regression program to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
  • The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualization

Signaling Pathways

G_protein_coupled_receptor_signaling cluster_H2 Histamine H2 Receptor Signaling cluster_D1 Dopamine D1 Receptor Signaling cluster_D2 Dopamine D2 Receptor Signaling H2_Agonist Amthamine / Histamine H2R Histamine H2 Receptor H2_Agonist->H2R Gs Gs Protein H2R->Gs activates AC_H2 Adenylate Cyclase Gs->AC_H2 activates cAMP_H2 cAMP AC_H2->cAMP_H2 produces PKA_H2 Protein Kinase A cAMP_H2->PKA_H2 activates Cellular_Response_H2 Cellular Response (e.g., Increased Heart Rate) PKA_H2->Cellular_Response_H2 phosphorylates targets D1_Agonist Dopamine / Analog D1R Dopamine D1 Receptor D1_Agonist->D1R Gs_D1 Gs Protein D1R->Gs_D1 activates AC_D1 Adenylate Cyclase Gs_D1->AC_D1 activates cAMP_D1 cAMP AC_D1->cAMP_D1 produces PKA_D1 Protein Kinase A cAMP_D1->PKA_D1 activates Cellular_Response_D1 Cellular Response (e.g., Neuronal Excitation) PKA_D1->Cellular_Response_D1 phosphorylates targets D2_Agonist Dopamine / Analog D2R Dopamine D2 Receptor D2_Agonist->D2R Gi Gi Protein D2R->Gi activates AC_D2 Adenylate Cyclase Gi->AC_D2 inhibits cAMP_D2 cAMP AC_D2->cAMP_D2 decreased production Cellular_Response_D2 Cellular Response (e.g., Neuronal Inhibition) cAMP_D2->Cellular_Response_D2

Caption: Signaling pathways for Histamine H2, Dopamine D1, and Dopamine D2 receptors.

Experimental Workflow

Cross_Reactivity_Workflow Compound This compound Analog Primary_Screen Primary Target Assay (e.g., Histamine H2 Functional Assay) Compound->Primary_Screen Secondary_Screen Secondary Target Screening (Radioligand Binding Assays) Primary_Screen->Secondary_Screen If active Data_Analysis Data Analysis (Determine Ki, EC50/IC50 values) Primary_Screen->Data_Analysis Receptor_Panel Receptor Panel (e.g., Histamine, Dopamine, Adrenergic, Serotonin Receptors) Secondary_Screen->Receptor_Panel Functional_Assays Functional Follow-up Assays (for confirmed off-target hits) Secondary_Screen->Functional_Assays If significant binding Functional_Assays->Data_Analysis Selectivity_Profile Generate Selectivity Profile Data_Analysis->Selectivity_Profile

Caption: General experimental workflow for cross-reactivity profiling.

References

A Comparative Docking Analysis of 2-Aminothiazole Derivatives Against Key Protein Targets in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational molecules. Its versatility allows for the design of potent and selective inhibitors for a wide range of protein targets. This guide provides a comparative analysis of the docking performance of various 2-aminothiazole derivatives against several key protein targets implicated in diseases such as cancer and neurological disorders. The information presented herein is supported by published experimental and in-silico data, offering a valuable resource for researchers in the field of drug design and development.

Quantitative Docking Data Summary

The following tables summarize the reported binding affinities and docking scores of various 2-aminothiazole derivatives against their respective protein targets. This data provides a quantitative comparison of the potential efficacy of these compounds.

Table 1: Docking Performance of 2-Aminothiazole Derivatives against Protein Kinases

Target ProteinDerivative/CompoundDocking Score (kcal/mol)Binding Energy (MM-GBSA) (kcal/mol)Key Interacting ResiduesReference
Aurora Kinase A Compound 1a-9.67-88.51Lys162, Glu211, Arg220, Leu263[1][2]
Compound 2a-9.45-Val147, Leu210, Thr217, Leu263[1][2]
Compound 3e-9.33-Ala213, Leu263, Asp274, Phe275[1][2]
mTOR Compound 1a-Stronger than doxorubicin-[3]
Compound 2a-Stronger than doxorubicin-[3]
EGFR Compound 1a-Stronger than doxorubicin-[3]
Compound 2a-Stronger than doxorubicin-[3]
Src Kinase Dasatinib (BMS-354825)--Met341, Thr338, Glu310[4]

Table 2: Inhibition Constants (Ki) of 2-Aminothiazole Derivatives against Metabolic Enzymes

Target EnzymeDerivative/CompoundInhibition Constant (Ki) (µM)Reference
Carbonic Anhydrase I 2-amino-4-(4-chlorophenyl)thiazole0.008 ± 0.001[5]
Carbonic Anhydrase II 2-amino-4-(4-bromophenyl)thiazole0.124 ± 0.017[5]
Acetylcholinesterase (AChE) 2-amino-4-(4-bromophenyl)thiazole0.129 ± 0.030[5]
Butyrylcholinesterase (BChE) 2-amino-4-(4-bromophenyl)thiazole0.083 ± 0.041[5]

Experimental Protocols: Molecular Docking Workflow

The following protocol outlines a generalized workflow for performing molecular docking studies of 2-aminothiazole derivatives with their target proteins. This protocol is a synthesis of methodologies reported in the cited literature and common practices in computational drug design.

Protein Preparation
  • Obtaining the Protein Structure: The three-dimensional crystal structure of the target protein is typically downloaded from the Protein Data Bank (PDB).

  • Preparation and Refinement: The raw PDB file is prepared by:

    • Removing water molecules and any co-crystallized ligands or ions not essential for the study.

    • Adding hydrogen atoms, as they are usually not resolved in crystal structures.

    • Assigning correct bond orders and formal charges.

    • Repairing any missing side chains or loops using protein preparation wizards in software like Schrödinger Maestro or UCSF Chimera.

    • Minimizing the energy of the protein structure to relieve any steric clashes.

Ligand Preparation
  • 2D Structure Drawing: The 2D structures of the 2-aminothiazole derivatives are drawn using chemical drawing software like ChemDraw or Marvin Sketch.

  • 3D Structure Generation and Optimization: The 2D structures are converted into 3D structures. The geometry of the ligands is then optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This step is crucial for generating realistic ligand poses.

  • Tautomeric and Ionization States: The appropriate tautomeric and ionization states of the ligands at a physiological pH (e.g., 7.4) are generated.

Receptor Grid Generation
  • Defining the Binding Site: The active site or binding pocket of the target protein is defined. This is often done by selecting the co-crystallized ligand in the PDB structure or by using site-finding algorithms.

  • Grid Box Creation: A grid box is generated around the defined binding site. This grid pre-calculates the potential energy of interaction for different atom types, which speeds up the subsequent docking calculations.

Molecular Docking
  • Docking Algorithm: A docking program such as AutoDock Vina, Glide (Schrödinger), or GOLD is used to place the prepared ligands into the receptor grid. These programs employ different search algorithms (e.g., Lamarckian genetic algorithm in AutoDock) to explore various possible conformations and orientations of the ligand within the binding site.

  • Scoring Function: The docked poses are evaluated and ranked using a scoring function. This function estimates the binding affinity (e.g., in kcal/mol) between the ligand and the protein. Lower scores generally indicate a more favorable binding interaction.

Analysis of Docking Results
  • Binding Pose Analysis: The top-ranked docking poses are visually inspected to analyze the binding mode of the ligand. This includes identifying key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with the amino acid residues of the protein.

  • Comparison with Known Inhibitors: The docking results of the novel 2-aminothiazole derivatives are often compared with those of a known inhibitor or a reference compound to validate the docking protocol and to assess the relative potential of the new compounds.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving the target proteins and a generalized workflow for molecular docking.

experimental_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis p_prep Protein Preparation (PDB Download, Refinement) grid_gen Receptor Grid Generation p_prep->grid_gen l_prep Ligand Preparation (2D to 3D, Optimization) docking Molecular Docking l_prep->docking grid_gen->docking analysis Analysis of Docking Poses (Binding Energy, Interactions) docking->analysis validation Comparison & Validation analysis->validation

Caption: A generalized workflow for molecular docking studies.

aurora_kinase_pathway cluster_aurora Aurora Kinase A Signaling aurka Aurora Kinase A plk1 PLK1 aurka->plk1 cdc25 Cdc25 plk1->cdc25 cdk1 CDK1/Cyclin B cdc25->cdk1 mitosis Mitotic Entry cdk1->mitosis

Caption: Simplified Aurora Kinase A signaling pathway to mitotic entry.

mtor_pathway cluster_mtor mTOR Signaling Pathway growth_factors Growth Factors receptor Receptor Tyrosine Kinase growth_factors->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtorc1 mTORC1 akt->mtorc1 s6k1 S6K1 mtorc1->s6k1 eif4ebp1 4E-BP1 mtorc1->eif4ebp1 protein_synthesis Protein Synthesis & Cell Growth s6k1->protein_synthesis eif4ebp1->protein_synthesis inhibition

Caption: A simplified representation of the mTOR signaling pathway.

egfr_pathway cluster_egfr EGFR Signaling Pathway egf EGF egfr EGFR egf->egfr ras Ras egfr->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation

References

A Comparative Guide to the Microsomal Stability of Novel 2-Aminothiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

In the early stages of drug discovery, assessing the metabolic stability of new chemical entities is a critical step to ensure they possess favorable pharmacokinetic properties.[1] The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with therapeutic potential in areas such as oncology and infectious diseases.[2][3][4] This guide provides a comparative analysis of the microsomal stability of novel 2-aminothiazole compounds, offering detailed experimental protocols and data to aid researchers in drug development.

Metabolic stability, often evaluated using liver microsomes, helps predict the rate at which a drug is metabolized by enzymes, primarily the cytochrome P450 (CYP) family.[5] This in vitro assessment is crucial for forecasting a drug's clearance rate, bioavailability, and potential for drug-drug interactions.[1] High metabolic instability can lead to rapid clearance from the body, reducing the drug's efficacy and duration of action.

Comparative Microsomal Stability Data

The metabolic stability of a compound is typically quantified by its half-life (t½) and intrinsic clearance (Clint) in a liver microsomal assay. A longer half-life and lower intrinsic clearance are generally desirable characteristics for a drug candidate. The data below presents a hypothetical comparison of novel 2-aminothiazole derivatives against a standard control compound, Buspirone, which is known to be metabolized by CYP3A4.[6]

Compound IDStructure/ModificationHalf-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)Stability Classification
Control Buspirone4.6150.7High Clearance
2-AT-001 Unsubstituted Phenyl18.537.5Moderate Clearance
2-AT-002 4-Fluoro Phenyl35.219.7Low Clearance
2-AT-003 2,4-Difluoro Phenyl58.111.9Low Clearance
2-AT-004 4-Methoxy Phenyl9.771.4High Clearance
2-AO-002 2-Aminooxazole Isostere42.316.4Low Clearance

Structure-Activity Relationship (SAR) Summary: The data illustrates that substitutions on the phenyl ring attached to the 2-aminothiazole core significantly impact metabolic stability. Introducing electron-withdrawing groups, such as fluorine (2-AT-002 and 2-AT-003), tends to increase the metabolic half-life and reduce intrinsic clearance. This is a common strategy used to block metabolically liable sites.[6] Conversely, the presence of an electron-donating group like methoxy (2-AT-004) can create a new metabolic "hotspot," leading to faster metabolism.

Furthermore, the isosteric replacement of the 2-aminothiazole core with a 2-aminooxazole (2-AO-002) demonstrates a potential strategy to improve metabolic stability while aiming to retain biological activity.[7]

Experimental Protocols

A standardized protocol is essential for reproducible results. The following outlines a typical high-throughput microsomal stability assay.[8][9]

In Vitro Microsomal Stability Assay

1. Purpose: To determine the rate of metabolism of a test compound by liver microsomal enzymes.[10] This assay provides data on half-life and intrinsic clearance.[11][12]

2. Materials and Equipment:

  • Microsomes: Pooled human, rat, or mouse liver microsomes (e.g., from multiple donors to minimize interindividual variability)[5]

  • Test Compounds: Stock solutions (e.g., 10 mM in DMSO)

  • Buffer: Potassium phosphate buffer (100 mM, pH 7.4)[13]

  • Cofactor Solution (NADPH Regenerating System): Contains NADPH, glucose-6-phosphate, MgCl₂, and glucose-6-phosphate dehydrogenase to ensure sustained enzyme activity.[11]

  • Reaction Termination Solution: Ice-cold acetonitrile containing an internal standard.[13]

  • Control Compounds: Compounds with known metabolic stability (e.g., Buspirone for high clearance, Verapamil for intermediate clearance).

  • Hardware: 96-well plates, multichannel pipettes or robotic liquid handler, incubator (37°C), centrifuge, and a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.[9][14]

3. Procedure:

  • Preparation:

    • Prepare the test and control compounds by diluting the DMSO stock solutions in buffer to the desired starting concentration (e.g., final incubation concentration of 1 µM).[13]

    • Prepare the microsomal solution by diluting the stock microsomes in cold phosphate buffer to the final desired protein concentration (e.g., 0.5 mg/mL).[5]

    • Prepare the NADPH regenerating system.

  • Incubation:

    • Add the microsomal solution to the wells of a 96-well plate.

    • Add the test compound solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. A "minus cofactor" control should be run in parallel by adding buffer instead of the NADPH system to check for non-enzymatic degradation.[5]

    • Incubate the plate at 37°C with gentle shaking.

  • Sampling and Reaction Termination:

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding a volume of ice-cold acetonitrile with an internal standard to the corresponding wells.[5][10]

    • The "0-minute" time point is typically prepared by adding the termination solution before adding the NADPH system.[15]

  • Sample Analysis:

    • Centrifuge the plate to precipitate the proteins.[10]

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using an LC-MS/MS system to quantify the remaining parent compound at each time point relative to the internal standard.[14]

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression line gives the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .

Visualizations

Experimental and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for assessing microsomal stability and a key signaling pathway often targeted by 2-aminothiazole derivatives in cancer research.

G cluster_prep Preparation cluster_inc Incubation cluster_term Termination & Analysis cluster_data Data Processing prep_cpd Prepare Test Compound Plate mix Combine Microsomes & Test Compound prep_cpd->mix prep_mic Prepare Microsome Solution prep_mic->mix prep_nadph Prepare NADPH Cofactor Solution start_rxn Initiate Reaction with NADPH prep_nadph->start_rxn preinc Pre-incubate at 37°C mix->preinc preinc->start_rxn sampling Sample at Time Points (0, 5, 15, 30, 45 min) start_rxn->sampling terminate Terminate with Acetonitrile + Internal Standard sampling->terminate centrifuge Centrifuge to Precipitate Protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calc Calculate % Remaining, t½, and Clint analyze->calc G GF Growth Factor RTK RTK GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound 2-Aminothiazole Derivative Compound->PI3K Compound->Akt Compound->mTORC1

References

Safety Operating Guide

Essential Safety and Operational Guide for 2-(2-Aminoethyl)thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling 2-(2-Aminoethyl)thiazole (CAS RN: 18453-07-1). The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with the handling of this chemical.

Chemical Identifier and Hazard Information

IdentifierValue
Chemical Name This compound
Synonyms 2-(thiazol-2-yl)ethanamine
CAS Number 18453-07-1
Molecular Formula C₅H₈N₂S
Molecular Weight 128.20 g/mol

Hazard Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

Hazard ClassGHS CodeSignal WordHazard Statement
Skin IrritationH315WarningCauses skin irritation.[1]
Eye IrritationH319WarningCauses serious eye irritation.[1]
Specific Target Organ ToxicityH335WarningMay cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

Strict adherence to the recommended personal protective equipment is mandatory to prevent exposure.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves prior to use.To prevent skin contact and irritation.[1]
Eye Protection Safety glasses with side-shields or chemical safety goggles.To protect against splashes and eye irritation.[1]
Skin and Body Protection Laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator.To prevent inhalation and respiratory tract irritation.[1]

Operational and Handling Protocol

A systematic approach to handling this compound is crucial for laboratory safety. The following workflow outlines the key steps from preparation to disposal.

Workflow for Safe Handling of this compound RiskAssessment Risk Assessment (Review SDS and Hazards) PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) RiskAssessment->PPE Handling Chemical Handling (Weighing, Transfer, Reaction Setup) in a Ventilated Hood PPE->Handling Storage Proper Storage (Cool, Dry, Well-Ventilated Area) Handling->Storage Store Unused Chemical Spill Spill Management (Evacuate, Contain, Neutralize, Clean) Handling->Spill In Case of Spill WasteCollection Waste Collection (Segregate Contaminated Materials) Handling->WasteCollection Collect Waste Spill->WasteCollection Disposal Waste Disposal (Follow Institutional and Regulatory Guidelines) WasteCollection->Disposal

Safe handling workflow for this compound.

Experimental Procedures

1. Preparation and Use:

  • Before handling, ensure that an eyewash station and safety shower are readily accessible.

  • Conduct all operations, including weighing and transferring, within a certified chemical fume hood to ensure adequate ventilation.

  • Avoid the formation of dust and aerosols.

  • Keep the container tightly closed when not in use.

  • Wash hands thoroughly after handling.

2. Spill Response:

  • Small Spills:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Carefully sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the laboratory and notify the appropriate safety personnel immediately.

    • Restrict access to the area.

    • Follow institutional emergency procedures.

Disposal Plan

All waste generated from the use of this compound must be treated as hazardous waste.

Waste TypeCollection and LabelingDisposal Method
Unused Chemical Collect in a clearly labeled, sealed container.Dispose of through a licensed hazardous waste disposal company.
Contaminated Labware Rinse with a suitable solvent. Collect the rinsate as hazardous waste.Dispose of as hazardous waste.
Contaminated PPE Collect in a designated, labeled hazardous waste bag.Dispose of as hazardous waste.
Spill Cleanup Material Collect in a sealed, labeled container.Dispose of through a licensed hazardous waste disposal company.

Disclaimer: This guide is intended for informational purposes and should be used in conjunction with a comprehensive Safety Data Sheet (SDS) for this compound. Always follow your institution's specific safety protocols and regulatory requirements. A complete SDS for this compound was not available at the time of writing; therefore, this information is based on available GHS classifications and data for structurally similar compounds.

References

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